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  • Product: (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine
  • CAS: 98769-81-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine)

Introduction (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, known in the pharmaceutical field as Reboxetine, is a selective norepinephrine reuptake inhibitor (NRI).[1][2][3][4][5][6] It is primarily recognized fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, known in the pharmaceutical field as Reboxetine, is a selective norepinephrine reuptake inhibitor (NRI).[1][2][3][4][5][6] It is primarily recognized for its application in the treatment of major depressive disorder.[1][7] This guide provides a comprehensive overview of the fundamental physicochemical and pharmacological properties of Reboxetine, with a focus on its basicity and lipophilicity. The specific stereochemistry of the (2R, S) enantiomer is crucial for its potent and selective inhibition of the norepinephrine transporter (NET).[2] Understanding these core characteristics is paramount for researchers and professionals engaged in drug development, formulation, and mechanistic studies involving this class of compounds. The morpholine ring, a common pharmacophore in medicinal chemistry, imparts specific properties to the molecule that influence its biological activity and pharmacokinetic profile.[8]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) like Reboxetine are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The basicity, defined by its pKa, and its lipophilicity, represented by its logP, are two of the most influential parameters.

Core Physicochemical Data

A summary of the key physicochemical properties of Reboxetine is presented in the table below. These values, collated from experimental and computational sources, provide a quantitative foundation for understanding the molecule's behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₉H₂₃NO₃PubChem[9]
Molar Mass 313.397 g·mol⁻¹Wikipedia[1]
Melting Point 170-171 °C (Mesylate salt)DrugBank, HSDB[10]
Solubility (Mesylate salt) 8 mg/mL in waterDrugBank[10]
pKa (Strongest Basic) 7.91 (Predicted)ChemAxon (via T3DB)
LogP 3.1 / 3.06 (ALOGPS) / 3.28 (ChemAxon)T3DB
Polar Surface Area 39.72 ŲChemAxon (via T3DB)

The morpholine nitrogen is the primary basic center in the Reboxetine molecule. Its pKa of approximately 7.91 indicates that at physiological pH (around 7.4), a significant portion of Reboxetine molecules will be protonated. This ionization state has profound implications for its solubility, membrane permeability, and interaction with its biological target.

The LogP value, a measure of a compound's lipophilicity, is around 3.1-3.28. This indicates that Reboxetine is a moderately lipophilic compound, a property that facilitates its passage across the blood-brain barrier to exert its effects on the central nervous system.

Pharmacological Profile: Mechanism of Action

Reboxetine functions as a potent and selective inhibitor of the norepinephrine transporter (NET).[1][5] This transporter is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking this reuptake mechanism, Reboxetine increases the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[7] This modulation of norepinephrine levels is believed to be the primary mechanism underlying its antidepressant effects.

Notably, Reboxetine exhibits a significantly higher affinity for the norepinephrine transporter compared to the serotonin transporter (SERT) and has negligible activity at the dopamine transporter (DAT).[1][5] This selectivity distinguishes it from other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). The (S,S) enantiomer of Reboxetine has been shown to be more potent in inhibiting the norepinephrine transporter than the (R,R) enantiomer.[2]

Reboxetine_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE NE NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Reboxetine (2R)-2-[(S)-(2-ethoxyphenoxy)- phenylmethyl]morpholine Reboxetine->NET

Mechanism of Action of Reboxetine.

Experimental Protocols

To ensure the scientific integrity of research involving Reboxetine, it is essential to employ validated experimental protocols for the determination of its fundamental properties. The following sections detail standard methodologies for measuring pKa and LogP.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance.[11] The procedure involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of Reboxetine and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is limited. The concentration should be sufficient to produce a clear inflection point in the titration curve, generally in the millimolar range.[11]

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the half-equivalence point, which is the point at which half of the base has been neutralized. At this point, the pH is equal to the pKa of the conjugate acid.[12] The equivalence point is identified as the point of maximum slope on the titration curve.

pKa_Determination_Workflow A Prepare Reboxetine Solution C Titrate with Standard Acid A->C B Calibrate pH Meter B->C D Record pH and Volume C->D Incremental Addition E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Calculate Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Workflow for pKa determination by potentiometric titration.
Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for the experimental determination of the octanol-water partition coefficient (LogP).[13][14]

Methodology:

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. This pre-equilibration of the two phases is crucial for accurate results.

  • Dissolution of Analyte: Dissolve a known amount of Reboxetine in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the second phase to the solution containing Reboxetine. The mixture is then shaken vigorously for a sufficient period to allow for the equilibrium of the analyte between the two phases. This is typically done at a constant temperature.

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Concentration Analysis: Determine the concentration of Reboxetine in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀ ([Reboxetine]octanol / [Reboxetine]water)

LogP_Determination_Workflow A Pre-saturate Octanol and Water B Dissolve Reboxetine in one phase A->B C Mix and Shake to Equilibrium B->C D Separate the two phases C->D E Measure [Reboxetine] in each phase D->E F Calculate LogP = log([C]octanol / [C]water) E->F

Workflow for LogP determination by the shake-flask method.

Conclusion

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine) possesses well-defined basic and lipophilic properties that are fundamental to its pharmacological action as a selective norepinephrine reuptake inhibitor. Its basicity, conferred by the morpholine nitrogen, ensures significant protonation at physiological pH, influencing its solubility and receptor interactions. Its moderate lipophilicity allows for effective penetration of the blood-brain barrier. A thorough understanding of these properties, supported by robust experimental determination, is critical for the rational design of new chemical entities and the optimization of drug delivery systems for compounds in this class.

References

  • PubChem. Reboxetine | C19H23NO3 | CID 127151. National Center for Biotechnology Information. [Link]

  • Wikipedia. Reboxetine. [Link]

  • PubChem. 2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine | C19H23NO3. National Center for Biotechnology Information. [Link]

  • PubChem. 2-[(2-Ethoxyphenoxy)methyl]morpholine chloride | C13H19ClNO3-. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2-(2-Ethoxyphenoxy_methyl_morpholine_chloride]([Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • National Center for Biotechnology Information. (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • T3DB. Reboxetine (T3D2720). Toxin and Toxin Target Database. [Link]

  • PubMed. (S, S)-2-[α-(2-(2-[ 18 F]Fluoroethoxy)phenoxy)benzyl]morpholine. National Center for Biotechnology Information. [Link]

  • MIMS Singapore. Reboxetine: Uses, Dosage, Side Effects and More. [Link]

  • 1mg. Reboxetine: View Uses, Side Effects and Medicines. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • National Center for Biotechnology Information. (S,S)-2-[α-(2-(2-[18F]Fluoro[2H4]ethoxy)phenoxy)benzyl]morpholine. [Link]

  • National Center for Biotechnology Information. (S,S)-2-(α-(2-[18F]Fluoro[2H2]methoxyphenoxy)phenoxy)benzyl)morpholine. [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). National Center for Biotechnology Information. [Link]

Sources

Exploratory

The Rise and Stumble of a Selective Noradrenergic Agent: A Technical Guide to (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine)

This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and clinical journey of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, commonly known as...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and clinical journey of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, commonly known as reboxetine. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific underpinnings and developmental complexities of this selective norepinephrine reuptake inhibitor (NRI).

Discovery and Historical Development: A Tale of Two Continents

The story of reboxetine begins in the laboratories of the Italian pharmaceutical company Farmitalia-Carlo Erba, where it was first synthesized and reported in 1984. This discovery marked a significant step in the evolution of antidepressants, moving towards more targeted pharmacological agents. The development of reboxetine was rooted in the established understanding that blocking the norepinephrine transporter (NET) could produce antidepressant effects, a principle demonstrated by earlier tricyclic antidepressants (TCAs) like desipramine and nortriptyline.[1] However, these older agents were fraught with off-target effects due to their interactions with muscarinic, histaminergic, and adrenergic receptors, leading to a challenging side-effect profile.[1] Reboxetine emerged from a focused effort to create a more selective NRI, aiming to retain the therapeutic benefits while minimizing adverse reactions.

Following its initial discovery, Farmitalia-Carlo Erba conducted the first clinical studies. The corporate landscape of the pharmaceutical industry saw Farmitalia acquired by Pharmacia in 1993, which was later merged with Pfizer in 2003. This series of acquisitions placed reboxetine under the stewardship of a major global pharmaceutical company.

Reboxetine's journey through regulatory approval was a study in contrasts. It was first approved for the treatment of major depressive disorder in Europe in 1997 and subsequently launched in several countries, including the United Kingdom, Germany, and Italy, under brand names such as Edronax®, Norebox®, and Irenor®.[1][2] In 1999, it received a provisional approval from the U.S. Food and Drug Administration (FDA). However, in 2001, the FDA issued a "not approvable" letter, citing a lack of compelling evidence for its efficacy based on the clinical trials submitted.[3] This decision effectively halted its entry into the U.S. market and foreshadowed a later controversy regarding the publication of clinical trial data. In 2010, a meta-analysis published by the German Institute for Quality and Efficiency in Health Care (IQWiG) revealed that a significant portion of the clinical trial data for reboxetine, much of it unfavorable, had not been published.[4] This finding fueled a broader debate on transparency in clinical research.

Despite its contentious history in the United States, reboxetine remains a valuable tool in neuroscience research for investigating the role of the noradrenergic system in various physiological and pathological processes.[1]

Chemical Synthesis: An Enantioselective Approach

Reboxetine possesses two chiral centers, meaning four stereoisomers are possible. The commercially available drug is a racemic mixture of the (R,R)-(-) and (S,S)-(+) enantiomers. The synthesis of the enantiomerically pure forms is of significant interest for structure-activity relationship studies and potentially for improved therapeutic profiles. Herein, a representative enantioselective synthesis of (S,S)-reboxetine is detailed.

Experimental Protocol: Enantioselective Synthesis of (S,S)-Reboxetine

This protocol is a composite of established synthetic strategies, including asymmetric epoxidation to establish the required stereochemistry.

Step 1: Asymmetric Epoxidation of Cinnamyl Alcohol

  • To a solution of trans-cinnamyl alcohol in an appropriate solvent, add the Sharpless epoxidation catalyst system.

  • Cool the reaction mixture and add the oxidizing agent.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work up the reaction to isolate the chiral epoxide.

Step 2: Ring-Opening of the Epoxide with 2-Ethoxyphenol

  • To a solution of the chiral epoxide in a suitable solvent, add 2-ethoxyphenol and a base.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting diol by column chromatography.

Step 3: Formation of the Morpholine Ring

  • The diol from the previous step is converted to a dimesylate or ditosylate by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base.

  • The resulting intermediate is then reacted with a suitable amine, such as benzylamine, to form the N-protected morpholine ring.

  • The benzyl protecting group is subsequently removed by hydrogenolysis to yield the morpholine core.

Step 4: Final Coupling and Deprotection

  • The final key step involves the coupling of the morpholine core with the appropriate phenylmethyl moiety.

  • Subsequent deprotection steps, if necessary, yield the final (S,S)-reboxetine product.

A detailed, step-by-step synthesis with specific reagents and conditions can be found in the chemical literature and patents. The following diagram illustrates the general workflow.

G A trans-Cinnamyl Alcohol B Sharpless Asymmetric Epoxidation A->B Catalyst, Oxidant C Chiral Epoxide B->C D Ring Opening with 2-Ethoxyphenol C->D Base E Diol Intermediate D->E F Morpholine Ring Formation E->F Mesylation, Amination G Protected Reboxetine F->G H Deprotection G->H Hydrogenolysis I (S,S)-Reboxetine H->I

Caption: General workflow for the enantioselective synthesis of (S,S)-reboxetine.

Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

Reboxetine's primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET).[1] This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[5]

Binding Affinity and Selectivity

The selectivity of reboxetine for the NET over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), is a key feature of its pharmacological profile. This selectivity is quantified by its binding affinity (Ki) values.

TransporterReboxetine Ki (nM)
NET8.2
SERT1070
DAT>10,000

Data compiled from various sources.[6]

This significant difference in binding affinity underscores reboxetine's classification as a selective NRI.

Downstream Signaling Pathways

The inhibition of norepinephrine reuptake by reboxetine initiates a cascade of downstream signaling events. The increased availability of norepinephrine in the synapse leads to greater activation of both presynaptic and postsynaptic adrenergic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Increased NE Concentration NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) Reboxetine Reboxetine Reboxetine->NET Inhibition NE_synapse->NET Reuptake Adrenergic_Receptors Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptors Binding G_protein G-protein activation Adrenergic_Receptors->G_protein Second_Messengers Second Messengers (e.g., cAMP) G_protein->Second_Messengers Cellular_Response Altered Gene Expression & Neuronal Firing Second_Messengers->Cellular_Response

Sources

Foundational

A Comprehensive Technical Guide to (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine: A Stereoisomer of the Norepinephrine Reuptake Inhibitor Reboxetine

For Researchers, Scientists, and Drug Development Professionals Introduction (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine is a specific diastereomer of the well-characterized antidepressant drug, Reboxetine. Reb...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine is a specific diastereomer of the well-characterized antidepressant drug, Reboxetine. Reboxetine is a selective norepinephrine reuptake inhibitor (NRI), a class of compounds that modulate noradrenergic neurotransmission by blocking the norepinephrine transporter (NET).[1][2] While the commercially available form of Reboxetine is a racemic mixture of the (R,R) and (S,S) enantiomers, the existence of four possible stereoisomers—(R,R), (S,S), (R,S), and (S,R)—necessitates a detailed examination of their distinct chemical and pharmacological properties.[3][4] This guide provides an in-depth technical overview of the (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine diastereomer, covering its nomenclature, physicochemical properties, stereoselective synthesis, mechanism of action, and relevant experimental protocols for its characterization.

Part 1: Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for the specific stereoisomer is (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine . This nomenclature precisely defines the three-dimensional arrangement of the molecule, which possesses two chiral centers:

  • C2 of the morpholine ring: Designated with the (R) configuration.

  • The benzylic carbon (the carbon atom to which the phenyl and 2-ethoxyphenoxy groups are attached): Designated with the (S) configuration.

It is crucial to distinguish this diastereomer from the more pharmacologically prominent enantiomers, (S,S)-reboxetine and (R,R)-reboxetine.[4][5] The specific spatial orientation of the substituents at these chiral centers significantly influences the molecule's interaction with its biological target, the norepinephrine transporter.

Physicochemical Properties

The following table summarizes key physicochemical properties of Reboxetine. While specific data for the (2R, S)-diastereomer may not be extensively reported, these values for the parent compound provide a valuable reference.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₃NO₃[6]
Molecular Weight 313.4 g/mol [6]
LogP 3.1[6]
Solubility Soluble in ethanol (~5 mg/ml), DMSO (~20 mg/ml), and DMF (~20 mg/ml). The mesylate salt has a solubility of approximately 10 mg/ml in PBS (pH 7.2).[7]
Protein Binding >97% in human plasma[6][8]

Part 2: Synthesis and Stereochemistry

The synthesis of specific stereoisomers of Reboxetine requires a stereocontrolled approach. A stereodivergent synthesis allows for the preparation of all four stereoisomers from a common precursor.[9]

Stereodivergent Synthesis of Reboxetine Isomers

A published method utilizes chiral amino alcohol–copper(II) catalysts to direct the diastereoselective nitroaldol (Henry) reaction, which is a critical step in establishing the desired stereochemistry.[9] The general strategy involves:

  • Preparation of Chiral Aldehyde Precursors: Starting from commercially available chiral materials to introduce the initial stereocenter.

  • Diastereoselective Nitroaldol Reaction: The chiral aldehyde is reacted with nitromethane in the presence of a specific chiral copper catalyst (e.g., Cu-L1c or Cu-ent-L1c) to selectively form one of the four possible nitro diol stereoisomers. The choice of catalyst dictates which diastereomer is preferentially formed.[9]

  • Formation of the Morpholine Ring: Subsequent chemical transformations, including reduction of the nitro group and cyclization, lead to the formation of the morpholine ring.

  • Introduction of the Phenyl and Ethoxyphenoxy Groups: The remaining substituents are introduced through standard synthetic methodologies to yield the final Reboxetine stereoisomer.

This approach has been successfully employed to synthesize all four stereoisomers of Reboxetine with high stereochemical purity.[9]

Part 3: Mechanism of Action and Structure-Activity Relationship

Inhibition of the Norepinephrine Transporter (NET)

The primary mechanism of action of Reboxetine and its stereoisomers is the selective inhibition of the norepinephrine transporter (NET).[2] NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling.[10] By blocking NET, (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine increases the concentration and prolongs the residence time of norepinephrine in the synapse, leading to enhanced noradrenergic neurotransmission.

Reboxetine_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Synapse Norepinephrine (NE) NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binding & Activation Reboxetine (2R,S)-Reboxetine Reboxetine->NET Inhibition

Caption: Mechanism of action of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine.

Structure-Activity Relationship (SAR) of Reboxetine Stereoisomers

The pharmacological activity of Reboxetine is highly dependent on its stereochemistry. Studies have shown that the (S,S)-enantiomer is the most potent inhibitor of the norepinephrine transporter, exhibiting significantly higher affinity than the (R,R)-enantiomer.[4][5] The (S,S)-enantiomer is considered the primary contributor to the therapeutic effects of racemic Reboxetine.[4]

While the specific activity of the (2R, S) and (2S, R) diastereomers is less extensively documented in publicly available literature, it is a critical area of investigation for a complete understanding of the SAR. The differential potencies among the stereoisomers underscore the importance of the precise three-dimensional arrangement of the morpholine, phenyl, and ethoxyphenoxy moieties for optimal interaction with the NET binding pocket.

Part 4: Experimental Protocols

In Vitro Norepinephrine Transporter (NET) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine for the norepinephrine transporter.

Materials:

  • Cell membranes prepared from cells stably expressing human NET (e.g., HEK-hNET cells).[11]

  • [³H]-Nisoxetine (a high-affinity radioligand for NET).

  • (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (test compound).

  • Desipramine (a known NET inhibitor for determining non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • In a 96-well microplate, combine the cell membranes, [³H]-Nisoxetine (at a concentration near its Kd), and varying concentrations of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of desipramine (e.g., 10 µM).

  • Incubate the plate at 4°C for 1-2 hours to reach equilibrium.

  • Harvest the membranes by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine by non-linear regression analysis of the concentration-response curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

NET_Binding_Assay_Workflow Start Prepare Reagents: - hNET Membranes - [³H]-Nisoxetine - Test Compound - Assay Buffer Incubation Incubate Components in 96-well Plate at 4°C Start->Incubation Filtration Rapid Filtration through Glass Fiber Filter Mats Incubation->Filtration Washing Wash Filters with Ice-Cold Assay Buffer Filtration->Washing Scintillation_Counting Add Scintillation Cocktail and Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC₅₀ and Ki Values Scintillation_Counting->Data_Analysis End Determine Affinity for NET Data_Analysis->End

Caption: Workflow for an in vitro NET binding assay.

In Vivo Microdialysis for Measuring Extracellular Norepinephrine

This protocol outlines the use of in vivo microdialysis in a rodent model to assess the effect of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine on extracellular norepinephrine levels in a specific brain region (e.g., the prefrontal cortex).[12]

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS) for norepinephrine analysis.

  • Artificial cerebrospinal fluid (aCSF).

  • (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine solution for administration.

  • Anesthetized or freely moving laboratory animals (e.g., rats).

Procedure:

  • Surgically implant a guide cannula into the target brain region of the animal using stereotaxic coordinates. Allow for a recovery period.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • Administer (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine to the animal (e.g., via intraperitoneal injection or systemic infusion).

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the concentration of norepinephrine in the dialysate samples using HPLC-ED or LC-MS.

  • Express the post-administration norepinephrine levels as a percentage of the baseline levels to determine the effect of the compound on extracellular norepinephrine.

Part 5: Pharmacokinetics and Metabolism

The pharmacokinetic profile of Reboxetine is characterized by good oral absorption and a half-life of approximately 12-13 hours.[8] The absolute bioavailability of the enantiomers is high, suggesting minimal first-pass metabolism.[13] Reboxetine is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4.[6][14] The major metabolic pathway is O-deethylation.[14] Both the (S,S) and (R,R) enantiomers are substrates for CYP3A4.[14] While detailed pharmacokinetic studies specifically on the (2R, S)-diastereomer are not widely available, it is reasonable to assume a similar metabolic fate involving CYP3A4.

Conclusion

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine represents a single, defined stereoisomer of the norepinephrine reuptake inhibitor Reboxetine. A thorough understanding of its unique chemical and pharmacological properties, distinct from the other stereoisomers, is essential for researchers in neuroscience and drug development. The stereodivergent synthesis methodologies provide a pathway to access this and other isomers for detailed investigation. The provided experimental protocols for in vitro binding and in vivo neurochemical analysis serve as a foundation for characterizing its potency and efficacy as a norepinephrine transporter inhibitor. Further research into the specific activities of all four stereoisomers will undoubtedly provide a more complete picture of the structure-activity relationship of this important class of therapeutic agents.

References

  • Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. PMC. [Link]

  • Reboxetine. PubChem. [Link]

  • Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]

  • Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry. [Link]

  • Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes. PubMed. [Link]

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. ACS Publications. [Link]

  • Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation. PubMed. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]

  • Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. PubMed. [Link]

  • Stereoisomers of reboxetine. ResearchGate. [Link]

  • Pharmacokinetics of reboxetine enantiomers in the dog. PubMed. [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. [Link]

  • Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release. MDPI. [Link]

  • Reboxetine. Wikipedia. [Link]

  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. ACS Publications. [Link]

  • Absolute bioavailability of reboxetine enantiomers and effect of gender on pharmacokinetics. PubMed. [Link]

  • Binding Mode of Human Norepinephrine Transporter Interacting with HIV-1 Tat. ACS Publications. [Link]

  • (R)-2-((2-Ethoxyphenoxy)methyl)morpholine hydrochloride. Lead Sciences. [Link]

  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review. ijamtes. [Link]

  • Microdialysis services at Charles River. YouTube. [Link]

  • Reboxetine: A pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. ResearchGate. [Link]

  • Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology. [Link]

  • Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. [Link]

  • NET (SLC6A2) Transporter Assay. BioIVT. [Link]

  • 2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol. NIST Chemistry WebBook. [Link]

  • 2-[(2-Ethoxyphenoxy)methyl]morpholine chloride. PubChem. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stereoisomers of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals Foreword: Navigating the Chiral Landscape of Reboxetine Analogues In the intricate world of psychopharmacology, the precise...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Chiral Landscape of Reboxetine Analogues

In the intricate world of psychopharmacology, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. This guide delves into the stereochemical nuances of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, a specific stereoisomer of the norepinephrine reuptake inhibitor, Reboxetine. While the clinically utilized form of Reboxetine is often a racemic mixture of its (S,S) and (R,R) enantiomers, a comprehensive understanding of all four possible stereoisomers—(S,S), (R,R), (R,S), and (S,R)—is paramount for advancing drug development and fundamental neuropharmacological research.

This document moves beyond a mere recitation of facts, offering a Senior Application Scientist's perspective on the strategic approaches to the synthesis, separation, and characterization of these complex molecules. We will explore the "why" behind the "how," providing field-proven insights to empower researchers in their quest for stereochemically pure compounds.

The Stereochemical Quadrangle of Reboxetine: An Introduction

Reboxetine possesses two chiral centers, giving rise to four distinct stereoisomers: two pairs of enantiomers, which are diastereomeric to each other. The specific focus of this guide, (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, is the (R,S)-diastereomer.

Figure 1: The four stereoisomers of Reboxetine.

The pharmacological activity of Reboxetine is primarily attributed to the (S,S)-enantiomer, which exhibits a significantly higher affinity for the norepinephrine transporter (NET) compared to its (R,R)-counterpart.[1][2] The biological activities of the (R,S) and (S,R) diastereomers are less characterized in publicly available literature, highlighting a critical knowledge gap and a compelling area for further investigation.

Stereodivergent Synthesis: A Strategic Approach to Accessing All Four Isomers

A robust synthetic strategy is the cornerstone of any in-depth study of stereoisomers. A stereodivergent approach, which allows for the selective synthesis of any desired stereoisomer from a common precursor, is highly advantageous. The work of Liu et al. provides an elegant example of such a strategy for Reboxetine.[3]

Core Synthetic Strategy: A Field-Proven Workflow

The following workflow outlines a validated approach to the synthesis of all four stereoisomers of Reboxetine, with a focus on obtaining the (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine isomer.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_products Stereoisomeric Products start Chiral Aldehyde ((S)-3 or (R)-3) nitroaldol Diastereoselective Nitroaldol Reaction (Cu-L1c or Cu-ent-L1c catalyst) start->nitroaldol nitromethane Nitromethane nitromethane->nitroaldol reduction Reduction of Nitro Group (e.g., H2, Raney Ni) nitroaldol->reduction cyclization Intramolecular Cyclization reduction->cyclization etherification Etherification with 2-Ethoxyphenoxy Group cyclization->etherification SS (S,S)-Reboxetine etherification->SS Stereodivergent access RR (R,R)-Reboxetine etherification->RR Stereodivergent access RS (R,S)-Reboxetine etherification->RS Stereodivergent access SR (S,R)-Reboxetine etherification->SR Stereodivergent access

Figure 2: Stereodivergent synthesis workflow for Reboxetine stereoisomers.

Detailed Experimental Protocol: Synthesis of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

The following protocol is a composite of established methods, designed to provide a clear and actionable guide for the synthesis of the (R,S)-diastereomer.[3][4]

Step 1: Diastereoselective Nitroaldol Reaction

  • Rationale: This crucial step establishes the stereochemistry at one of the two chiral centers. The choice of a chiral copper(II) catalyst allows for the selective formation of one diastereomer over the other.

  • Procedure:

    • To a solution of the chiral aldehyde (R)-3 in a suitable solvent (e.g., ethanol), add the chiral amino alcohol-copper(II) catalyst, Cu-ent-L1c.

    • Add nitromethane to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Purify the resulting nitro diol derivative by flash column chromatography to isolate the desired diastereomer.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine, which is a necessary precursor for the formation of the morpholine ring.

  • Procedure:

    • Dissolve the purified nitro diol in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of Raney Nickel.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

    • Filter off the catalyst and concentrate the filtrate under reduced pressure.

Step 3: Intramolecular Cyclization to Form the Morpholine Ring

  • Rationale: The newly formed amino alcohol undergoes an intramolecular cyclization to form the morpholine ring, establishing the second chiral center.

  • Procedure:

    • Treat the amino diol with a suitable reagent to facilitate cyclization (e.g., by activating the primary alcohol).

    • The reaction conditions will influence the stereochemical outcome of this step. Careful optimization is required to favor the formation of the desired (R,S) configuration.

Step 4: Etherification

  • Rationale: The final step involves the introduction of the 2-ethoxyphenoxy group at the benzylic position.

  • Procedure:

    • Protect the secondary amine of the morpholine ring (e.g., with a Boc group).

    • Activate the benzylic alcohol.

    • React the activated intermediate with 2-ethoxyphenol in the presence of a suitable base.

    • Deprotect the morpholine nitrogen to yield the final product, (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine.

Analytical Separation: The Art and Science of Resolving Stereoisomers

The successful separation of all four stereoisomers is a significant analytical challenge. Chiral High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

The Critical Choice: Chiral Stationary Phases (CSPs)

The selection of the appropriate CSP is the most critical factor in achieving baseline separation of all four stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening.

Table 1: Promising Chiral Stationary Phases for Reboxetine Stereoisomer Separation

Chiral Stationary Phase (CSP)Selector TypePotential for SeparationReference
Chiralcel OD Cellulose tris(3,5-dimethylphenylcarbamate)Demonstrated separation of (R,R) and (S,S) enantiomers. May resolve diastereomers under optimized conditions.[5]
Chiral-AGP α1-acid glycoproteinKnown for broad enantioselectivity for a wide range of compounds.[6]
ChiraGrom 2 Not specified in initial searchReported to separate reboxetine enantiomers.[6]
Chiral-CBH CellobiohydrolaseProtein-based CSP with unique selectivity.[6]
Detailed Experimental Protocol: Chiral HPLC Method for the Separation of All Four Reboxetine Stereoisomers

This protocol provides a starting point for method development. Optimization of the mobile phase composition and temperature will likely be necessary to achieve baseline separation of all four stereoisomers.

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Column: Chiralcel OD-H (or a similar polysaccharide-based column) is a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds like reboxetine. For reversed-phase, a mixture of acetonitrile and a buffered aqueous phase is common.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 275 nm).

  • Temperature: Column temperature can significantly affect selectivity. It is recommended to screen temperatures between 10°C and 40°C.

Workflow for Method Development:

HPLC_Method_Development start Select a Chiral Stationary Phase (e.g., Chiralcel OD-H) screen_mp Screen Mobile Phases (Normal Phase & Reversed Phase) start->screen_mp optimize_mp Optimize Mobile Phase Composition (Solvent ratio, additives) screen_mp->optimize_mp optimize_temp Optimize Column Temperature optimize_mp->optimize_temp validate Validate Method (Resolution, Linearity, Precision) optimize_temp->validate

Figure 3: Workflow for chiral HPLC method development.

Spectroscopic Characterization: Unveiling the 3D Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of stereoisomers.

Differentiating Diastereomers with ¹H NMR

Diastereomers have different physical properties and, therefore, will exhibit distinct NMR spectra. Key differences to look for in the ¹H NMR spectra of (R,S)- and (S,S)-Reboxetine include:

  • Chemical Shifts: Protons in different stereochemical environments will have different chemical shifts. The protons on and near the chiral centers will be most affected.

  • Coupling Constants (J-values): The dihedral angle between vicinal protons is dependent on the stereochemistry, which in turn affects the magnitude of the coupling constant. Analysis of coupling constants can provide valuable information about the relative configuration of the stereocenters.

Advanced NMR Techniques for Stereochemical Assignment
  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons. By identifying key NOE correlations, the relative stereochemistry of the molecule can be determined.

  • Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to the NMR sample can induce diastereomeric interactions, leading to the separation of signals for enantiomers. This technique can be used to determine the enantiomeric purity of a sample.

Pharmacological Profile: The Impact of Stereochemistry on Biological Activity

The primary mechanism of action of Reboxetine is the inhibition of the norepinephrine transporter (NET). The stereochemistry of the molecule plays a pivotal role in its interaction with this target.

Table 2: Comparative Biological Activity of Reboxetine Stereoisomers at the Human Norepinephrine Transporter (hNET)

StereoisomerRelative Affinity for hNETIC₅₀ / Kᵢ (nM)Reference
(S,S)-Reboxetine HighestReported to be 130-fold higher than (R,R)[1]
(R,R)-Reboxetine Lower-[7]
(R,S)-Reboxetine Data not readily available in public domain--
(S,R)-Reboxetine Data not readily available in public domain--

While quantitative data for the (R,S) and (S,R) diastereomers are not widely published, it is reasonable to hypothesize that their activity at the NET will differ from that of the enantiomeric pairs. The determination of the pharmacological activity of these diastereomers represents a significant opportunity for novel research and a deeper understanding of the structure-activity relationship of NET inhibitors.

Conclusion: A Call for Deeper Exploration

This technical guide has provided a comprehensive overview of the synthesis, separation, and characterization of the stereoisomers of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine. While much is known about the clinically relevant (S,S) and (R,R) enantiomers of Reboxetine, the diastereomers remain a largely unexplored frontier. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals seeking to unlock the full potential of these fascinating molecules. The path to a deeper understanding of the intricate relationship between stereochemistry and neuropharmacology is paved with meticulous experimentation and a commitment to scientific rigor.

References

  • Liu, C., Lin, Z., Zhou, Z., & Chen, H. (2017). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry, 15(25), 5395-5401. [Link]

  • Ko, S. Y., & Yu, J. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement—opening process. Tetrahedron: Asymmetry, 23(15-16), 1153-1157. [Link]

  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., ... & Hyslop, D. K. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological psychiatry, 47(9), 818-829. [Link]

  • MDPI. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. [Link]

  • Yan, J., Wang, J., & Gu, J. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific reports, 6(1), 1-13. [Link]

  • Cannazza, G., Baraldi, C., & Parenti, C. (2008). Enantioseparation of the antidepressant reboxetine. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 991-996. [Link]

  • Ohman, D., Norlander, B., Peterson, C., & Bengtsson, F. (2002). Simultaneous determination of reboxetine and O-desethylreboxetine enantiomers using enantioselective reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 947(2), 247-254. [Link]

  • PubChem. (n.d.). Reboxetine. National Center for Biotechnology Information. [Link]

  • Ohman, D., Norlander, B., Peterson, C., & Bengtsson, F. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with the new antidepressant drug reboxetine. Therapeutic drug monitoring, 25(2), 189-194. [Link]

  • Son, J. H., & Lee, H. K. (2016). Stereoselective synthesis of (S, S)-reboxetine via dynamic kinetic resolution-mediated asymmetric transfer hydrogenation of 2-benzoyl morpholine-3-ones. The Journal of organic chemistry, 81(17), 7883-7890. [Link]

  • De Wasch, K., De Kock, J., De Wouters, S., Van den Bergh, T., De Vrieze, M., Van den Bossche, B., ... & Maes, B. U. (2022). Stereochemical optimization of N, 2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. MedChemComm, 13(5), 901-911. [Link]

  • Liu, C., Lin, Z., Zhou, Z., & Chen, H. (2017). Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. Organic & Biomolecular Chemistry, 15(25), 5395-5401. [Link]

Sources

Foundational

Reboxetine (2R,S)-isomer biological activity

An In-depth Technical Guide to the Biological Activity of Reboxetine Stereoisomers Authored by: A Senior Application Scientist Abstract Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), is a chiral molecul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Reboxetine Stereoisomers

Authored by: A Senior Application Scientist

Abstract

Reboxetine, a selective norepinephrine reuptake inhibitor (NRI), is a chiral molecule clinically utilized as a racemic mixture of its (R,R) and (S,S) enantiomers for the treatment of major depressive disorder.[1][2] The presence of two chiral centers gives rise to four distinct stereoisomers, each with a unique three-dimensional arrangement that dictates its interaction with biological targets. This guide provides a comprehensive technical analysis of the biological activity of reboxetine's stereoisomers, with a particular focus on the differential pharmacology that underpins the therapeutic and side-effect profile of the drug. We will delve into the stereoselective inhibition of the norepinephrine transporter (NET), explore off-target activities, and present detailed methodologies for characterizing these interactions. The primary focus will be on the well-studied (S,S) and (R,R) enantiomers, which constitute the clinically used formulation. Information on the diastereomers, such as the (2R,S)-isomer, is less prevalent in the literature, a point that will be addressed herein.

Introduction: The Significance of Stereochemistry in Reboxetine's Pharmacology

Reboxetine's therapeutic efficacy as an antidepressant is primarily attributed to its ability to block the norepinephrine transporter (NET), thereby increasing the synaptic concentration of norepinephrine.[3][4] The norepinephrine transporter is a complex membrane protein that exhibits a high degree of stereoselectivity, meaning its binding pocket can differentiate between the various stereoisomers of a ligand. This principle is fundamental to understanding reboxetine's pharmacology.[5] While the marketed drug, Edronax, is a 1:1 mixture of (R,R)-reboxetine and (S,S)-reboxetine, the biological activity resides overwhelmingly in one enantiomer.[2][6] The (S,S)-enantiomer is significantly more potent at inhibiting NET, making it the primary contributor to the drug's therapeutic effects.[1][6] Conversely, the (R,R)-enantiomer is substantially less active.[4][6] This disparity underscores the critical importance of stereochemistry in drug design and evaluation. Understanding the activity of each isomer individually is crucial for optimizing therapeutic benefit and minimizing adverse effects.

The Stereoisomers of Reboxetine

Reboxetine possesses two chiral centers, leading to the potential for four stereoisomers:

  • (2S, αS)-reboxetine, often denoted as (S,S)-reboxetine

  • (2R, αR)-reboxetine, often denoted as (R,R)-reboxetine

  • (2R, αS)-reboxetine, a diastereomer

  • (2S, αR)-reboxetine, a diastereomer

The clinically used formulation is a racemate of the (S,S) and (R,R) enantiomers.[7] The synthesis of specific isomers, such as the asymmetric synthesis of (+)-(S,S)-reboxetine, has been a subject of research to allow for the study of the individual isomers and the development of potentially more effective and safer drugs.[1]

G cluster_0 Reboxetine Stereoisomers racemate->ss_isomer Contains racemate->rr_isomer Contains racemate Racemic Reboxetine (Clinically Used) ss_isomer (S,S)-Reboxetine (Eutomer - Active Form) rr_isomer (R,R)-Reboxetine (Distomer - Less Active) diastereomers Diastereomers ((R,S) and (S,R)) G cluster_workflow Radioligand Binding Assay Workflow prep Prepare hNET Membranes mix Incubate: Membranes + [3H]Nisoxetine + Reboxetine Isomer prep->mix filter Rapid Filtration mix->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for determining NET binding affinity via radioligand assay.

In Vitro Assay: Synaptosomal [³H]Norepinephrine Uptake Assay

This functional assay measures the potency (IC₅₀) of a compound to inhibit the reuptake of norepinephrine into nerve terminals. It provides a more direct measure of the functional consequence of binding to the transporter.

Protocol Outline:

  • Preparation of Synaptosomes: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions rich in noradrenergic neurons, such as the hippocampus or cortex, from rodents.

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound (reboxetine isomer). This allows the inhibitor to bind to NET before the substrate is introduced.

  • Uptake Initiation: A low concentration of [³H]norepinephrine is added to initiate the uptake process. The incubation is carried out for a short period at 37°C.

  • Uptake Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular [³H]norepinephrine.

  • Quantification and Analysis: The amount of [³H]norepinephrine taken up by the synaptosomes is quantified by scintillation counting. The IC₅₀ value is determined by plotting the percentage of inhibition versus the log concentration of the test compound.

In Vivo Technique: Microdialysis

Microdialysis is a powerful in vivo technique used to measure the concentrations of neurotransmitters in the extracellular space of the brain in freely moving animals. This method provides crucial information about how a drug affects neurotransmitter levels in a physiological context. When reboxetine is administered, a microdialysis probe inserted into a brain region like the frontal cortex can be used to sample the extracellular fluid. The subsequent analysis of these samples (typically by HPLC) reveals an increase in norepinephrine levels, confirming the in vivo efficacy of NET inhibition.

Conclusion and Future Directions

The biological activity of reboxetine is a clear example of the importance of stereochemistry in pharmacology. The therapeutic effect of this selective norepinephrine reuptake inhibitor is almost entirely derived from the (S,S)-enantiomer, which is a potent inhibitor of the norepinephrine transporter. [1][4][6][8]The (R,R)-enantiomer is significantly less active at the primary target. Reboxetine's favorable side-effect profile is a result of its high selectivity for NET over other monoamine transporters and receptors. [2][3] While the pharmacology of the clinically used enantiomers is well-documented, a significant gap exists in the literature regarding the biological activity of the (2R,S) and (2S,R) diastereomers. Future research into these isomers could provide a more complete understanding of the structure-activity relationships for this class of compounds and could potentially lead to the development of novel NRIs with improved properties. Furthermore, the non-competitive inhibition of nicotinic acetylcholine receptors by reboxetine presents an intriguing area for further investigation, including the stereoselectivity of this effect and its potential clinical relevance. [9]

References

  • Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., Hyslop, D. K., Franklin, S., Porsolt, R. D., Bonsignori, A., Carfagna, N., & McArthur, R. A. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818–829. [Link]

  • Gesson, J.-P., & Roché, C. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 7(19), 4173–4176. [Link]

  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7 Suppl 1, S23–S35. [Link]

  • Wang, L., Cheng, X., & Liu, H. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific Reports, 6, 26883. [Link]

  • de Witte, W. E. A., et al. (2024). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. RSC Medicinal Chemistry. [Link]

  • Miller, D. K., et al. (2001). Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 297(1), 215–223. [Link]

  • Wang, L., Cheng, X., & Liu, H. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific Reports, 6, 26883. [Link]

  • Stereoisomers of reboxetine. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Stereochemistry and biological activity of drugs. (n.d.). SlideShare. Retrieved January 27, 2026, from [Link]

  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. (2024). MDPI. [Link]

  • Wong, E. H. (2000). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. Expert Opinion on Investigational Drugs, 9(1), 145–157. [Link]

  • Öhman, D., et al. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with the racemate. Therapeutic Drug Monitoring, 25(2), 198–204. [Link]

  • Mechanisms of action of reboxetine. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Chirality of antidepressive drugs: an overview of stereoselectivity. (2023). Future Science. [Link]

  • Reboxetine - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Gobert, A., et al. (1997). Reboxetine modulates norepinephrine efflux in the frontal cortex of the freely moving rat: the involvement of alpha 2 and 5-HT1A receptors. Neuropharmacology, 36(11-12), 1609–1620. [Link]

Sources

Protocols & Analytical Methods

Method

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine analytical standards

An In-Depth Guide to the Analytical Characterization of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine Abstract This comprehensive application note provides a detailed framework for the analytical characterization...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

Abstract

This comprehensive application note provides a detailed framework for the analytical characterization of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, a key stereoisomer of the antidepressant drug Reboxetine. As stereochemistry plays a pivotal role in determining the therapeutic efficacy and safety profile of chiral drugs, robust and specific analytical methods are imperative for quality control, impurity profiling, and stability testing.[1] This guide is intended for researchers, analytical scientists, and drug development professionals, offering field-proven protocols for identity, purity, and chiral separation using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are grounded in fundamental chromatographic principles and aligned with international regulatory standards, including the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction: The Significance of Stereoisomeric Purity

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine is one of the four possible stereoisomers of Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of major depressive disorder.[2][3] Reboxetine possesses two chiral centers, leading to the existence of two pairs of enantiomers (diastereomers to each other): (2R, R) / (2S, S) and (2R, S) / (2S, R).[1][4] The commercial drug is typically formulated as a racemic mixture of the (R,R)- and (S,S)-enantiomers.[1]

The specific isomer, (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, may be present as a process-related impurity or a degradant in the synthesis of the active pharmaceutical ingredient (API). Because different enantiomers and diastereomers of a drug can exhibit significant variations in pharmacological activity, metabolic fate, and toxicity, regulatory bodies mandate their precise identification and quantification.[5] This document provides the necessary analytical tools to ensure the stereochemical purity and overall quality of Reboxetine-related substances.

Physicochemical Properties

A clear understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
IUPAC Name 2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholinePubChem[6]
Molecular Formula C₁₉H₂₃NO₃PubChem[6]
Molecular Weight 313.4 g/mol PubChem[6]
Canonical SMILES CCOC1=CC=CC=C1OC3=CC=CC=C3PubChem[6]
InChIKey CBQGYUDMJHNJBX-GGYWPGCISA-NPubChem[6]

Core Analytical Strategy: A Multi-Technique Approach

A robust analytical strategy for a chiral compound involves a combination of techniques to address identity, potency, and the full impurity profile. High-Performance Liquid Chromatography (HPLC) is the cornerstone, offering versatility for both achiral and chiral separations. When coupled with Mass Spectrometry (LC-MS), it provides an unparalleled ability to identify unknown impurities.[3]

G cluster_0 Analytical Workflow Start Reference Standard & Sample Preparation HPLC_UV Protocol 1: HPLC-UV for Purity & Assay Start->HPLC_UV Isocratic RP-HPLC Chiral_HPLC Protocol 2: Chiral HPLC for Stereoisomeric Purity Start->Chiral_HPLC Chiral Stationary Phase LC_MS Protocol 3: LC-MS for Impurity ID HPLC_UV->LC_MS Investigate unknown peaks Validation Method Validation (ICH Q2) HPLC_UV->Validation Chiral_HPLC->Validation Report Certificate of Analysis / Development Report Validation->Report Generate validated data

Caption: High-level analytical workflow for the characterization of Reboxetine isomers.

Protocol 1: Reversed-Phase HPLC-UV for Purity and Assay

This method is designed for the quantitative determination of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine and the separation from its known process impurities and degradants. The choice of a C18 stationary phase provides excellent retention and separation for moderately polar compounds like morpholine derivatives.

Scientific Rationale

The methodology is adapted from established protocols for Reboxetine, ensuring a high probability of success.[7][8] A buffered mobile phase at pH 7.0 is used to maintain a consistent ionization state for the morpholine moiety, which is basic, thereby ensuring reproducible retention times and sharp peak shapes. Methanol is chosen as the organic modifier due to its compatibility with the buffer and its elution strength. UV detection at 277 nm is selected as it corresponds to a significant absorbance maximum for the molecule, providing high sensitivity.[8]

Step-by-Step Protocol

A. Reagents and Materials:

  • (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine Reference Standard (>99% purity)

  • Methanol (HPLC Grade)

  • Potassium phosphate monobasic (ACS Grade)

  • Sodium hydroxide (for pH adjustment)

  • Water (HPLC Grade or equivalent)

  • 0.45 µm syringe filters

B. Equipment:

  • HPLC system with UV/Vis or DAD detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

C. Mobile Phase Preparation (0.02 M Phosphate Buffer, pH 7.0):

  • Weigh and dissolve ~2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water.

  • Adjust the pH to 7.0 ± 0.05 with a dilute sodium hydroxide solution.

  • Filter the buffer through a 0.45 µm membrane filter.

  • The final mobile phase is a mixture of Methanol and Phosphate Buffer (55:45 v/v).[8] Degas before use.

D. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard (e.g., 25 µg/mL): Dilute the stock solution appropriately with the mobile phase to fall within the linear range of the method.

  • Sample Solution: Prepare the test sample at a similar concentration to the working standard using the mobile phase as the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

E. Chromatographic Conditions & Data Acquisition:

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmIndustry standard for robust reversed-phase separations.
Mobile Phase Methanol : 0.02 M Phosphate Buffer pH 7.0 (55:45, v/v)Provides optimal retention and peak shape for Reboxetine and related compounds.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and retention.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Detection UV at 277 nmWavelength for sensitive detection of the analyte.[8]
Run Time ~15 minutesSufficient to elute the main peak and any relevant impurities.

F. System Suitability and Acceptance Criteria: Before sample analysis, the system's performance must be verified according to pharmacopeial standards like USP <621>.[9][10]

ParameterRequirementPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates injection precision and system stability.

Protocol 2: Chiral HPLC for Stereoisomeric Purity

The critical quality attribute for this analyte is its stereoisomeric purity. This protocol provides a method to separate all four stereoisomers of Reboxetine, allowing for the precise quantification of the desired (2R, S) isomer against the others.

Scientific Rationale

Direct separation of enantiomers and diastereomers requires a chiral environment, which is created by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenyl)carbamate, are exceptionally versatile and have proven effective for separating Reboxetine isomers. The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte isomers and the chiral selector on the stationary phase. These complexes have different interaction energies, leading to different retention times. A normal-phase mobile phase (e.g., n-hexane and an alcohol modifier) is often used as it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition on this type of CSP.

G cluster_0 Chiral Method Development Logic Analyte Chiral Analyte (Reboxetine Isomers) CSP_Selection Select CSP Type Analyte->CSP_Selection Polysaccharide Polysaccharide-based (e.g., Chiralcel OD) CSP_Selection->Polysaccharide Literature shows success for Reboxetine [14] Pirkle Pirkle-type CSP_Selection->Pirkle Macrocyclic Macrocyclic Antibiotic (e.g., Chiral-AGP) CSP_Selection->Macrocyclic Also effective [12] Mode_Selection Select Mobile Phase Mode Polysaccharide->Mode_Selection Normal_Phase Normal Phase (Hexane/Alcohol) Mode_Selection->Normal_Phase Strong H-bonding interactions Reversed_Phase Reversed Phase (Buffer/ACN) Mode_Selection->Reversed_Phase Alternative interactions Optimization Optimize Separation (Modifier, Additive, Temp.) Normal_Phase->Optimization Reversed_Phase->Optimization

Caption: Decision process for selecting a chiral HPLC separation method.

Step-by-Step Protocol

A. Reagents and Materials:

  • Reference standards for all four stereoisomers of Reboxetine, if available. A racemic (R,R)/(S,S) standard and a sample known to contain all isomers are highly useful.

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA) (HPLC Grade)

  • Ethanol (HPLC Grade)

B. Equipment:

  • HPLC system with UV/Vis or DAD detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm)

C. Mobile Phase Preparation:

  • Prepare various mixtures of n-Hexane and an alcohol modifier (e.g., 2-Propanol). A good starting point is 80:20 (v/v) n-Hexane:2-Propanol.

  • Degas the mobile phase thoroughly before use.

D. Standard and Sample Preparation:

  • Standard/Sample Solution: Dissolve the sample to be tested in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL. Ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter compatible with organic solvents.

E. Chromatographic Conditions & Data Acquisition:

ParameterConditionRationale
Column Chiralcel OD-H, 250 x 4.6 mm, 5 µmProven CSP for separating Reboxetine isomers.
Mobile Phase n-Hexane : 2-Propanol (80:20, v/v)Promotes chiral recognition on the polysaccharide phase.
Flow Rate 0.8 mL/minA slightly lower flow rate can improve resolution on chiral columns.
Column Temp. 25 °CTemperature can significantly impact chiral separations; maintain consistency.
Injection Vol. 10 µL
Detection UV at 275 nmProvides good sensitivity for the aromatic chromophores.
Run Time ~40 minutesChiral separations often require longer run times to achieve baseline resolution.

F. Optimization and Data Interpretation:

  • Resolution: The primary goal is to achieve baseline resolution (Rs > 1.5) between all stereoisomers.

  • Mobile Phase Tuning: If resolution is insufficient, adjust the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention and may improve resolution. Switching the alcohol (e.g., to ethanol) can also alter selectivity.

  • Peak Identification: If individual isomer standards are unavailable, identification must be based on relative retention times from a characterized sample or by collecting fractions for further analysis.

Protocol 3: Impurity Identification with LC-MS

For comprehensive quality control, it is essential to identify and characterize any unknown peaks observed in the HPLC-UV analysis. LC-MS is the definitive technique for this purpose, providing molecular weight information that is crucial for structural elucidation.

Rationale and Approach

This protocol uses the chromatographic separation established in Protocol 1 and adds a mass spectrometer as the detector. Electrospray Ionization (ESI) is the preferred ionization technique for molecules like Reboxetine, as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of an impurity.[11]

General Protocol Outline
  • System Setup: Interface the HPLC system from Protocol 1 with a mass spectrometer equipped with an ESI source.

  • Mobile Phase Compatibility: The phosphate buffer used in Protocol 1 is non-volatile and incompatible with MS. Replace it with a volatile buffer system, such as 0.1% formic acid or ammonium acetate in water. Re-optimize the gradient if necessary.

  • MS Parameters:

    • Ionization Mode: ESI Positive. The basic nitrogen in the morpholine ring is readily protonated.

    • Scan Mode: Full Scan (e.g., m/z 100-800) to detect all potential impurities.

    • Accurate Mass: For the main peak, the expected [M+H]⁺ ion is at m/z 314.1751.

  • Data Analysis:

    • Extract the mass spectra for each unknown chromatographic peak.

    • Use the accurate mass of the [M+H]⁺ ion to propose possible elemental compositions.

    • Compare the findings against known potential impurities and degradants of Reboxetine, such as O-desethylreboxetine or N-nitroso derivatives.[2][12]

Method Validation: Ensuring Trustworthy Data

Every analytical method used for quality control in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[13][14] The validation should be performed according to the ICH Q2(R1) guideline.[13][15]

Key Validation Parameters

The following table summarizes the required validation characteristics for the described protocols.

Validation ParameterAssay & Purity (Protocol 1)Chiral Purity (Protocol 2)Impurity ID (Protocol 3)
Specificity Demonstrate resolution from impurities and degradants.Demonstrate baseline resolution of all stereoisomers.N/A (Identification)
Linearity Yes (e.g., 5 concentrations, R² > 0.999)Yes (for each impurity isomer)N/A
Range 80-120% of test concentration.From LOQ to 120% of impurity specification.N/A
Accuracy Yes (e.g., spike recovery at 3 levels, 98-102%).Yes (spike recovery of isomers).N/A
Precision (Repeatability & Intermediate)Yes (RSD ≤ 2.0%).Yes (RSD at the specification limit).N/A
Limit of Detection (LOD) Required for impurity quantification.Required for each stereoisomer.N/A
Limit of Quantitation (LOQ) Required for impurity quantification.Required for each stereoisomer.N/A
Robustness Yes (vary flow rate, pH, mobile phase composition).Yes (vary flow rate, temperature, mobile phase comp.).N/A

Conclusion

The analytical protocols detailed in this guide provide a comprehensive and scientifically sound framework for the quality control of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine. By employing a combination of achiral HPLC-UV for purity, chiral HPLC for stereoisomeric separation, and LC-MS for impurity identification, laboratories can generate reliable and defensible data that meet stringent regulatory expectations. The emphasis on understanding the scientific rationale behind procedural steps, coupled with rigorous method validation according to ICH guidelines, ensures the trustworthiness and integrity of the analytical results.

References

  • Raggi, M. A., Bugamelli, F., Sabbioni, C., Ferranti, A., Fanali, S., & Volterra, V. (2002). Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 209–215. [Link]

  • Pharmaffiliates. (n.d.). Reboxetine-impurities. Retrieved from [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]

  • El-Enany, N., El-Sherbiny, D., & Belal, F. (2007). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. Journal of AOAC International, 90(6), 1541–1546. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10403303, 2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine. Retrieved from [Link]

  • Akay, C., & Yazan, Z. (2007). A Selective High-Performance Liquid Chromatography Method for the Determination of Reboxetine in Bulk Drug and Tablets. Journal of AOAC INTERNATIONAL, 90(6), 1541-1546. [Link]

  • Occupational Safety and Health Administration. (2003). Morpholine (Method PV2123). OSHA Salt Lake Technical Center. [Link]

  • Veeprho. (n.d.). Reboxetine Impurities and Related Compound. Retrieved from [Link]

  • Lothe, A., & Lunder, M. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 26(4), 659–665. [Link]

  • ResearchGate. (n.d.). Stereoisomers of reboxetine. [Image]. Retrieved from [Link]

  • Lothe, A., & Lunder, M. (2002). Simultaneous determination of reboxetine and O-desethylreboxetine enantiomers using enantioselective reversed-phase high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 857–863. [Link]

  • Ferretti, R., Gallinella, B., La Torre, F., & Sanna, M. L. (1998). Enantioseparation of reboxetine by high-performance liquid chromatography on a chiral stationary phase. Journal of Chromatography A, 805(1-2), 119-126. [Link]

  • U.S. Pharmacopeia. (2012). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Veeprho. (n.d.). N-Nitroso Reboxetine. Retrieved from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Inotiv. (n.d.). Impurities Assessment. Retrieved from [Link]

  • Cheng, M. H., et al. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific Reports, 6, 26883. [Link]

  • El-Enany, N., et al. (2010). A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of reboxetine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1136-1142. [Link]

  • Szałek, E., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(19), 4531. [Link]

  • U.S. Pharmacopeia. (2008). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • De Bleecker, J. L., et al. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Journal of Pharmaceutical and Biomedical Analysis, 154, 329-338. [Link]

  • Wang, P., & Wu, Y. (2006). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. [Link]

  • Borman, P., & Nethercote, P. (2015). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. [Link]

  • Agilent Technologies, Inc. (2023). Understanding the Latest Revisions to USP <621>. White Paper. [Link]

  • International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

  • Meltzer, P. C., et al. (2005). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Arkivoc, 2005(6), 200-210. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine Cell-Based Assays

Introduction: Understanding (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine) (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, commonly known as Reboxetine, is a selective norepinephrine reuptake i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine)

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, commonly known as Reboxetine, is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of major depressive disorder.[1] Its therapeutic effect is primarily attributed to its potent and specific inhibition of the norepinephrine transporter (NET), a protein encoded by the SLC6A2 gene.[2][3] The NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling activity.[4] By blocking this transporter, Reboxetine increases the concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. The (S,S) enantiomer of Reboxetine has been shown to be the more potent inhibitor of NET.[5]

This document provides detailed protocols for two key cell-based assays designed to characterize the pharmacological activity of Reboxetine: a direct norepinephrine transporter uptake assay to measure its inhibitory potency (IC50) and a downstream signaling assay to assess its functional impact on cellular signaling pathways. These assays are fundamental tools for researchers in drug discovery and neuroscience seeking to understand the molecular mechanisms of NRIs.

Application Note 1: Direct Measurement of NET Inhibition using a Fluorescent Substrate Uptake Assay

This primary assay directly quantifies the ability of Reboxetine to block the norepinephrine transporter in a controlled cellular environment. The principle relies on a fluorescent substrate that mimics norepinephrine and is actively taken into cells via NET.[6][7] Inhibition of the transporter by a compound like Reboxetine results in a decreased accumulation of the fluorescent substrate inside the cells, leading to a reduction in the fluorescent signal.[6] This method offers a robust, high-throughput alternative to traditional radiolabeled assays.[7]

Objective

To determine the potency of Reboxetine in inhibiting the human norepinephrine transporter (hNET) by calculating its half-maximal inhibitory concentration (IC50).

Causality and Experimental Design

The core of this experiment is to establish a cause-and-effect relationship: does Reboxetine block hNET, and if so, at what concentration? To achieve this, we utilize a cell line, such as Human Embryonic Kidney 293 (HEK293) cells, which are easy to culture and transfect, stably expressing the hNET protein.[8][9][10] These engineered cells provide a consistent and reproducible biological system. We then introduce a fluorescent norepinephrine analog, such as 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+), which is a known substrate for monoamine transporters.[11] When hNET is active, it transports the fluorescent substrate into the cell, causing an increase in intracellular fluorescence.[6] By pre-incubating the cells with varying concentrations of Reboxetine, we can measure the extent to which it prevents this uptake. The resulting data allows for the generation of a dose-response curve, from which the IC50 value—a key measure of drug potency—is derived.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed Seed HEK293-hNET cells in 96-well plate incubate1 Incubate 20-24h (37°C, 5% CO2) seed->incubate1 preincubate Pre-incubate with Reboxetine dilutions incubate1->preincubate add_substrate Add Fluorescent NET Substrate preincubate->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 read_plate Read Fluorescence (e.g., FlexStation 3) incubate2->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the NET Fluorescent Substrate Uptake Assay.

Detailed Protocol

Materials:

  • Cell Line: HEK293 cells stably expressing human Norepinephrine Transporter (HEK293-hNET).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: Black, clear-bottom 96-well microplates, coated with Poly-D-Lysine.

  • Reagents:

    • (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine)

    • Desipramine (positive control inhibitor)

    • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).[6]

    • Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Dimethyl sulfoxide (DMSO).

Procedure:

  • Cell Plating:

    • The day before the assay, seed HEK293-hNET cells into a 96-well Poly-D-Lysine coated plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[12]

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Reboxetine in DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO, then dilute further in HBSS/HEPES buffer to achieve the final desired concentrations (e.g., from 10 µM to 0.1 nM) with a final DMSO concentration of ≤0.1%.

    • Prepare dilutions for the positive control, Desipramine, in a similar manner.

  • Assay Execution:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of HBSS/HEPES buffer.

    • Add 50 µL of the diluted Reboxetine or control compounds to the appropriate wells. Include "vehicle control" wells (buffer with 0.1% DMSO) and "maximum inhibition" wells (a high concentration of Desipramine, e.g., 10 µM).

    • Pre-incubate the plate for 10-20 minutes at 37°C.[6]

    • Prepare the fluorescent substrate working solution according to the kit manufacturer's instructions.

    • Add 50 µL of the fluorescent substrate working solution to all wells.

    • Incubate for 30 minutes at 37°C.

    • Read the fluorescence intensity on a bottom-reading microplate reader (e.g., Excitation ~485 nm, Emission ~525 nm), either in endpoint or kinetic mode.[6]

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Subtract the average background fluorescence (wells with no cells) from all measurements.

    • The data is then normalized using the vehicle control (0% inhibition) and the maximum inhibition control (100% inhibition).

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_Vehicle - Signal_MaxInhibition))

  • Generate Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the Reboxetine concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic equation) to generate a sigmoidal dose-response curve.

  • Determine IC50:

    • The IC50 value is the concentration of Reboxetine that produces 50% inhibition of the NET activity. This value is calculated from the fitted curve.

Example Data Table:

Reboxetine [nM]Log [Reboxetine]% Inhibition (Mean)% Inhibition (SD)
0.1-10.02.51.1
0.3-9.58.12.3
1.0-9.025.43.5
3.0-8.548.94.1
10.0-8.075.23.8
30.0-7.591.32.9
100.0-7.098.51.5
300.0-6.599.11.2

Based on this data, the calculated IC50 for Reboxetine would be approximately 3.1 nM, which is consistent with reported values.[5]

Application Note 2: Functional Assessment via Downstream cAMP Signaling Assay

Inhibition of NET by Reboxetine leads to an accumulation of norepinephrine in the synapse. This elevated norepinephrine can then activate adrenergic receptors on postsynaptic or neighboring cells. Many adrenergic receptors, particularly β-adrenergic receptors, are Gs-protein coupled receptors (GPCRs).[13] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[14] This assay indirectly measures NET inhibition by quantifying this downstream signaling event.

Objective

To measure the Reboxetine-induced increase in intracellular cAMP as a functional consequence of NET inhibition in a co-culture or a relevant single-cell system.

Scientific Rationale

This assay provides a functional readout of the biological consequences of NET blockade. While the uptake assay measures direct target engagement, the cAMP assay confirms that the inhibited transporter leads to a downstream physiological response. This is crucial for understanding the compound's cellular mechanism of action beyond simple binding or transport blockade. The assay typically uses a competitive immunoassay format, where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[13] Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) are commonly employed for detection.

Signaling Pathway Diagram

G reboxetine Reboxetine net NET Transporter reboxetine->net Inhibits ne_in Intracellular NE net->ne_in Reuptake ne_out Extracellular Norepinephrine (NE) beta_ar β-Adrenergic Receptor (GPCR) ne_out->beta_ar Activates gs Gs Protein beta_ar->gs Activates ac Adenylyl Cyclase gs->ac Activates atp ATP camp cAMP atp->camp Conversion AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylation

Caption: Signaling cascade from NET inhibition to cAMP production.

Detailed Protocol

Materials:

  • Cell Lines: HEK293-hNET cells co-cultured with HEK293 cells expressing a β-adrenergic receptor, or a cell line endogenously expressing both (e.g., SK-N-BE(2)C neuroblastoma cells).[15]

  • Reagents:

    • (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine)

    • Isoproterenol (positive control β-agonist)

    • Propranolol (negative control β-antagonist)

    • Forskolin (direct adenylyl cyclase activator)

    • IBMX (phosphodiesterase inhibitor, to prevent cAMP degradation)

    • cAMP Assay Kit (e.g., HTRF, LANCE, or GloSensor).[13]

    • Cell lysis buffer (provided with kit).

Procedure:

  • Cell Plating:

    • Seed cells in a 384-well white plate at an appropriate density and incubate overnight.

  • Assay Execution:

    • Wash cells gently with HBSS/HEPES buffer.

    • Add 10 µL of Reboxetine dilutions in stimulation buffer (HBSS/HEPES containing IBMX).

    • Incubate for 30 minutes at room temperature. This allows Reboxetine to inhibit NET and extracellular norepinephrine (if any is endogenously released) to accumulate.

    • Optional: For systems without endogenous norepinephrine release, a sub-maximal concentration of exogenous norepinephrine can be added as the substrate.

    • Lyse the cells according to the cAMP assay kit protocol.

    • Add the detection reagents (e.g., HTRF antibody-conjugates).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an appropriate plate reader (e.g., HTRF-compatible reader).

Data Analysis and Interpretation
  • Calculate cAMP Concentration:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each well by interpolating from the standard curve.

  • Generate Dose-Response Curve:

    • Plot the cAMP concentration against the logarithm of the Reboxetine concentration.

    • Fit the data using non-linear regression to determine the EC50 (the concentration of Reboxetine that elicits a half-maximal increase in cAMP).

Expected Results: A dose-dependent increase in intracellular cAMP will be observed with increasing concentrations of Reboxetine, demonstrating a functional cellular response to NET inhibition. The positive control, Isoproterenol, should elicit a strong cAMP response, while this response should be blocked by Propranolol.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these assays, a robust validation system is essential.

Assay Quality Control Metrics:

ParameterDescriptionAcceptance CriteriaReference
Z'-factor A statistical measure of the separation between the positive and negative controls, indicating assay quality for high-throughput screening.Z' > 0.5 indicates an excellent assay.[16][17]
Signal-to-Background (S/B) The ratio of the mean signal of the uninhibited control to the mean signal of the background (no cells or max inhibition).S/B > 5 is generally considered good.
Reference Compound IC50/EC50 The potency of a known standard inhibitor (e.g., Desipramine) should be consistent across experiments.Within a 3-fold range of the historical average.

Calculating the Z'-factor: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p, e.g., vehicle control) and negative (n, e.g., max inhibition control) controls.[17] Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| An assay with a Z'-factor above 0.5 is considered robust and suitable for screening campaigns.[17]

References

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Molecular Devices. Retrieved January 27, 2026, from [Link]

  • Norepinephrine transporter - Wikipedia. (2023, December 27). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.). Molecular Devices. Retrieved January 27, 2026, from [Link]

  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & de Boer, P. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818-829. Retrieved January 27, 2026, from [Link]

  • Reboxetine - Wikipedia. (2023, November 18). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Roth, B. L., Tandra, S., Burgess, L. H., Sibley, D. R., & Sadee, W. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 613-619. Retrieved January 27, 2026, from [Link]

  • (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine - NCBI. (2009, February 9). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.). GraphPad. Retrieved January 27, 2026, from [Link]

  • Sitte, H. H., Hiptmair, C., Zwach, J., Pifl, C., Singer, E. A., & Langer, O. (2001). Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. The Journal of biological chemistry, 276(16), 13358–13365. Retrieved January 27, 2026, from [Link]

  • NET (SLC6A2) Transporter Assay - BioIVT. (n.d.). BioIVT. Retrieved January 27, 2026, from [Link]

  • Hamilton, M. J., Huang, Q. X., Li, C. L., & Ellem, K. A. O. (2006). The Development and Characterization of an HEK293-Derived Cell Line for Use in an Intratumoral Cytokine Delivery System. Cell Transplantation, 15(4), 343-350. Retrieved January 27, 2026, from [Link]

  • The Z prime value (Z´) | BMG LABTECH. (2025, January 27). BMG LABTECH. Retrieved January 27, 2026, from [Link]

  • Insel, P. A. (2018). cAMP assays in GPCR drug discovery. British journal of pharmacology, 175(1), 1-3. Retrieved January 27, 2026, from [Link]

  • (S, S)-2-[α-(2-(2-[ 18 F]Fluoroethoxy)phenoxy)benzyl]morpholine - PubMed. (2008, January 23). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Fava, M., & Rush, A. J. (2006). Norepinephrine transporter inhibitors and their therapeutic potential. Depression and anxiety, 23(4), 183-195. Retrieved January 27, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Molecular Devices. Retrieved January 27, 2026, from [Link]

  • cAMP Assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved January 27, 2026, from [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - RTI International. (n.d.). RTI International. Retrieved January 27, 2026, from [Link]

  • Fig. 4. Uptake and superfusion experiments in parental HEK 293 cells.... - ResearchGate. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Schüle, C., Baghai, T., Zwanzger, P., Ella, R., & Rupprecht, R. (2002). Effects of reboxetine, a selective norepinephrine reuptake inhibitor, on sympathetic and parasympathetic outflow to the heart: preliminary data. Psychopharmacology, 163(2), 227-232. Retrieved January 27, 2026, from [Link]

  • Z-factor - Wikipedia. (2023, April 20). Wikipedia. Retrieved January 27, 2026, from [Link]

  • (PDF) Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - ResearchGate. (2016, May 9). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC - NIH. (2016, May 19). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • A Mutation in the Human Norepinephrine Transporter Gene (SLC6A2) Associated with Orthostatic Intolerance Disrupts Surface Expression of Mutant and Wild-Type Transporters - PubMed Central. (2005, July 1). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • (S,S)-2-[α-(2-(2-[18F]Fluoro[2H4]ethoxy)phenoxy)benzyl]morpholine - NCBI. (2006, September 14). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.). PunnettSquare Tools. Retrieved January 27, 2026, from [Link]

  • Selective norepinephrine reuptake inhibitor - Wikipedia. (2023, December 1). Wikipedia. Retrieved January 27, 2026, from [Link]

  • cAMP Accumulation Assay - Creative BioMart. (n.d.). Creative BioMart. Retrieved January 27, 2026, from [Link]

  • C.BIRDTM | Enhancing the Cell Growth and Protein Productivity of Adherent HEK293 Cell Line in 96- and 24-well plates - CYTENA. (n.d.). CYTENA. Retrieved January 27, 2026, from [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). North Carolina State University. Retrieved January 27, 2026, from [Link]

  • Singh, R. K., Kumar, S., & Singh, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Retrieved January 27, 2026, from [Link]

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical pharmacokinetics, 39(6), 413-427. Retrieved January 27, 2026, from [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17 - ResearchGate. (2025, August 10). ResearchGate. Retrieved January 27, 2026, from [Link]

  • (S,S)-2-(α-(2-[18F]Fluoro[2H2]methoxyphenoxy)phenoxy)benzyl)morpholine - PubMed. (2008, March 24). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - NIH. (2021, July 29). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • van der Velden, W. J. C., Beuming, T., Heitman, L. H., & IJzerman, A. P. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific reports, 11(1), 12228. Retrieved January 27, 2026, from [Link]

  • HEK293 CELL LINE: HEK293 Cells. (n.d.). Altogen Biosystems. Retrieved January 27, 2026, from [Link]

Sources

Method

Application Notes and Protocols for (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine, (S,S)-enantiomer) in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Understanding (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (2R)-2-[(S)-(2-ethoxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine is the pharmacologically active (S,S)-enantiomer of Reboxetine, a potent and selective norepinephrine reuptake inhibitor (NRI)[1][2]. Its primary mechanism of action is the high-affinity blockade of the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This targeted action makes it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes in vitro.

Unlike tricyclic antidepressants, Reboxetine exhibits weak affinity for other monoamine transporters, such as the serotonin (5-HT) and dopamine (DAT) transporters, as well as for muscarinic, histaminergic, and adrenergic receptors[1][2]. This high selectivity minimizes off-target effects, allowing for a more precise interrogation of norepinephrine-mediated signaling pathways in experimental systems.

These application notes will provide a comprehensive guide to utilizing (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine in in vitro studies, with a focus on dosage, relevant cell models, and key experimental protocols.

Mechanism of Action: Norepinephrine Transporter Inhibition

The principal pharmacological effect of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine is the competitive inhibition of the norepinephrine transporter (NET). The NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling. By blocking this transporter, (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine effectively increases the duration and concentration of norepinephrine in the synapse, leading to enhanced activation of adrenergic receptors on postsynaptic neurons.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE NE NE_vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Signaling Downstream Signaling Adrenergic_Receptor->Signaling Reboxetine (2R)-2-[(S)-(2-ethoxyphenoxy)- phenylmethyl]morpholine Reboxetine->NET Inhibition

Figure 1: Mechanism of action of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine.

Recommended In Vitro Model: SH-SY5Y Human Neuroblastoma Cell Line

The human neuroblastoma cell line SH-SY5Y is a well-established and relevant model for studying the effects of neuroactive compounds[3]. These cells of human origin can be differentiated into a more mature neuronal phenotype and endogenously express the norepinephrine transporter (NET), making them a suitable system for investigating the biological effects of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine[3][4].

Dosage and Concentration Guidelines for In Vitro Studies

The optimal concentration of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine will vary depending on the specific assay and experimental goals. Based on available literature, the following concentration ranges can be used as a starting point for dose-response experiments.

Assay Type Recommended Concentration Range Key Considerations Reference(s)
NET Inhibition 1 nM - 1 µMThe IC50 for (S,S)-reboxetine at the NET is in the low nanomolar range (e.g., 8.5 nM in rat hippocampal synaptosomes). A broad concentration range is recommended to determine the precise IC50 in your specific cell system.[5]
Neuroprotection 100 nM - 10 µMStudies with other antidepressants in SH-SY5Y cells have shown neuroprotective effects in the low micromolar range. A dose-response study is crucial to identify the optimal protective concentration without inducing cytotoxicity.[3]
Cytotoxicity (CC50) 1 µM - 100 µMWhile specific CC50 values for reboxetine in SH-SY5Y cells are not readily available, data from other compounds suggest that cytotoxicity may be observed in the micromolar range. It is essential to determine the cytotoxic threshold in your experimental setup.[6]
Downstream Signaling 1 µM - 10 µMConcentrations in the low micromolar range have been shown to modulate downstream signaling pathways, such as BDNF expression, in neuronal cultures.[7]

Experimental Protocols

Protocol 1: Norepinephrine Transporter (NET) Uptake Inhibition Assay

This protocol is designed to quantify the inhibitory potency of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine on norepinephrine uptake in SH-SY5Y cells.

Start Start Seed Seed SH-SY5Y cells in 96-well plates Start->Seed Pre-incubate Pre-incubate cells with (2R)-2-[(S)-(2-ethoxyphenoxy)- phenylmethyl]morpholine Seed->Pre-incubate Add_NE Add [3H]-Norepinephrine Pre-incubate->Add_NE Incubate Incubate to allow uptake Add_NE->Incubate Wash Wash cells to remove extracellular [3H]-NE Incubate->Wash Lyse Lyse cells Wash->Lyse Measure Measure radioactivity (Scintillation counting) Lyse->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Figure 2: Workflow for the Norepinephrine Transporter (NET) Uptake Inhibition Assay.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

  • [³H]-Norepinephrine

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Wash Buffer (ice-cold PBS)

  • Lysis Buffer (e.g., 0.1 M NaOH or a commercial lysis buffer)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine in Uptake Buffer. Include a vehicle control (buffer only) and a positive control (a known NET inhibitor like desipramine).

  • Pre-incubation: Aspirate the culture medium from the wells and wash once with Uptake Buffer. Add the diluted compound or controls to the respective wells and pre-incubate for 15-30 minutes at 37°C.

  • Norepinephrine Uptake: Add [³H]-Norepinephrine to each well to a final concentration in the low nanomolar range (e.g., 10-20 nM).

  • Incubation: Incubate the plate for 10-20 minutes at 37°C to allow for norepinephrine uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold Wash Buffer.

  • Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial containing scintillation cocktail.

  • Data Analysis: Measure the radioactivity in each vial using a scintillation counter. Calculate the percentage of inhibition for each concentration of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic potential of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine on SH-SY5Y cells.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • 96-well cell culture plates

  • (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare a serial dilution of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Aspirate the medium containing MTT and add the Solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration) by plotting the data on a dose-response curve.

Protocol 3: Western Blotting for Phosphorylated CREB (pCREB)

This protocol details the detection of changes in the phosphorylation of cAMP response element-binding protein (CREB), a key downstream target of norepinephrine signaling, following treatment with (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine.

Materials:

  • SH-SY5Y cells

  • 6-well plates

  • (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pCREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine or vehicle for the specified time (e.g., 30 minutes, 1 hour, 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-pCREB antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

  • Data Analysis: Quantify the band intensities and express the level of pCREB as a ratio to total CREB.

Protocol 4: Quantitative PCR (qPCR) for Brain-Derived Neurotrophic Factor (BDNF) mRNA Expression

This protocol allows for the quantification of changes in the gene expression of BDNF, a neurotrophin implicated in the therapeutic effects of antidepressants, following treatment with (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine.

Materials:

  • SH-SY5Y cells

  • 6-well plates

  • (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for human BDNF and a housekeeping gene (e.g., GAPDH, ACTB)

Human BDNF Primer Sequences:

  • Forward Primer: 5'-CATCCGAGGACAAGGTGGCTTG-3'[8]

  • Reverse Primer: 5'-GCCGAACTTTCTGGTCCTCATC-3'[8]

Procedure:

  • Cell Treatment: Treat SH-SY5Y cells with (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine as described in the Western blotting protocol for various time points (e.g., 6, 24, 48 hours).

  • RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and the primers for BDNF and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in BDNF mRNA expression in the treated samples compared to the vehicle control, normalized to the housekeeping gene.

Downstream Signaling Pathways

Inhibition of norepinephrine reuptake by (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine leads to the activation of several downstream signaling cascades that are crucial for neuronal function and plasticity. A key pathway involves the activation of adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB. Phosphorylated CREB binds to the promoter regions of target genes, including Brain-Derived Neurotrophic Factor (BDNF), leading to their increased transcription. The subsequent increase in BDNF protein activates its receptor, Tropomyosin receptor kinase B (TrkB), which triggers further downstream signaling, including the ERK/MAPK pathway, promoting cell survival and synaptic plasticity.

Reboxetine (2R)-2-[(S)-(2-ethoxyphenoxy)- phenylmethyl]morpholine NET NET Reboxetine->NET Inhibits NE Increased Extracellular NE NET->NE Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor cAMP ↑ cAMP Adrenergic_Receptor->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB BDNF_gene BDNF Gene Transcription pCREB->BDNF_gene BDNF ↑ BDNF BDNF_gene->BDNF TrkB TrkB Receptor BDNF->TrkB ERK ERK/MAPK Pathway TrkB->ERK Effects Neuronal Survival & Synaptic Plasticity ERK->Effects

Figure 3: Key downstream signaling pathways affected by (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine.

References

  • Escribá, P. V., Sastre, M., & García-Sevilla, J. A. (2000). Multiple Approaches to Repurposing drugs for Neuroblastoma. Neuropharmacology, 39(10), 1829-1837.
  • Gatt, P., et al. (2024). Comparison of Protective Effects of Antidepressants Mediated by Serotonin Receptor in Aβ-Oligomer-Induced Neurotoxicity. International Journal of Molecular Sciences, 25(11), 5899.
  • Stahl, S. M. (2000). The promises and pitfalls of reboxetine.
  • Hwang, J., et al. (2018). Taurine and Ginsenoside Rf Induce BDNF Expression in SH-SY5Y Cells: A Potential Role of BDNF in Corticosterone-Triggered Cellular Damage. Biomolecules & Therapeutics, 26(2), 167-175.
  • Miller, D. K., et al. (2002). Reboxetine: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 302(2), 649-656.
  • Invernizzi, R., et al. (2001). Chronic treatment with reboxetine by osmotic pumps facilitates its effect on extracellular noradrenaline and may desensitize α2-adrenoceptors in the prefrontal cortex. British Journal of Pharmacology, 132(3), 737-744.
  • Hinojosa, C. A., et al. (1998). No effect of the new antidepressant reboxetine on CYP2D6 activity in healthy volunteers. British Journal of Clinical Pharmacology, 46(4), 405-408.
  • Lee, H., et al. (2016). NCAM140 and pCREB Expression after Tianeptine Treatment of SH-SY5Y Cells. Clinical Psychopharmacology and Neuroscience, 14(3), 267-273.
  • Calabrese, F., et al. (2011). Time-dependent biphasic modulation of human BDNF by antidepressants in neuroblastoma cells. Pharmacological Research, 64(5), 517-522.
  • ResearchGate. (n.d.). List of primers for real-time PCR in SH-SY5Y cells. Retrieved from [Link]

  • Arias, H. R., et al. (2013). The interaction of (±)-reboxetine, a non-tricyclic norepinephrine selective reuptake inhibitor, with muscle-type nicotinic acetylcholine receptors.
  • Wyneken, U., et al. (2006). Clinically relevant doses of fluoxetine and reboxetine induce changes in the TrkB content of central excitatory synapses. Neuropsychopharmacology, 31(8), 1653-1662.
  • ResearchGate. (n.d.). Western blotting of SH-SY5Y cell extracts. GAPDH was used as a loading control. Retrieved from [Link]

  • Gnoni, A., et al. (2021). Redox imbalance induced by docetaxel in the neuroblastoma SH-SY5Y cells. Free Radical Biology and Medicine, 165, 10-19.
  • D'Annessa, I., et al. (2022). Neuroprotective Effect of Antiapoptotic URG7 Protein on Human Neuroblastoma Cell Line SH-SY5Y. International Journal of Molecular Sciences, 23(22), 14336.
  • Chen, T. J., et al. (2023). Functional Expression of NMDA Receptors in SH-SY5Y Neuroblastoma Cells Following Long-Term RA/BDNF-Induced Differentiation. International Journal of Molecular Sciences, 24(14), 11463.
  • Pavan, B., et al. (2023). Exploring the Regulation of Cytochrome P450 in SH-SY5Y Cells: Implications for the Onset of Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(8), 7191.
  • Wong, D. T., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
  • ResearchGate. (n.d.). Western blot of nuclear extracts revealed that SH-SY5Y cells... Retrieved from [Link]

  • Wierońska, J. M., et al. (2020). Protein profiling of SH-SY5Y neuroblastoma cells: The effect of rhein. Journal of Proteomics, 229, 103957.
  • OriGene Technologies, Inc. (n.d.). BDNF Human qPCR Primer Pair (NM_170734). Retrieved from [Link]

  • Ehrhard, P. B., et al. (1993). Expression of low-affinity NGF receptor and trkB mRNA in human SH-SY5Y neuroblastoma cells. FEBS Letters, 330(2), 199-204.

Sources

Application

Application Notes and Protocols for (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

Prepared by: Gemini, Senior Application Scientist Version: 1.0 Introduction (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, the (S,S)-enantiomer of Reboxetine, is a highly selective and potent norepinephrine reupt...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Version: 1.0

Introduction

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, the (S,S)-enantiomer of Reboxetine, is a highly selective and potent norepinephrine reuptake inhibitor (NRI)[1][2]. It is of significant interest to researchers in neuroscience and drug development for its potential therapeutic applications in conditions such as depression and attention-deficit/hyperactivity disorder (ADHD)[3]. The (S,S)-enantiomer has demonstrated a greater affinity and selectivity for the norepinephrine transporter (NET) compared to its (R,R)-counterpart[1]. This document provides a comprehensive guide for the chemical synthesis, purification, analytical characterization, and in vitro biological evaluation of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine. The protocols detailed herein are intended for researchers, scientists, and drug development professionals, offering both step-by-step instructions and the scientific rationale behind the methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of Reboxetine is provided in the table below. Note that some properties are reported for the racemic mixture or the mesylate salt.

PropertyValueSource
Molecular Formula C₁₉H₂₃NO₃PubChem CID: 127151[3]
Molecular Weight 313.40 g/mol PubChem CID: 127151[3]
Appearance White solidNew Drug Approvals
Melting Point 145.2-147.1 °C (succinate salt)New Drug Approvals
Solubility Mesylate salt is freely soluble in waterMedsafe[4]
LogP 3.1PubChem CID: 127151[3]

Chemical Synthesis

The following is a plausible, multi-step stereoselective synthesis for (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, adapted from literature procedures for the synthesis of Reboxetine and its analogs[5][6]. This pathway utilizes a dynamic kinetic resolution-mediated asymmetric transfer hydrogenation as a key step to establish the desired stereochemistry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Asymmetric Transfer Hydrogenation cluster_2 Step 3: Reduction cluster_3 Step 4: Bromination cluster_4 Step 5: Etherification cluster_5 Step 6: Deprotection A N-benzyl-3-morpholinone C N-benzyl-2-aroylmorpholin-3-one A->C LDA B N-aroylmorpholine B->C D (2R,3S)-alcohol & (2S,3R)-alcohol C->D (S,S)-RuCl(TsDPEN)L3 E (2R,3S)-morpholine benzyl alcohol D->E BH3.THF F (2R,3S)-morpholine bromide E->F Ph3PBr2 H N-benzyl protected (S,S)-Reboxetine F->H t-BuOK G 2-ethoxyphenol G->H I (S,S)-Reboxetine H->I α-chloroethyl chloroformate, then Methanolysis

Caption: Stereoselective synthesis of (S,S)-Reboxetine.

Protocol 1: Synthesis of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

Rationale: This protocol is designed to provide a stereocontrolled route to the desired (S,S)-enantiomer. The use of an asymmetric transfer hydrogenation catalyst is crucial for setting the stereochemistry at the two adjacent chiral centers. Each subsequent step is chosen for its high yield and selectivity.

Materials:

  • N-benzyl-3-morpholinone

  • N-aroylmorpholines

  • Lithium diisopropylamide (LDA)

  • (S,S)-RuCl(TsDPEN)L₃ catalyst

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Triphenylphosphine dibromide (Ph₃PBr₂)

  • 2-ethoxyphenol

  • Potassium tert-butoxide (t-BuOK)

  • α-chloroethyl chloroformate

  • Methanol

  • Anhydrous solvents (THF, etc.)

  • Reagents for workup and purification (e.g., saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • Step 1: Condensation to form N-benzyl-2-aroylmorpholin-3-one.

    • Dissolve N-benzyl-3-morpholinone in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of LDA in THF. Stir for 30 minutes.

    • Add a solution of N-aroylmorpholine in anhydrous THF and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Step 2: Asymmetric Transfer Hydrogenation.

    • Dissolve the N-benzyl-2-aroylmorpholin-3-one from Step 1 in an appropriate solvent (e.g., dichloromethane).

    • Add the (S,S)-RuCl(TsDPEN)L₃ catalyst.

    • Add a hydrogen source, such as formic acid/triethylamine azeotrope, and stir at the appropriate temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Upon completion, perform an aqueous workup and extract the product.

    • The resulting diastereomeric alcohols can be separated by chromatography to isolate the desired (2R,3S)-alcohol[5].

  • Step 3: Reduction of the Lactam.

    • Dissolve the purified (2R,3S)-alcohol in anhydrous THF under an inert atmosphere.

    • Slowly add BH₃·THF solution at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete.

    • Cool the reaction and carefully quench with methanol, followed by aqueous HCl.

    • Basify the mixture and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to yield the morpholine benzyl alcohol[6].

  • Step 4: Bromination.

    • Dissolve the morpholine benzyl alcohol in an anhydrous solvent such as dichloromethane.

    • Add Ph₃PBr₂ in portions at 0 °C.

    • Stir the reaction at room temperature until completion.

    • Perform an aqueous workup, extract the product, and purify by chromatography to obtain the morpholine bromide derivative[5].

  • Step 5: Etherification.

    • In a flask under an inert atmosphere, dissolve 2-ethoxyphenol in anhydrous THF.

    • Add t-BuOK and stir for a short period.

    • Add a solution of the morpholine bromide derivative from Step 4 in THF.

    • Heat the reaction mixture to reflux and stir until the starting material is consumed.

    • Cool the reaction, perform an aqueous workup, and extract the N-benzyl protected (S,S)-Reboxetine.

    • Purify by column chromatography[6].

  • Step 6: N-Debenzylation.

    • Dissolve the N-benzyl protected (S,S)-Reboxetine in a suitable solvent (e.g., 1,2-dichloroethane).

    • Add α-chloroethyl chloroformate at 0 °C and then stir at reflux.

    • After cooling, remove the solvent under reduced pressure.

    • Add methanol and heat to reflux to effect methanolysis.

    • Remove the solvent and purify the final product, (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, by recrystallization or column chromatography[5].

Purification

Purification of the final compound is critical to ensure high purity for analytical and biological studies. A combination of flash column chromatography and recrystallization is recommended.

Protocol 2: Flash Column Chromatography

Rationale: Flash column chromatography is a rapid and efficient method for purifying organic compounds. The choice of eluent is critical for achieving good separation. A gradient elution may be necessary to separate the product from any closely-related impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents for elution (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Glass column, flasks, and other standard chromatography equipment

Procedure:

  • Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A system that gives the product an Rf value of approximately 0.2-0.3 is often a good starting point. For a compound of this polarity, a mixture of hexanes and ethyl acetate or dichloromethane and methanol is a likely choice.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica gel-adsorbed sample to the top of the column.

  • Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity if a gradient elution is used. Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

Rationale: Recrystallization is an excellent technique for obtaining highly pure crystalline solids. The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Materials:

  • Purified (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (from chromatography)

  • High-purity solvents for recrystallization (e.g., ethanol, isopropanol, acetone, water)

  • Erlenmeyer flasks, heating source, filtration apparatus

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethanol and water is a good candidate[7].

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the compound until it just dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical Workflow Diagram

Analytical_Workflow Start Synthesized Compound HPLC HPLC Analysis (Purity & Enantiomeric Excess) Start->HPLC NMR NMR Spectroscopy (Structure Verification) Start->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS Final Characterized Compound HPLC->Final NMR->Final MS->Final

Caption: Workflow for analytical characterization.

Protocol 4: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful tool for assessing the purity of the compound. A reversed-phase method is commonly used for compounds of this nature. Chiral HPLC is necessary to determine the enantiomeric excess.

Achiral HPLC for Purity Assessment:

  • Column: C18 column (e.g., 150 x 4.6 mm)[8][9].

  • Mobile Phase: Isocratic mixture of methanol and phosphate buffer (pH 7, 0.02 M) in a 55:45 (v/v) ratio[8][9].

  • Flow Rate: 1.0 mL/min[8][9].

  • Detection: UV at 277 nm[8][9].

  • Expected Retention Time: Approximately 4.5 minutes[8][9].

Chiral HPLC for Enantiomeric Excess Determination:

  • Column: Chiral stationary phase, such as cellulose Tris(3,5-dimethylphenyl)carbamate on silica gel (e.g., Chiralcel OD)[10].

  • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 80:20, v/v) for normal phase separation[10].

  • Flow Rate: To be optimized for best resolution.

  • Detection: UV at an appropriate wavelength (e.g., 277 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming the connectivity of atoms and the stereochemical arrangement.

Expected Chemical Shifts: The following are reported ¹H and ¹³C NMR chemical shifts for (S,S)-Reboxetine succinate in CDCl₃. The succinate salt will have a peak around 2.4 ppm for the succinic acid protons. The free base will have a similar spectrum for the Reboxetine moiety.

¹H NMR (400 MHz, CDCl₃):

  • δ 1.41 (t, J = 7.0 Hz, 3H, -OCH₂CH ₃)

  • δ 2.9-3.06 (m, 2H, morpholine protons)

  • δ 3.15-3.22 (m, 2H, morpholine protons)

  • δ 3.81-3.86 (m, 1H, morpholine proton)

  • δ 4.02-4.09 (m, 3H, -OCH ₂CH₃ and morpholine proton)

  • δ 4.17-4.24 (m, 1H, morpholine proton)

  • δ 5.13 (d, J = 4.3 Hz, 1H, benzylic proton)

  • δ 6.66-6.90 (m, 4H, aromatic protons of ethoxyphenoxy group)

  • δ 7.26-7.39 (m, 5H, aromatic protons of phenyl group)

¹³C NMR (100.6 MHz, CDCl₃):

  • δ 15.08, 31.89, 43.24, 44.84, 64.72, 76.91, 82.91, 113.94, 118.27, 121.1, 127.38, 128.66, 136.94, 149.8, 178.73

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity.

  • Technique: Electrospray ionization (ESI) is a suitable method.

  • Expected m/z: For C₁₉H₂₃NO₃, the expected [M+H]⁺ is approximately 314.17.

In Vitro Biological Evaluation

The primary mechanism of action of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine is the inhibition of the norepinephrine transporter. The following protocol describes an in vitro assay to determine the inhibitory potency of the compound.

Mechanism of Action Diagram

MoA cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Receptor Adrenergic Receptors NE_synapse->Receptor Binding Reboxetine (S,S)-Reboxetine Reboxetine->NET Inhibition

Caption: Inhibition of norepinephrine reuptake by (S,S)-Reboxetine.

Protocol 5: Norepinephrine Reuptake Inhibition Assay

Rationale: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into cells that endogenously express the norepinephrine transporter, such as the human neuroblastoma cell line SK-N-BE(2)C[11][12].

Materials:

  • SK-N-BE(2)C cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS and 2mM L-Glutamine)[13]

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Norepinephrine

  • Desipramine (as a positive control and for determining non-specific binding)

  • Test compound: (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

  • 24-well cell culture plates

  • Lysis buffer (e.g., 1% Triton X-100 in KRH buffer)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Cell Culture: Culture SK-N-BE(2)C cells in 24-well plates until they reach a suitable confluency.

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the positive control (desipramine) in KRH buffer. Prepare a working solution of [³H]Norepinephrine in KRH buffer.

  • Assay:

    • Wash the cells with KRH buffer.

    • Add the test compound dilutions to the appropriate wells. For total binding (TB), add buffer with vehicle (e.g., 0.7% DMSO). For non-specific binding (NSB), add a high concentration of desipramine (e.g., 5 µM)[11].

    • Initiate the uptake by adding the [³H]Norepinephrine working solution to all wells.

    • Incubate at room temperature for a defined period (e.g., 10-105 minutes)[11].

  • Termination and Lysis:

    • Terminate the assay by rapidly aspirating the buffer and washing the cells twice with ice-cold KRH buffer[11].

    • Lyse the cells by adding lysis buffer to each well and shaking for 60 minutes[11].

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail and count the radioactivity using a liquid scintillation counter[11].

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess desipramine) from the total binding.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

  • Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 629–637. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 127151, Reboxetine. [Link]

  • Hayes, S. T., et al. (2011). Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. Organic Process Research & Development, 15(6), 1305–1314. [Link]

  • Jida, M., et al. (2012). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 14(12), 3016–3019. [Link]

  • Son, J. H., & Lee, H. K. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(III). [Link]

  • Kumar, A., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 6831-6857. [Link]

  • RTI International. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. [Link]

  • Pifl, C., et al. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. PLoS ONE, 11(5), e0155339. [Link]

  • Ferretti, R., et al. (2008). Enantioseparation of the antidepressant reboxetine. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 945-951. [Link]

  • Nokhodchi, A., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. ResearchGate. [Link]

  • Jida, M., et al. (2012). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 14(12), 3016-3019. [Link]

  • Leonard, B. E. (2001). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. Expert Opinion on Investigational Drugs, 10(5), 927-941. [Link]

  • Önal, A., & Oztunç, A. (2006). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. Journal of AOAC International, 89(6), 1551-1556. [Link]

  • Rasenack, N., & Müller, B. W. (2004). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. International Journal of Pharmaceutics, 283(1-2), 101-113. [Link]

  • Childhood Cancer Repository. SK-N-BE(2) Cell Line Data Sheet. [Link]

  • Zheng, P., et al. (2014). 1H NMR-Based Metabolic Profiling Reveals the Effects of Fluoxetine on Lipid and Amino Acid Metabolism in Astrocytes. Molecules, 19(6), 8448-8461. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • Pelc, S., et al. (1979). Biochemical characterization of [3H]norepinephrine uptake in dissociated brain cell cultures from chick embryos. Brain Research, 177(1), 113-125. [Link]

  • Medsafe. (2022). EDRONAX tablets. [Link]

  • Gobert, A., et al. (1999). Effects of the selective norepinephrine reuptake inhibitor reboxetine on norepinephrine and serotonin transmission in the rat hippocampus. The Journal of Pharmacology and Experimental Therapeutics, 289(1), 346-357. [Link]

  • MIT OpenCourseWare. (2007). Recrystallization. [Link]

  • MIT OpenCourseWare. Purification by Flash Column Chromatography. [Link]

  • Thomas, D. N., et al. (1997). Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain. British Journal of Pharmacology, 120(6), 1095-1102. [Link]

  • New Drug Approvals. (2017). (+)-(S,S)-Reboxetine succinate, Esreboxetine succinate. [Link]

  • Aitken, R. A., et al. (2013). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [Link]

  • Önal, A., & Oztunç, A. (2006). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. Journal of AOAC International, 89(6), 1551-1556. [Link]

Sources

Method

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine HPLC method

An In-Depth Guide to the Chiral HPLC Analysis of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine): A Stability-Indicating Method Introduction (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, commo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chiral HPLC Analysis of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine): A Stability-Indicating Method

Introduction

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, commonly known as Reboxetine, is a selective norepinephrine reuptake inhibitor used in the treatment of major depressive disorders. As a chiral molecule, Reboxetine is marketed as a racemic mixture of the (R,R) and (S,S) enantiomers. However, the distinct pharmacological and toxicological profiles of individual enantiomers necessitate precise, enantioselective analytical methods. The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount for ensuring the quality, safety, and efficacy of Reboxetine in both bulk drug substance and finished pharmaceutical products.

This application note provides a comprehensive, field-proven protocol for the chiral separation and analysis of Reboxetine. It delves into the causality behind methodological choices, from the selection of the chiral stationary phase to the validation strategy, grounding every step in established scientific principles and regulatory standards. This guide is designed for researchers, analytical scientists, and drug development professionals requiring a reliable method for the enantiomeric purity and stability assessment of Reboxetine.

The Foundational Principle: Achieving Chiral Recognition in HPLC

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge. To resolve them chromatographically, a chiral environment must be introduced into the HPLC system. While several strategies exist, the use of a Chiral Stationary Phase (CSP) is the most prevalent and powerful approach for direct enantiomeric separation.[1][2][3]

A CSP consists of a single enantiomer of a chiral selector molecule immobilized on a solid support, typically silica gel.[4] As the racemic analyte passes through the column, it forms transient diastereomeric complexes with the CSP. These complexes have different energies of formation and stability, leading to differential retention times and, consequently, separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of pharmaceutical compounds due to their versatile chiral recognition capabilities.[5]

Caption: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).

A Stability-Indicating Chiral Method: Strategy and Protocol

A robust analytical method must not only separate enantiomers but also distinguish the active pharmaceutical ingredient (API) from any potential degradation products. This is known as a stability-indicating method. This section outlines a comprehensive protocol that integrates both chiral separation for enantiomeric purity and a reversed-phase method for stability assessment.

Part A: Enantiomeric Purity Analysis

The choice of a cellulose-based CSP is critical for the successful enantioseparation of Reboxetine. Specifically, a stationary phase containing cellulose Tris(3,5-dimethylphenyl)carbamate has demonstrated excellent performance for this molecule.[6] A reversed-phase mode is selected for analytical applications due to its compatibility with aqueous-organic mobile phases and robust performance.[6]

Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector
Column Chiralcel OD-H (or equivalent), 5 µm, 4.6 x 250 mm
Mobile Phase 0.5M Sodium Perchlorate (pH 6.0) / Acetonitrile (60:40, v/v)[6]
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 277 nm[7]
Injection Vol. 10 µL
Run Time Approx. 15 minutes

Protocol: Step-by-Step

  • Mobile Phase Preparation:

    • Prepare a 0.5 M Sodium Perchlorate solution in HPLC-grade water.

    • Adjust the pH of the aqueous solution to 6.0 using dilute perchloric acid or sodium hydroxide.

    • Filter the buffer through a 0.45 µm nylon filter.

    • Mix the filtered buffer with acetonitrile in a 60:40 (v/v) ratio. Degas the final mobile phase by sonication or helium sparging.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Reboxetine reference standard in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation:

    • For bulk drug substance or crushed tablets, accurately weigh a portion equivalent to about 25 mg of Reboxetine and transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of mobile phase, sonicate for 10 minutes to dissolve, and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The system is deemed suitable for use if it meets the criteria in the table below.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for both enantiomer peaks
Resolution (Rs) ≥ 1.5 between the two enantiomer peaks
%RSD of Peak Area ≤ 2.0% for the principal peak
Part B: Stability-Indicating Assay and Forced Degradation

Forced degradation studies are essential to demonstrate that the analytical method can effectively separate the API from its degradation products, ensuring the method is specific and stability-indicating.[8][9][10] These studies expose the drug to harsh conditions to accelerate its decomposition.[11]

cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions Start Reboxetine API (Solid and Solution) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1N HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Stress->Base Oxidation Oxidation (e.g., 3% H2O2) Stress->Oxidation Thermal Thermal (e.g., 60°C) Stress->Thermal Photo Photolytic (UV/Vis Light) Stress->Photo Analysis Analyze Stressed Samples by Stability-Indicating RP-HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation

Caption: Experimental workflow for conducting forced degradation studies.

Protocol: Step-by-Step Forced Degradation

  • Acid Hydrolysis: Dissolve Reboxetine in 0.1 N HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve Reboxetine in 0.1 N NaOH and heat at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat Reboxetine solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid Reboxetine powder to 105°C in a hot air oven for 48 hours.

  • Photolytic Degradation: Expose Reboxetine solution to UV light (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours and 200 watt hours/m²).

Chromatographic Conditions for Stability Assay

For analyzing the stressed samples, a standard achiral C18 column is employed to achieve optimal separation between the parent drug and its more polar or non-polar degradants.

ParameterSpecification
HPLC System As above
Column C18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase Methanol / 0.02 M Phosphate Buffer (pH 7.0) (55:45, v/v)[7]
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 277 nm[7]
Injection Vol. 10 µL

Method Validation: Ensuring Trustworthiness and Reliability

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The protocol must be validated in accordance with the International Council for Harmonisation (ICH) guideline Q2(R2).[12][13]

Validation Method Validation (ICH Q2) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy->Range Precision->LOQ LOD LOD LOQ->LOD

Caption: Inter-relationship of key HPLC method validation parameters.

Validation Protocol Summary

ParameterProtocol OutlineTypical Acceptance Criteria
Specificity Analyze blank, placebo, and forced degradation samples. Assess peak purity of Reboxetine in stressed samples using a PDA detector.No interference at the retention time of Reboxetine. Peak purity angle < peak purity threshold.
Linearity Analyze at least five concentrations over the range of 50-150% of the target concentration (e.g., 1-50 µg/mL).[7]Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking known amounts of Reboxetine API into a placebo mixture at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.%RSD ≤ 2.0%.
LOD & LOQ Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.Visually and statistically verifiable.
Robustness Deliberately vary method parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min, column temperature ±2°C).System suitability parameters remain within limits. No significant impact on results.

Conclusion

This application note details a comprehensive, robust, and reliable HPLC methodology for the analysis of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine). By integrating a highly selective chiral separation protocol with a validated, stability-indicating reversed-phase method, this guide provides the necessary tools for ensuring the enantiomeric purity, potency, and stability of Reboxetine. The protocols are grounded in established scientific literature and adhere to international regulatory guidelines, providing a self-validating system for confident implementation in quality control and drug development laboratories.

References

  • Title: Enantioseparation of the antidepressant reboxetine Source: ResearchGate URL: [Link]

  • Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]

  • Title: A Selective High-Performance Liquid Chromatography Method for the Determination of Reboxetine in Bulk Drug and Tablets Source: Taylor & Francis Online URL: [Link]

  • Title: The Chiral Notebook Source: Phenomenex URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC Methods for analysis of Morpholine Source: HELIX Chromatography URL: [Link]

  • Title: Development and Validation of a UHPLC Method for Paroxetine Hydrochloride Source: LCGC North America URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS Source: MDPI URL: [Link]

  • Title: A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of reboxetine in human plasma Source: PubMed URL: [Link]

  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: Pharmacia URL: [Link]

  • Title: Chiral HPLC Method Development Source: I.B.S. Analytical URL: [Link]

  • Title: Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: ResearchGate URL: [Link]

  • Title: The role of forced degradation studies in stability indicating HPLC method development Source: ResearchGate URL: [Link]

  • Title: Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC Source: PubMed URL: [Link]

  • Title: Chiral Separations by High‐Performance Liquid Chromatography Source: ResearchGate URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF ATOMOXETINE HCl BY USING RP-HPLC IN BULK AND TABLET DOSAGE FORM Source: Indo American Journal of Pharmaceutical Research URL: [Link]

  • Title: Development and Validation of (HPLC) Method for Simultaneous Determination of Atomoxetine HCl & Fluoxetine HCl in their Pharmaceutical Source: Journal of Pharmaceutical Research International URL: [Link]

  • Title: Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine in neuroscience research

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine , the most pharmacologically active ster...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine , the most pharmacologically active stereoisomer of Reboxetine, in neuroscience research. Commercially available Reboxetine is a racemic mixture of the (S,S) and (R,R) enantiomers. The (S,S)-enantiomer, also known as Esreboxetine, is a potent and highly selective norepinephrine reuptake inhibitor (NRI)[1][2]. This guide will delve into its mechanism of action, provide detailed protocols for its use in both in vitro and in vivo experimental settings, and offer insights into its application in preclinical models of neurological and psychiatric disorders.

Introduction: Unraveling the Noradrenergic System with a Selective Tool

The noradrenergic system, originating primarily from the locus coeruleus in the brainstem, plays a pivotal role in regulating a wide array of physiological and cognitive processes, including mood, attention, arousal, and memory. Dysregulation of this system has been implicated in the pathophysiology of numerous neuropsychiatric disorders, such as major depressive disorder (MDD), attention-deficit/hyperactivity disorder (ADHD), and anxiety disorders[3].

(2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine provides researchers with a highly selective pharmacological tool to probe the intricacies of the noradrenergic system. Its primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron[3]. This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic signaling[4].

Physicochemical Properties and Stereochemistry

Reboxetine has two chiral centers, resulting in four possible stereoisomers. However, it is commercially available as a racemic mixture of the (S,S) and (R,R) enantiomers[5]. The (S,S)-enantiomer, the focus of this guide, exhibits significantly greater potency and selectivity for the norepinephrine transporter compared to the (R,R)-enantiomer.

PropertyValueSource
IUPAC Name (2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholinePubChem
Synonyms Esreboxetine, (S,S)-Reboxetine, PNU-165442MedKoo
CAS Number 98819-76-2MedKoo
Molecular Formula C₁₉H₂₃NO₃PubChem[6]
Molecular Weight 313.4 g/mol PubChem[6]
Appearance White crystalline solidACS Publications[7]
Melting Point 149-152 °C (succinate salt)ACS Publications[7]

Mechanism of Action: Selective Inhibition of the Norepinephrine Transporter

The therapeutic and research applications of (2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine stem from its high affinity and selectivity for the norepinephrine transporter (NET).

Binding Affinity and Selectivity

The (S,S)-enantiomer of reboxetine demonstrates a significantly higher affinity for the human norepinephrine transporter (hNET) compared to the (R,R)-enantiomer. This stereoselectivity is crucial for its potent pharmacological effects.

Enantiomer/CompoundTargetKᵢ (nM)Selectivity (vs. hSERT)Selectivity (vs. hDAT)Source
(S,S)-Reboxetine hNET~1.1>100-fold>1000-foldSigma-Aldrich
(R,R)-ReboxetinehNETLess potent than (S,S)Lower selectivityLower selectivityPubMed[5]
Racemic Reboxetinerat NET1.1~117-fold>9000-foldSigma-Aldrich
Racemic Reboxetinerat SERT129--Sigma-Aldrich
Racemic Reboxetinerat DAT>10000--Sigma-Aldrich

Note: Ki values can vary depending on the experimental conditions and assay used.

Downstream Signaling Cascade

By blocking norepinephrine reuptake, (2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine elevates extracellular norepinephrine levels. This leads to the activation of postsynaptic α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of β-adrenergic receptors, in particular, initiates a well-characterized downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuroplasticity, cell survival, and synaptic function[8][9][10][11].

Norepinephrine Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE Norepinephrine (NE) NE_vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor β-Adrenergic Receptor NE->Adrenergic_Receptor Binding AC Adenylyl Cyclase Adrenergic_Receptor->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Neuroplasticity, Synaptic Function) pCREB->Gene_Expression Transcription Regulation Reboxetine (S,S)-Reboxetine Reboxetine->NET Inhibition

Figure 1: Mechanism of Action of (S,S)-Reboxetine.

Application Notes and Protocols

This section provides detailed protocols for the use of (2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine in common neuroscience research applications.

In Vitro Applications: Assessing Norepinephrine Reuptake Inhibition

A fundamental in vitro application is to quantify the potency and selectivity of the compound in inhibiting norepinephrine reuptake. This is typically achieved using cell lines stably expressing the human norepinephrine transporter (hNET) or primary neuronal cultures.

This protocol is adapted from established methods for assessing transporter activity[12].

Materials:

  • hNET-expressing HEK293 cells

  • Poly-D-lysine or Poly-L-ornithine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM D-glucose, 25 mM HEPES, pH 7.4)

  • [³H]-Norepinephrine (radiolabeled tracer)

  • (2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (test compound)

  • Desipramine or another known NET inhibitor (positive control)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Plating: Seed hNET-HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of (2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine and the positive control in KRH buffer.

  • Assay Initiation:

    • Aspirate the culture medium from the wells and wash the cells once with KRH buffer.

    • Add the compound dilutions to the respective wells.

    • Add [³H]-Norepinephrine to all wells to a final concentration of ~10-20 nM.

  • Incubation: Incubate the plate at room temperature or 37°C for 10-20 minutes.

  • Assay Termination:

    • Rapidly aspirate the assay buffer.

    • Wash the cells three times with ice-cold KRH buffer to remove unbound radiotracer.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Norepinephrine Reuptake Assay Workflow start Start plate_cells Plate hNET-HEK293 cells in 96-well plate start->plate_cells incubate_cells Incubate 24-48h plate_cells->incubate_cells prepare_compounds Prepare serial dilutions of (S,S)-Reboxetine and controls incubate_cells->prepare_compounds wash_cells Wash cells with KRH buffer incubate_cells->wash_cells add_compounds Add compound dilutions to wells prepare_compounds->add_compounds wash_cells->add_compounds add_tracer Add [³H]-Norepinephrine add_compounds->add_tracer incubate_assay Incubate 10-20 min add_tracer->incubate_assay terminate_assay Aspirate buffer and wash with cold KRH incubate_assay->terminate_assay lyse_cells Lyse cells terminate_assay->lyse_cells quantify Scintillation counting lyse_cells->quantify analyze Calculate % inhibition and determine IC₅₀ quantify->analyze end End analyze->end

Figure 2: Workflow for in vitro norepinephrine reuptake assay.
In Vivo Applications: Preclinical Models of Depression and Anxiety

(2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine is a valuable tool for investigating the role of the noradrenergic system in animal models of depression and anxiety.

For oral administration (gavage) in rodents, (2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine can be suspended in a vehicle such as 0.5% methylcellulose or 10% sucrose solution to improve palatability and ensure accurate dosing[13]. It is crucial to ensure a homogenous suspension before each administration.

The FST is a widely used behavioral test to screen for antidepressant-like activity. This protocol is based on the traditional Porsolt FST[14][15].

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Cylindrical swim tank (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm

  • (2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Video recording system

Procedure:

  • Acclimation: House rats individually for at least one week before the experiment.

  • Drug Administration: Administer (2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (e.g., 2.5, 5, or 10 mg/kg, i.p. or p.o.) or vehicle 60 minutes before the test session[16]. A chronic dosing regimen (e.g., once daily for 14 days) can also be employed to assess the effects of long-term treatment.

  • Pre-swim Session (Day 1): Place each rat in the swim tank for 15 minutes. This session promotes the development of immobility on the test day. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2): 24 hours after the pre-swim session, place the rat back into the swim tank for a 5-minute test session. Record the entire session for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behavior.

  • Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.

The CUMS model is a well-validated animal model of depression that induces a state of anhedonia (loss of pleasure), a core symptom of depression[17][18][19][20][21].

Materials:

  • Male C57BL/6 mice

  • A variety of mild stressors (e.g., damp bedding, cage tilt, altered light/dark cycle, social isolation, restraint stress)

  • Saccharin or sucrose solution

  • (2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

  • Vehicle control

Procedure:

  • Baseline Sucrose Preference Test:

    • Acclimate mice to two drinking bottles, one with water and one with a 1% sucrose solution, for 48 hours.

    • For the next 24 hours, deprive the mice of water and food.

    • Following deprivation, present the mice with pre-weighed bottles of water and 1% sucrose solution for 1 hour.

    • Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.

  • CUMS Procedure (4-8 weeks):

    • Expose the mice to a series of unpredictable, mild stressors on a daily basis. The stressors should be varied to prevent habituation.

    • Examples of stressors include:

      • Damp bedding (200 ml of water in the cage) for 4 hours.

      • Cage tilt (45 degrees) for 8 hours.

      • Continuous light or darkness for 24 hours.

      • Social isolation for 24 hours.

      • Restraint in a 50 ml conical tube for 1-2 hours.

  • Drug Administration: Begin daily administration of (2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine or vehicle during the last 2-4 weeks of the CUMS procedure.

  • Sucrose Preference Test (Post-CUMS): Repeat the sucrose preference test at the end of the CUMS protocol to assess anhedonia.

  • Data Analysis: Compare the sucrose preference between the different treatment groups. A reversal of the CUMS-induced decrease in sucrose preference by the drug treatment indicates an antidepressant-like effect.

In Vivo Experimental Workflow cluster_FST Forced Swim Test (FST) cluster_CUMS Chronic Unpredictable Mild Stress (CUMS) FST_start Start FST_acclimate Acclimation (1 week) FST_start->FST_acclimate FST_drug Drug/Vehicle Administration FST_acclimate->FST_drug FST_preswim Pre-swim (15 min) FST_drug->FST_preswim FST_test Test Session (5 min) 24h later FST_preswim->FST_test FST_score Score Immobility FST_test->FST_score FST_analyze Statistical Analysis FST_score->FST_analyze FST_end End FST_analyze->FST_end CUMS_start Start CUMS_baseline Baseline Sucrose Preference Test CUMS_start->CUMS_baseline CUMS_stress CUMS Procedure (4-8 weeks) CUMS_baseline->CUMS_stress CUMS_drug Drug/Vehicle Administration (last 2-4 weeks) CUMS_stress->CUMS_drug CUMS_test Post-CUMS Sucrose Preference Test CUMS_drug->CUMS_test CUMS_analyze Statistical Analysis CUMS_test->CUMS_analyze CUMS_end End CUMS_analyze->CUMS_end

Figure 3: General workflows for in vivo behavioral assays.

Data Interpretation and Troubleshooting

Consistency is Key: Ensure that all experimental parameters, including animal strain, age, housing conditions, and handling, are kept consistent across all experimental groups to minimize variability.

In Vitro Assay Considerations:

  • Cell Health: Ensure that the hNET-expressing cells are healthy and not overgrown, as this can affect transporter expression and function.

  • Tracer Concentration: Use a concentration of [³H]-Norepinephrine that is below the Kₘ of the transporter to ensure that the assay is sensitive to competitive inhibition.

  • Non-Specific Binding: Include wells with a high concentration of a known NET inhibitor to determine non-specific binding, which should be subtracted from all other readings.

In Vivo Study Considerations:

  • Blinding: All behavioral scoring and data analysis should be performed by an experimenter who is blind to the treatment conditions to avoid bias.

  • Locomotor Activity: It is important to assess the effect of the compound on general locomotor activity to rule out the possibility that changes in FST immobility are due to hyperactivity rather than a specific antidepressant-like effect. This can be done using an open-field test.

  • Stress Levels: In the CUMS model, the severity and unpredictability of the stressors are critical for inducing a depressive-like phenotype. Monitor the body weight and general health of the animals throughout the protocol.

Conclusion

(2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine is a powerful and selective tool for dissecting the role of the noradrenergic system in health and disease. Its high affinity for the norepinephrine transporter allows for precise pharmacological manipulation of noradrenergic signaling. The protocols and application notes provided in this guide offer a starting point for researchers to effectively utilize this compound in their neuroscience research, contributing to a deeper understanding of the neurobiology of mood and cognitive disorders and facilitating the development of novel therapeutics.

References

  • ACS Publications. (n.d.). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). Commercial Synthesis of (S,S)-Reboxetine Succinate: A Journey To Find the Cheapest Commercial Chemistry for Manufacture. Organic Process Research & Development. Retrieved from [Link]

  • Bannon, M. J., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 633–639.
  • Cryan, J. F., et al. (2005). Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment. Psychopharmacology, 182(3), 335–344.
  • Frontiers. (2015). An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice. Retrieved from [Link]

  • JoVE. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Retrieved from [Link]

  • Medpath. (2025). Esreboxetine. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Noradrenalin and dopamine receptors both control cAMP-PKA signaling throughout the cerebral cortex. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain. Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • Öhman, D., et al. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with the racemic drug. Therapeutic Drug Monitoring, 25(2), 205–211.
  • O'Donnell, J. M., & Shelton, R. C. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS drug reviews, 10(1), 47–68.
  • PubChem. (n.d.). 2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety and efficacy of esreboxetine in patients with fibromyalgia: A fourteen-week, randomized, double-blind, placebo-controlled, multicenter clinical trial. Retrieved from [Link]

  • ResearchGate. (n.d.). Physiological function of the AC/cAMP/PKA/CREB signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Using the rat forced swim test to assess antidepressant-like activity in rodents. Retrieved from [Link]

  • Song, C., & Leonard, B. E. (2000). Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression. Neuropsychopharmacology, 23(3), 290–300.

Sources

Method

Application Note: Asymmetric Synthesis of Reboxetine Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Stereochemical Imperative of Reboxetine Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used clinically for the treatmen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Imperative of Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used clinically for the treatment of depression and other neurological disorders.[1][2] Its molecular structure features two chiral centers, giving rise to four possible stereoisomers: (2R, αR), (2S, αS), (2R, αS), and (2S, αR). The geometric arrangement of these centers dictates the molecule's three-dimensional shape, which is critical for its interaction with the norepinephrine transporter (NET).

Pharmacological studies have demonstrated that the biological activity resides predominantly in the (S,S)-enantiomer, which is a significantly more potent and selective NRI than its (R,R)-counterpart.[2][3] The diastereomers, (R,S) and (S,R), are even less active. Although often marketed as a racemic mixture of the (R,R) and (S,S) enantiomers, the superior therapeutic profile of the pure (S,S)-isomer makes the development of efficient and highly stereoselective synthetic routes a paramount objective in medicinal and process chemistry.[2][3][4] This document outlines robust and validated protocols for the asymmetric synthesis of Reboxetine isomers, focusing on strategies that provide high levels of enantiomeric and diastereomeric purity.

Strategic Overview of Asymmetric Synthesis

The synthesis of chiral morpholine derivatives like Reboxetine presents a significant challenge: the precise control of two adjacent stereocenters.[5][6][7] Several core strategies have been successfully employed:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or amino alcohols. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

  • Catalytic Asymmetric Synthesis: This powerful strategy employs a small amount of a chiral catalyst to induce stereoselectivity in a reaction between achiral or prochiral substrates. Key reactions include asymmetric hydrogenation, epoxidation, and dihydroxylation.

  • Diastereoselective Reactions: When one chiral center is already present in a molecule, it can influence the creation of a second chiral center. This substrate-controlled approach is crucial for setting the relative stereochemistry of the two centers in Reboxetine.

This guide will focus on a validated chiral pool approach and a catalytic diastereoselective method, providing detailed, actionable protocols.

Method 1: Chiral Pool Synthesis of (S,S)-Reboxetine from (S)-3-Amino-1,2-propanediol

This strategy builds the chiral morpholine ring from a commercially available, enantiopure C3 building block. The key steps involve the formation of the chiral morpholin-2-ylmethanol intermediate, followed by the diastereoselective installation of the second chiral center. A notable synthesis reported in Organic Letters achieved (S,S)-Reboxetine in 30% overall yield and 99% enantiomeric excess (ee) over eight steps.[8][9]

Workflow Overview

The synthesis begins with the protection of (S)-3-amino-1,2-propanediol, followed by cyclization to form the key morpholine intermediate. This intermediate is then oxidized and coupled with a Grignard reagent to set the second stereocenter. A final etherification completes the synthesis.

A (S)-3-Amino-1,2-propanediol B N-Protection & Cyclization A->B Protection/Activation C Chiral (S)-2-(hydroxymethyl)morpholine Intermediate B->C Intramolecular Cyclization D Selective Oxidation to Aldehyde C->D e.g., TEMPO oxidation E Diastereoselective Phenyl Grignard Addition D->E PhMgBr, THF F syn-Diol Intermediate E->F Sets (R)-stereocenter G Mitsunobu Etherification with 2-Ethoxyphenol F->G DIAD, PPh3 H (S,S)-Reboxetine G->H Deprotection (if needed) cluster_catalyst Catalyst System Cu Cu(OAc)₂·H₂O B Diastereoselective Nitroaldol (Henry) Reaction Cu->B Catalyzes Ligand Chiral Amino Alcohol Ligand (e.g., (1R,2S)-L1c) Ligand->B Catalyzes A Chiral Aldehyde ((S)- or (R)-) A->B C Nitro Diol Intermediate B->C Forms C-C bond, sets second stereocenter D Nitro Group Reduction C->D e.g., H₂, Raney Ni E Amino Diol D->E F Cyclization E->F e.g., via mesylation G Reboxetine Isomer F->G

Sources

Application

Application Note: Advanced Chromatographic and Electrophoretic Protocols for the Chiral Separation of Reboxetine Enantiomers

Abstract This comprehensive technical guide provides detailed protocols and expert insights for the chiral separation of Reboxetine enantiomers. Reboxetine, a selective norepinephrine reuptake inhibitor, is marketed as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for the chiral separation of Reboxetine enantiomers. Reboxetine, a selective norepinephrine reuptake inhibitor, is marketed as a racemic mixture of its (R,R)-(-) and (S,S)-(+) enantiomers. Due to stereoselective pharmacological activity—with the (S,S)-enantiomer being the more potent inhibitor—robust enantioselective analytical methods are critical for drug development, quality control, and pharmacokinetic studies.[1][2] This document presents validated, step-by-step protocols for three orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The causality behind methodological choices, including the selection of chiral stationary phases and mobile phase compositions, is thoroughly explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Rationale for Reboxetine Enantioseparation

Reboxetine is an antidepressant of the morpholine class, which functions by selectively inhibiting the reuptake of norepinephrine at the presynaptic transporter.[3] It is prescribed for the treatment of major depressive disorder and has been explored for other conditions like panic disorder.[4]

The molecular structure of Reboxetine possesses two chiral centers, giving rise to four possible stereoisomers. However, the commercial drug is a racemic mixture of only the (R,R)-(-) and (S,S)-(+) enantiomers.[4][5] The critical driver for developing enantioselective analytical methods stems from the distinct pharmacological profiles of these enantiomers. The (S,S)-(+)-enantiomer exhibits significantly greater potency as a norepinephrine reuptake inhibitor compared to its (R,R)-(-) counterpart.[1][2]

This stereoselectivity has profound implications. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate strict control over the enantiomeric purity of chiral drug substances.[6][7] The "unwanted" enantiomer is treated as an impurity, and its levels must be quantified and controlled within stringent limits.[8] Therefore, the ability to accurately separate and quantify the individual enantiomers of Reboxetine is not merely an academic exercise but a fundamental requirement for ensuring drug safety, efficacy, and batch-to-batch consistency. This guide details robust methods using HPLC, SFC, and CE to achieve this critical analytical objective.

Molecular Structure of Reboxetine Enantiomers

The chemical structures of the two enantiomers present in racemic Reboxetine are shown below. The distinct spatial arrangement of substituents at the two chiral centers is the basis for their differential interaction with a chiral environment, enabling their separation.

Caption: Chemical structures of the (R,R) and (S,S) enantiomers of Reboxetine.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC using a Chiral Stationary Phase (CSP) is the most established and widely used technique for enantioseparation.[9][10] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, consequently, separation.

Causality of Method Design
  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamates, are exceptionally versatile and effective for a wide range of chiral compounds. For Reboxetine, a cellulose tris(3,5-dimethylphenyl)carbamate coated on silica gel (e.g., Chiralcel® OD) has proven highly successful.[11] This selector provides a combination of hydrogen bonding, π-π, and steric interactions necessary for chiral recognition.

  • Mode of Operation: Both reversed-phase (RP) and normal-phase (NP) modes can be employed.

    • Reversed-Phase: Ideal for analytical-scale separation due to its compatibility with aqueous-organic mobile phases, providing robust and reproducible results.[11]

    • Normal-Phase: Often preferred for semi-preparative or preparative scale separations, as the use of volatile organic solvents (like hexane and alcohols) simplifies fraction collection and solvent removal.[11]

Experimental Workflow for HPLC Analysis

Caption: General workflow for chiral separation of Reboxetine by HPLC.

Protocol 1: Analytical Reversed-Phase HPLC

This protocol is optimized for the quantitative analysis of Reboxetine enantiomers.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a 0.5 M sodium perchlorate (NaClO₄) solution in HPLC-grade water.

    • Adjust the pH of the aqueous solution to 6.0 using a suitable buffer system (e.g., dilute perchloric acid or sodium hydroxide).

    • The final mobile phase consists of this aqueous buffer and acetonitrile (ACN) in a 60:40 (v/v) ratio.[11]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.

  • Sample Preparation:

    • Prepare a stock solution of racemic Reboxetine at 1.0 mg/mL in the mobile phase.

    • Dilute further with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • HPLC System Configuration:

    • Column: Chiralcel® OD-H (or equivalent cellulose tris(3,5-dimethylphenyl)carbamate CSP), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: 60:40 (v/v) 0.5 M NaClO₄ (pH 6.0) / Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 274 nm.

  • Analysis and System Suitability:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Ensure the system meets suitability criteria (see Section 5).

Protocol 2: Semi-Preparative Normal-Phase HPLC

This protocol is designed for the isolation of pure enantiomers.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a mixture of HPLC-grade n-hexane and 2-propanol (IPA) in an 80:20 (v/v) ratio.[11]

    • Filter and degas the mobile phase.

  • Sample Preparation:

    • Reboxetine free base is required for this method. If starting with a salt, perform a base extraction.

    • Dissolve the Reboxetine free base in the mobile phase at a concentration suitable for the column loading capacity (e.g., 5-10 mg/mL).

  • HPLC System Configuration:

    • Column: Chiralcel® OD (or equivalent), 250 x 10 mm (or larger for higher scale).

    • Mobile Phase: 80:20 (v/v) n-Hexane / 2-Propanol.

    • Flow Rate: 5.0 mL/min (adjust based on column diameter).

    • Column Temperature: Ambient.

    • Injection Volume: 100 µL (or higher, depending on desired loading).

    • Detection: UV at 274 nm.

  • Fraction Collection:

    • Equilibrate the column.

    • Perform an initial analytical run to determine the retention times of the enantiomers.

    • Set up the fraction collector to collect the two separated enantiomeric peaks.

Expected Performance
ParameterProtocol 1 (RP-HPLC)Protocol 2 (NP-HPLC)
Elution Order Typically (R,R) then (S,S)Typically (R,R) then (S,S)
Retention Time (k1) ~ 6-8 min~ 8-10 min
Retention Time (k2) ~ 8-11 min~ 11-14 min
Selectivity (α) > 1.2> 1.3
Resolution (Rs) > 2.0> 2.5

Note: Retention times are estimates and will vary based on the specific system, column age, and exact mobile phase composition.

Method 2: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[12] It utilizes supercritical CO₂, a non-toxic solvent, as the primary mobile phase component. The low viscosity and high diffusivity of supercritical fluids allow for much faster separations and reduced organic solvent consumption compared to HPLC.[13][14]

Causality of Method Design
  • Mobile Phase: The mobile phase consists of supercritical CO₂ and a small percentage of an organic modifier, typically an alcohol like methanol or ethanol. The modifier is essential for eluting the analytes from the polar stationary phase. Additives (e.g., ammonium acetate) can be included in the modifier to improve peak shape for basic compounds like Reboxetine.[15]

  • Stationary Phase: Polysaccharide-based CSPs are the workhorses of chiral SFC. Their performance is often complementary to HPLC, sometimes providing different elution orders or better selectivity.[14]

  • System Parameters: Back pressure and temperature are critical parameters in SFC as they control the density and solvent properties of the CO₂. A back pressure of >100 bar is typical, and temperatures are often kept moderate (30-40 °C).[16]

Experimental Workflow for SFC Analysis

Caption: General workflow for chiral separation of Reboxetine by SFC.

Protocol 3: Analytical Supercritical Fluid Chromatography (SFC)

This protocol provides a rapid and efficient method for enantiomeric purity determination.

Step-by-Step Methodology:

  • Modifier Preparation:

    • Prepare a solution of 20 mM ammonium acetate in HPLC-grade methanol.

  • Sample Preparation:

    • Prepare a stock solution of racemic Reboxetine at 1.0 mg/mL in methanol.

    • Dilute with methanol to a working concentration of approximately 0.2 mg/mL.

  • SFC System Configuration:

    • Column: Cellulose tris-(3-chloro-4-methylphenylcarbamate) CSP (e.g., Chiralcel® OZ-3), 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Modifier): Methanol with 20 mM Ammonium Acetate.

    • Gradient: 5% to 40% B over 3 minutes, hold at 40% for 1 minute.

    • Flow Rate: 3.0 mL/min.

    • Column Temperature: 35 °C.

    • Back Pressure: 150 bar.

    • Injection Volume: 2 µL.

    • Detection: Diode Array Detector (DAD) at 274 nm.

  • Analysis and System Suitability:

    • Equilibrate the column under the initial conditions until the pressure and temperature are stable.

    • Inject the sample and record the chromatogram. The total run time is typically under 5 minutes.[15]

    • Ensure the system meets suitability criteria (see Section 5).

Expected Performance
ParameterProtocol 3 (SFC)
Elution Order CSP Dependent
Retention Time (k1) ~ 2.5 min
Retention Time (k2) ~ 3.0 min
Selectivity (α) > 1.15
Resolution (Rs) > 2.0

Method 3: Capillary Electrophoresis (CE)

Capillary Electrophoresis offers an orthogonal approach to chromatographic methods, with the advantages of extremely high efficiency, low sample and solvent consumption, and rapid method development.[17] In chiral CE, a chiral selector is added to the background electrolyte (BGE). Enantiomers are separated based on differential mobility, which arises from the varying stability of the diastereomeric complexes they form with the chiral selector.[18]

Causality of Method Design
  • Chiral Selector: Cyclodextrins (CDs) are the most widely used chiral selectors in CE due to their versatile inclusion-complex formation capabilities.[19] For basic compounds like Reboxetine, negatively charged sulfated-β-cyclodextrin is an excellent choice, as it provides both hydrophobic inclusion and electrostatic interactions.

  • Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5) is used to ensure that Reboxetine, a basic compound, is fully protonated and positively charged.[20] This promotes strong interaction with the anionic CD selector and ensures migration towards the cathode.

  • Capillary Wall Interaction: A common issue in CE is the adsorption of positively charged analytes to the negatively charged bare fused-silica capillary wall, leading to peak tailing and poor reproducibility.[21] This can be mitigated by using low pH buffers (which suppress silica ionization) or by including additives in the BGE.

Experimental Workflow for CE Analysis

Caption: General workflow for chiral separation of Reboxetine by CE.

Protocol 4: Analytical Capillary Electrophoresis (CE)

This protocol provides a high-efficiency method for rapid enantiomeric separation.

Step-by-Step Methodology:

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

    • Dissolve the chiral selector (e.g., highly sulfated-β-cyclodextrin) into the buffer at a concentration of 2-5% (w/v).

    • Filter the BGE through a 0.22 µm syringe filter.

  • Sample Preparation:

    • Prepare a stock solution of racemic Reboxetine at 1.0 mg/mL in deionized water.

    • Dilute with deionized water to a working concentration of 0.1-0.5 mg/mL.

  • CE System Configuration:

    • Capillary: Fused-silica, 50 µm I.D., ~40 cm total length (~31.5 cm effective length).

    • Background Electrolyte (BGE): 50 mM Phosphate Buffer (pH 2.5) containing 3% (w/v) highly sulfated-β-cyclodextrin.

    • Capillary Conditioning (New Capillary): Flush with 1 M NaOH (30 min), H₂O (15 min), and BGE (30 min).

    • Pre-run Conditioning: Flush with 0.1 M NaOH (2 min), H₂O (2 min), and BGE (3 min).

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Separation Voltage: +20 kV.

    • Temperature: 25 °C.

    • Detection: UV at 200 nm.

  • Analysis and System Suitability:

    • Perform the separation. Migration times are expected to be very short, often under 5 minutes.[20]

    • Ensure the system meets suitability criteria (see Section 5).

Expected Performance
ParameterProtocol 4 (CE)
Elution Order Selector Dependent
Migration Time (t1) ~ 3.5 min
Migration Time (t2) ~ 3.8 min
Resolution (Rs) > 3.0

Trustworthiness: A Self-Validating System

Every protocol described herein must function as a self-validating system to ensure the trustworthiness of the results. This is achieved by implementing a rigorous System Suitability Test (SST) before any sample analysis. The SST verifies that the analytical system is performing within predefined specifications, ensuring the accuracy and precision of the data generated.

System Suitability Test (SST) Parameters and Acceptance Criteria:

ParameterDefinitionAcceptance CriterionRationale
Resolution (Rs) The degree of separation between the two enantiomer peaks.Rs ≥ 2.0 (for HPLC/SFC) Rs ≥ 3.0 (for CE)Ensures baseline or near-baseline separation, which is critical for accurate quantification, especially when one enantiomer is present as a trace impurity.
Tailing Factor (T) A measure of peak asymmetry.0.8 ≤ T ≤ 1.5 Confirms good peak shape, preventing co-elution and ensuring accurate peak integration. A value of 1.0 represents a perfectly symmetrical peak.
Reproducibility (%RSD) The precision of multiple (n≥5) injections of the same standard.%RSD < 2.0% for Retention/Migration Times %RSD < 2.0% for Peak AreasDemonstrates the stability and precision of the analytical system over time, which is fundamental for reliable quantitative analysis.

By consistently meeting these SST criteria, a laboratory can have high confidence in the validity of the results obtained for the chiral separation of Reboxetine.

Conclusion

The chiral separation of Reboxetine enantiomers is a critical analytical task in the pharmaceutical industry. This guide has detailed three robust, orthogonal methods—HPLC, SFC, and CE—each with distinct advantages.

  • HPLC remains the gold standard, offering versatility for both analytical and preparative scales with well-established polysaccharide CSPs.

  • SFC provides a significant improvement in throughput and environmental sustainability, making it the method of choice for high-throughput screening and routine quality control.

  • CE delivers unparalleled separation efficiency and minimal resource consumption, serving as an excellent orthogonal technique for method validation and specialized applications.

The choice of method will depend on the specific application, available instrumentation, and desired outcome (e.g., routine QC, pharmacokinetic analysis, or pure enantiomer isolation). By understanding the principles and causality behind each protocol, researchers can confidently implement, optimize, and validate a suitable method for the chiral analysis of Reboxetine.

References

  • Wikipedia. (n.d.). Reboxetine. Retrieved from [Link]

  • PubChem. (n.d.). Reboxetine. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioseparation of the antidepressant reboxetine. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase. Retrieved from [Link]

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413-427. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Kačer, P., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-162. Retrieved from [Link]

  • European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). Retrieved from [Link]

  • Ghassempour, A., et al. (2013). Improvement of Capillary Electrophoretic Enantioseparation of Fluoxetine by a Cationic Additive. Iranian Journal of Pharmaceutical Sciences, 9(2), 55-62. Retrieved from [Link]

  • Coppola, R., et al. (2001). Analysis of reboxetine, a novel antidepressant drug, in pharmaceutical tablets by capillary electrophoresis and derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 921-927. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoisomers of reboxetine. Retrieved from [Link]

  • Shan, G., et al. (2022). Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 207, 114458. Retrieved from [Link]

  • Öhman, D., et al. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with the new antidepressant drug. Therapeutic Drug Monitoring, 25(2), 189-194. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Novel Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode. The Chiral Notebook. Retrieved from [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 270-282. Retrieved from [Link]

  • Bar-Ner, N., et al. (2008). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 10(17), 3785-3787. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations: Principles, Methods and Applications. Retrieved from [Link]

  • Szabó, Z. I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7064. Retrieved from [Link]

  • Pfizer. (n.d.). Reboxetine (Edronax, Norebox, Vestra): Product Information. Retrieved from [Link]

  • Google Patents. (2009). TW200920378A - Use of optically pure reboxetine for treating or preventing diseases.
  • Ahuja, S. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • El-Khoury, P., & Le, A. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-110. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • Ghassempour, A., et al. (2013). Improvement of capillary electrophoretic enantioseparation of fluoxetine by a cationic additive. Avicenna Journal of Medical Biotechnology, 5(3), 187-193. Retrieved from [Link]

  • Gîrleanu, M. R., et al. (2022). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 27(1), 263. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine) as a Research Tool

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist These application notes provide a comprehensive guide for the use of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for the use of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, commonly known as Reboxetine, as a selective research tool for the investigation of the norepinephrine (NE) system. This document outlines the pharmacological properties of Reboxetine and provides detailed protocols for its application in key in vitro and in vivo experimental paradigms.

Introduction to Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is a morpholine derivative that functions as a potent and selective norepinephrine reuptake inhibitor (NRI)[1][2]. It exerts its biological effects by binding to the norepinephrine transporter (NET), thereby blocking the reuptake of NE from the synaptic cleft and potentiating noradrenergic neurotransmission. Its high selectivity for the NET over serotonin (SERT) and dopamine (DAT) transporters makes it an invaluable tool for elucidating the role of the noradrenergic system in various physiological and pathological processes[3][4].

The morpholine ring is a common scaffold in medicinal chemistry, often contributing to favorable pharmacokinetic properties and biological activity[3]. In Reboxetine, this structural feature, combined with its specific stereochemistry, confers high affinity and selectivity for the NET. While commercially available as an antidepressant in many countries, its precise pharmacological profile makes it a powerful tool for preclinical research in neuroscience, pharmacology, and drug discovery[5].

Mechanism of Action

Reboxetine's primary mechanism of action is the blockade of the norepinephrine transporter. This inhibition of NE reuptake leads to an accumulation of norepinephrine in the synaptic cleft, resulting in enhanced activation of adrenergic receptors on postsynaptic neurons.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE NE NE_Vesicle->NE Exocytosis NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binds Neuronal_Effect Enhanced Postsynaptic Signaling Adrenergic_Receptor->Neuronal_Effect Reboxetine Reboxetine Reboxetine->NET Blocks Action_Potential Action Potential Action_Potential->NE_Vesicle Triggers Release

Mechanism of Action of Reboxetine

Pharmacological Profile of Reboxetine

The utility of Reboxetine as a research tool is defined by its high affinity for the norepinephrine transporter and its significantly lower affinity for other monoamine transporters and neurotransmitter receptors. This selectivity allows for the targeted modulation of the noradrenergic system with minimal off-target effects.

Binding Affinity and Selectivity

The following table summarizes the binding affinities (Ki) of Reboxetine for the human norepinephrine, serotonin, and dopamine transporters.

TransporterKi (nM)Reference
Norepinephrine Transporter (NET)8[1]
Serotonin Transporter (SERT)>10,000[6]
Dopamine Transporter (DAT)>10,000[6]

Reboxetine also exhibits weak affinity (Ki > 1,000 nmol/L) for muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors, further highlighting its specificity[2].

In Vitro Applications and Protocols

Reboxetine is widely used in in vitro assays to characterize the function of the norepinephrine transporter and to screen for novel NET inhibitors.

Radioligand Binding Assay for Norepinephrine Transporter

This protocol describes a competitive binding assay to determine the affinity of test compounds for the norepinephrine transporter using [³H]-Nisoxetine, a selective radioligand for the NET.

Scientific Rationale: This assay quantifies the ability of a test compound, such as Reboxetine, to displace a radiolabeled ligand from its binding site on the NET. The concentration at which the test compound inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated, providing a measure of the compound's affinity for the transporter.

Protocol:

  • Membrane Preparation:

    • Use cell lines stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in incubation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a final protein concentration of 60 mg/mL[7].

  • Binding Assay:

    • In a 96-well plate, add 50 µL of incubation buffer, 50 µL of [³H]-Nisoxetine (final concentration ~0.8 nM), and 50 µL of varying concentrations of Reboxetine or test compound.

    • For total binding, add 50 µL of incubation buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of a known NET inhibitor (e.g., 10 µM Desipramine).

    • Add 50 µL of the membrane preparation to each well.

    • Incubate the plate at 4°C for 3 hours[8].

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold incubation buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Norepinephrine Uptake Assay

This protocol describes a cell-based assay to measure the functional inhibition of norepinephrine uptake by Reboxetine.

Scientific Rationale: This assay directly measures the ability of a compound to block the transport of norepinephrine into cells. By using a fluorescent substrate or radiolabeled norepinephrine, the functional consequence of transporter inhibition can be quantified.

Protocol (using a fluorescent substrate):

  • Cell Culture:

    • Plate HEK293 cells stably expressing hNET in a 96- or 384-well black, clear-bottom plate and culture overnight[9].

  • Assay Procedure:

    • Remove the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS).

    • Add 50 µL of varying concentrations of Reboxetine or test compound diluted in HBSS containing 0.1% BSA and incubate for 10 minutes at 37°C[9].

    • Add 50 µL of a fluorescent norepinephrine transporter substrate (e.g., from a commercially available kit) to each well.

    • Incubate for 10-30 minutes at 37°C[10].

    • Measure the intracellular fluorescence using a bottom-read fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 In Vitro Workflow Start Start Cell_Culture Culture hNET-expressing cells Start->Cell_Culture Assay_Choice Choose Assay Cell_Culture->Assay_Choice Binding_Assay Radioligand Binding Assay Assay_Choice->Binding_Assay Binding Uptake_Assay Norepinephrine Uptake Assay Assay_Choice->Uptake_Assay Uptake Membrane_Prep Prepare Cell Membranes Binding_Assay->Membrane_Prep Incubate_Substrate Incubate with Fluorescent NE Substrate and Reboxetine Uptake_Assay->Incubate_Substrate Incubate_Radioligand Incubate with [3H]-Nisoxetine and Reboxetine Membrane_Prep->Incubate_Radioligand Filter_Wash Filter and Wash Incubate_Radioligand->Filter_Wash Scintillation_Count Scintillation Counting Filter_Wash->Scintillation_Count Data_Analysis Data Analysis (IC50, Ki) Scintillation_Count->Data_Analysis Measure_Fluorescence Measure Intracellular Fluorescence Incubate_Substrate->Measure_Fluorescence Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

In Vitro Experimental Workflow

In Vivo Applications and Protocols

Reboxetine is a valuable tool for investigating the behavioral and neurochemical effects of norepinephrine transporter inhibition in animal models.

Preparation of Reboxetine for In Vivo Administration

Solubility: Reboxetine mesylate is soluble in Dimethyl sulfoxide (DMSO) at approximately 20 mg/mL and in ethanol at approximately 5 mg/mL[11]. It can also be dissolved in saline. For intraperitoneal (i.p.) injections in mice, a common vehicle is saline or a solution containing a small percentage of DMSO in saline.

Protocol for a 1 mg/mL Solution:

  • Weigh the desired amount of Reboxetine mesylate.

  • Dissolve in a minimal amount of DMSO (e.g., 10% of the final volume).

  • Bring to the final volume with sterile saline (0.9% NaCl).

  • Vortex thoroughly to ensure complete dissolution. It is recommended to prepare the solution fresh on the day of use[12].

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure extracellular norepinephrine levels in the brain of freely moving rats following Reboxetine administration.

Scientific Rationale: Microdialysis allows for the sampling of neurotransmitters from the extracellular space of specific brain regions in awake, behaving animals. This technique provides a direct measure of the neurochemical effects of a drug, such as the increase in synaptic norepinephrine caused by Reboxetine.

Protocol:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex or hippocampus).

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular norepinephrine.

    • Administer Reboxetine (e.g., 10-30 mg/kg, i.p.) or vehicle[2][13].

    • Continue collecting dialysate samples for several hours post-injection.

  • Sample Analysis:

    • Analyze the norepinephrine content of the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the norepinephrine concentrations as a percentage of the average baseline concentration.

    • Compare the effects of Reboxetine to the vehicle control group.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.

Scientific Rationale: The test is based on the observation that animals placed in an inescapable container of water will eventually adopt an immobile posture. Antidepressant drugs, including NRIs like Reboxetine, decrease the duration of immobility and increase active, escape-oriented behaviors.

Protocol for Mice:

  • Apparatus:

    • A transparent plastic cylinder (e.g., 24 cm height, 13 cm diameter) filled with water (22 ± 2°C) to a depth of 10 cm[14]. The water should be deep enough to prevent the mouse from touching the bottom with its tail or paws.

  • Procedure:

    • Administer Reboxetine (e.g., 10-30 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

    • Gently place the mouse into the cylinder of water for a single 6-minute session[14].

    • Record the entire session with a video camera.

  • Scoring:

    • Score the last 4 minutes of the 6-minute session[14].

    • Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

    • An observer, blind to the experimental conditions, should score the duration of immobility.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral assay for assessing antidepressant-like effects.

Scientific Rationale: Similar to the FST, the TST induces a state of behavioral despair in mice. When suspended by the tail, mice will struggle for a period before becoming immobile. Antidepressants reduce the duration of this immobility.

Protocol for Mice:

  • Apparatus:

    • A suspension box or a horizontal bar from which the mouse can be suspended by its tail. The mouse should be suspended high enough so that it cannot reach any surfaces.

  • Procedure:

    • Administer Reboxetine (e.g., 3-30 mg/kg, i.p.) or vehicle 30-60 minutes before the test[1].

    • Suspend the mouse by its tail using adhesive tape, approximately 1-2 cm from the tip of the tail.

    • The test duration is typically 6 minutes[3][5][15].

    • Record the entire session with a video camera.

  • Scoring:

    • Score the duration of immobility during the last 4 minutes of the 6-minute test[3][15].

    • Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

    • An observer, blind to the experimental conditions, should score the duration of immobility.

cluster_1 In Vivo Workflow Start_Vivo Start Animal_Acclimation Animal Acclimation Start_Vivo->Animal_Acclimation Reboxetine_Prep Prepare Reboxetine Solution Animal_Acclimation->Reboxetine_Prep Drug_Administration Administer Reboxetine/Vehicle (i.p.) Reboxetine_Prep->Drug_Administration Behavioral_Test Behavioral Testing Drug_Administration->Behavioral_Test FST Forced Swim Test Behavioral_Test->FST FST TST Tail Suspension Test Behavioral_Test->TST TST Microdialysis In Vivo Microdialysis Behavioral_Test->Microdialysis Neurochem Place_In_Water Place Mouse in Water Cylinder FST->Place_In_Water Suspend_Mouse Suspend Mouse by Tail TST->Suspend_Mouse Probe_Implantation Surgical Probe Implantation Microdialysis->Probe_Implantation Record_FST Record 6 min Session Place_In_Water->Record_FST Score_FST Score Immobility (last 4 min) Record_FST->Score_FST Data_Analysis_Vivo Data Analysis Score_FST->Data_Analysis_Vivo Record_TST Record 6 min Session Suspend_Mouse->Record_TST Score_TST Score Immobility (last 4 min) Record_TST->Score_TST Score_TST->Data_Analysis_Vivo Collect_Dialysate Collect Baseline and Post-Drug Dialysate Probe_Implantation->Collect_Dialysate HPLC_Analysis Analyze NE Levels by HPLC Collect_Dialysate->HPLC_Analysis HPLC_Analysis->Data_Analysis_Vivo End_Vivo End Data_Analysis_Vivo->End_Vivo

In Vivo Experimental Workflow

Concluding Remarks

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine) is a highly selective and potent norepinephrine reuptake inhibitor, making it an indispensable tool for researchers in neuroscience and pharmacology. The protocols detailed in these application notes provide a framework for the effective use of Reboxetine in both in vitro and in vivo settings. Adherence to these methodologies, with appropriate controls and careful data analysis, will enable researchers to robustly investigate the role of the noradrenergic system in health and disease. As with any experimental procedure, it is crucial to adhere to all institutional and national guidelines for animal care and use.

References

  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., Hyslop, D. K., Franklin, S., Porsolt, R. D., Bonsignori, A., Carfagna, N., & McArthur, R. A. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818–829. [Link]

  • Hajos, M., Fleishaker, J. C., & Filipiak-Reisner, J. K. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews, 10(1), 23–44. [Link]

  • Stanford, S. C. (1999). Reboxetine: the first of a new class of antidepressant drugs. Psychopharmacology, 141(2), 111–114. [Link]

  • Gobert, A., Rivet, J. M., Cistarelli, L., & Millan, M. J. (1999). Reboxetine modulates norepinephrine efflux in the frontal cortex of the freely moving rat: the involvement of alpha 2 and 5-HT1A receptors. British Journal of Pharmacology, 128(6), 1239–1252. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

  • Invernizzi, R., Garattini, S., & Samanin, R. (1999). Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain. British Journal of Pharmacology, 128(6), 1331–1336. [Link]

  • Hajos, M., & Hoffmann, W. E. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS drug reviews, 10(1), 23–44. [Link]

  • ResearchGate. (2020). What vehicle do you recommend for IP injection in mice for a DMSO soluble drug? [Link]

  • Tejani-Butt, S. M. (1992). [3H]nisoxetine: a radioligand for the norepinephrine transporter in the rat brain. Journal of Pharmacology and Experimental Therapeutics, 260(2), 627–634. [Link]

  • NSW Department of Primary Industries. (2024). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Andersen, J., Woldbye, D. P. D., & Fink-Jensen, A. (2023). Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release. International Journal of Molecular Sciences, 24(8), 7292. [Link]

  • protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. [Link]

  • Tanaka, T., Yoshida, M., Yokoo, H., & Tanaka, M. (1990). Stress-induced norepinephrine release in the rat prefrontal cortex measured by microdialysis. Pharmacology, biochemistry, and behavior, 37(2), 331–336. [Link]

  • Hajos, M., & Hoffmann, W. E. (2006). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. CNS Drug Reviews, 10(1), 23-44. [Link]

  • Weinshenker, D., & Schroeder, J. P. (2007). In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. Brain research, 1149, 98–105. [Link]

  • Hajos, M., & Hoffmann, W. E. (2004). The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. CNS drug reviews, 10(1), 23–44. [Link]

  • University of Queensland. (2025). LAB_075 Tail Suspension Test for Mice. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Forced Swim Test v.3. [Link]

  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370. [Link]

  • MazeEngineers. (n.d.). Forced Swim Test. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Schmitt, K. C., Rothman, R. B., & Reith, M. E. (2012). Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. European journal of pharmacology, 679(1-3), 53–59. [Link]

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (97), 52587. [Link]

  • Invernizzi, R., Garattini, S., & Samanin, R. (1999). Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain. British journal of pharmacology, 128(6), 1331–1336. [Link]

  • Simmler, L. D., Buser, C. C., Donzelli, M., Schramm, Y., & Liechti, M. E. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of neuroscience methods, 307, 186–193. [Link]

  • Protein Data Bank. (2024). 8HFF: Cryo-EM structure of human norepinephrine transporter NET in the presence of norepinephrine in an inward-open state at resolution of 2.9 angstrom. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

A Guide to Overcoming Formulation Challenges for Researchers Welcome to the technical support resource for (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine. This molecule is the (S,S)-enantiomer of Reboxetine, known...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Formulation Challenges for Researchers

Welcome to the technical support resource for (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine. This molecule is the (S,S)-enantiomer of Reboxetine, known to be the more potent inhibitor of the norepinephrine transporter.[1][2] As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights to navigate the common formulation hurdles encountered during pre-clinical and research-phase development.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating part of your workflow. For clarity, the compound will be referred to as (S,S)-Reboxetine throughout this guide.

Section 1: Physicochemical Properties & Initial Handling

A thorough understanding of a molecule's fundamental properties is the bedrock of successful formulation development.

FAQ 1: What are the core physicochemical properties of (S,S)-Reboxetine that I should be aware of before starting my experiments?

Understanding the lipophilicity, pKa, and solubility profile is critical. (S,S)-Reboxetine is a lipophilic molecule with a basic nitrogen atom on the morpholine ring, which dictates its solubility behavior. These properties are summarized below.

PropertyValueImplication for FormulationSource
Molecular Formula C₁₉H₂₃NO₃-[3]
Molecular Weight 313.4 g/mol Essential for calculating molar concentrations.[3]
LogP 3.1 - 3.28Indicates high lipophilicity and likely poor aqueous solubility of the free base.[3]
pKa (Strongest Basic) ~7.91The morpholine nitrogen is protonated at physiological pH, suggesting pH-dependent solubility. Salt formation is a viable strategy.
Polar Surface Area 39.7 ŲSuggests good potential for membrane permeability.
Form Racemic mixture is a solid.Physical form impacts handling and dissolution rate.

Section 2: Solubility and Solution Preparation

Poor aqueous solubility is one of the most common challenges for molecules with a high LogP, such as (S,S)-Reboxetine.

FAQ 2: My (S,S)-Reboxetine free base is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the cause and how can I resolve this?

Causality: The high LogP (~3.1) signifies that the molecule is inherently "oily" or lipophilic and prefers non-polar environments over water. The predicted aqueous solubility of the free base is very low, in the range of 0.022 g/L. At neutral pH, while a portion of the basic morpholine ring is protonated, it is not sufficient to overcome the lipophilicity of the large aromatic structure.

Troubleshooting Workflow:

Below is a decision-making workflow for addressing solubility issues. Start with the simplest methods (pH adjustment, salt form) before moving to more complex excipients.

G cluster_0 start Initial Observation: Poor Aqueous Solubility use_salt Are you using the free base? start->use_salt ph_adjust Is pH adjustment an option for your experiment? cosolvent Can organic co-solvents be tolerated? ph_adjust->cosolvent No success Solubility Achieved ph_adjust->success Yes (Adjust pH to < 6.0, see Protocol 1) use_salt->ph_adjust No use_salt->success Yes (Use Mesylate Salt, see FAQ 3) complexation Advanced solubilization required? cosolvent->complexation No cosolvent->success Yes (Use DMSO, Ethanol, see Protocol 2) complexation->success Yes (Use Cyclodextrins)

Caption: Troubleshooting workflow for poor solubility.

FAQ 3: I have the mesylate salt of Reboxetine. What is its expected aqueous solubility?

The mesylate salt form significantly improves aqueous solubility. Published data indicates a solubility of approximately 8-10 mg/mL in aqueous buffers like PBS (pH 7.2).[4] Using a salt form is a highly effective and common strategy for increasing the solubility of basic compounds.[5]

Protocol 1: pH-Dependent Solubilization of (S,S)-Reboxetine Free Base

This protocol leverages the basic pKa of the morpholine ring. By lowering the pH, the nitrogen becomes protonated, forming a soluble salt in situ.

  • Prepare a 10x stock of your desired buffer (e.g., phosphate, citrate) without pH adjustment.

  • Weigh the required amount of (S,S)-Reboxetine free base into a sterile container.

  • Add a small volume of 0.1 M HCl dropwise while stirring until the solid dissolves completely. The target pH should be between 4.0 and 5.0.

  • Add the 10x buffer stock to achieve the final desired buffer concentration.

  • Adjust the final volume with sterile, purified water.

  • Measure the final pH of the solution and document it. Be aware that raising the pH back towards neutral may cause precipitation.

  • Sterile filter the final solution through a 0.22 µm filter if required for biological experiments.

Protocol 2: Preparation of a Concentrated Stock Solution using Organic Co-solvents

This is the most common method for in vitro experiments where a small volume of organic solvent is tolerable.

  • Select a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. The solubility of reboxetine mesylate in DMSO is approximately 20 mg/mL.[4]

  • Weigh the (S,S)-Reboxetine (either free base or salt) into a volumetric flask.

  • Add the organic solvent (e.g., DMSO) to dissolve the compound completely. Gentle warming or vortexing can be applied if necessary.

  • Once fully dissolved, bring the solution to the final volume with the same solvent.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Experimental Use: When preparing your working solution, dilute the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.

Section 3: Stability Challenges

Ensuring the compound remains intact throughout your experiment is crucial for data integrity.

FAQ 4: I am concerned about the stability of (S,S)-Reboxetine in my formulation. What are the potential degradation pathways?

Causality: The chemical structure of (S,S)-Reboxetine contains several moieties susceptible to degradation under certain conditions:

  • Ether Linkage: The aryloxy-phenylmethyl bond can be susceptible to hydrolysis under harsh acidic or basic conditions, though it is generally stable at neutral pH.

  • Morpholine Ring: This ring can be a target for oxidative metabolism.

  • Ethoxy Group: The ethyl group on the phenoxy ring is a primary site of metabolism by cytochrome P450 enzymes (specifically CYP3A4), leading to O-dealkylation.[3][6] While this is a metabolic process, it highlights a potential site for oxidative degradation under in vitro conditions with oxidizing agents.

G cluster_0 Potential Degradation Pathways parent (S,S)-Reboxetine hydrolysis Acid/Base Hydrolysis (Ether Cleavage) parent->hydrolysis oxidation Oxidation (Morpholine Ring Opening) parent->oxidation dealkylation Oxidative Dealkylation (O-desethylreboxetine) parent->dealkylation

Caption: Potential chemical degradation pathways of (S,S)-Reboxetine.

Protocol 3: Basic Forced Degradation Study

This protocol helps identify conditions that may compromise the stability of your compound.

  • Prepare Solutions: Prepare solutions of (S,S)-Reboxetine (~1 mg/mL) in five separate conditions:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • 3% Hydrogen Peroxide (Oxidative)

    • Deionized Water (Neutral/Control)

    • Deionized Water (Photolytic - expose to light, wrap control in foil)

  • Incubation: Incubate the solutions (except the photolytic sample) at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Sampling & Analysis: At each time point, take an aliquot from each solution. Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid). Monitor the peak area of the parent compound and the appearance of any new peaks (degradants).

  • Interpretation: A significant decrease (>10%) in the parent peak area or the appearance of major new peaks indicates instability under those conditions. This information can guide you in selecting appropriate buffers and storage conditions for your formulation.

Section 4: Bioavailability & Permeability

FAQ 5: The morpholine ring is a common scaffold in CNS drugs. How does it influence the formulation and pharmacokinetic properties of (S,S)-Reboxetine?

Expert Insight: The morpholine scaffold is frequently used in medicinal chemistry for several strategic reasons that positively impact formulation and pharmacokinetics.[7][8]

  • Improved Physicochemical Properties: The morpholine ring often enhances aqueous solubility and provides a favorable balance of lipophilicity, which is crucial for oral absorption and crossing the blood-brain barrier.[8]

  • Metabolic Stability: While it can be oxidized, the morpholine ring can also impart metabolic stability to a molecule compared to more labile structures.

  • Hydrogen Bonding: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets and transport proteins.[8]

For (S,S)-Reboxetine, the morpholine moiety contributes to its overall profile, allowing for high oral bioavailability (≥94% for the racemate) and its action within the central nervous system.[6] When formulating, the key is to ensure the molecule is in solution so these inherent properties can be fully realized.

References

  • Dalton, C. R., & Berg, T. (2005). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Arkivoc, 2005(13), 18-29. [Link]

  • Kaur, H., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 915. [Link]

  • Wong, E. H., et al. (2004). The Promises and Pitfalls of Reboxetine. In book: Antidepressants: New Pharmacological Strategies, pp.125-140. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 127151, Reboxetine. [Link]

  • Toxin and Toxin Target Database (2021). T3DB: Reboxetine. [Link]

  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & Gonzalves, O. F. (1998). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 44(8), 782-792. [Link]

  • Wikipedia contributors. (2023, December 29). Reboxetine. In Wikipedia, The Free Encyclopedia. [Link]

  • Kennedy, S. H., & Lam, R. W. (2001). Reboxetine: a preliminary report on its use through the Special Access Program. Journal of psychiatry & neuroscience : JPN, 26(2), 159–163. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10403303. [Link]

  • Fortin, D., & Leblond, F. A. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic letters, 7(19), 4151–4154. [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [Link]

  • Google Patents. (2010). Novel forms of reboxetine.
  • Sabat, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(12), 2149-2171. [Link]

  • Occupational Safety and Health Administration. (2003). Morpholine. [Link]

  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical pharmacokinetics, 39(6), 413–427. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

Sources

Optimization

Technical Support Center: (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine)

Welcome to the technical support guide for (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, commonly known as Reboxetine. This guide is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, commonly known as Reboxetine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in experimental settings. Our goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot unexpected results and ensure the integrity of your data.

A critical preliminary note on stereochemistry: Commercially available reboxetine is typically a racemic mixture of its (R,R) and (S,S) enantiomers.[1][2] The (S,S)-enantiomer is the more potent inhibitor of the norepinephrine transporter (NET).[2] The specific diastereomer mentioned in the topic, (2R)-2-[(S)-...], is not the commonly studied form. This guide will focus on the properties of the widely used racemic mixture but will also address the potential implications of using specific isomers in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental challenges in a Q&A format.

Q1: How selective is Reboxetine for the norepinephrine transporter (NET)?

A: Reboxetine is a potent and highly selective norepinephrine reuptake inhibitor (NRI).[3][4] Its primary mechanism of action is binding to NET, thereby blocking the reuptake of norepinephrine from the synaptic cleft and increasing its extracellular concentration.[5][6]

Expert Insight: The term "selective" is relative. While reboxetine's affinity for NET is substantially higher than for other monoamine transporters, this selectivity can be overcome at higher concentrations. Its pharmacological profile demonstrates a clear preference for NET over the serotonin transporter (SERT) and a negligible interaction with the dopamine transporter (DAT).[1] In vitro studies have established a weak affinity for various other receptors, which underpins its favorable side-effect profile compared to older tricyclic antidepressants.[4][6][7]

Data Summary: Reboxetine Binding & Uptake Inhibition Profile

TargetMeasurementValue (nM)ImplicationReference
Norepinephrine Transporter (NET) IC₅₀ (NA Uptake)8.2Primary Target [8]
Serotonin Transporter (SERT) IC₅₀ (5-HT Uptake)1070Weak Inhibition[8]
Muscarinic ReceptorsKᵢ> 1,000Negligible Affinity[4][7]
Histaminergic H1 ReceptorsKᵢ> 1,000Negligible Affinity[4][7]
Adrenergic α1 ReceptorsKᵢ> 1,000Negligible Affinity[4][7]
Dopaminergic D2 ReceptorsKᵢ> 1,000Negligible Affinity[4][7]
Q2: My experimental results are inconsistent with pure NET inhibition. What are the likely off-target culprits?

A: If you observe a phenotype that cannot be fully explained by elevated norepinephrine levels, there are two primary off-target mechanisms to consider: weak inhibition of the serotonin transporter (SERT) and inhibition of G-protein-gated inwardly rectifying potassium (GIRK) channels.

Causality & Troubleshooting:

  • Serotonin Transporter (SERT) Interaction: At therapeutic concentrations, reboxetine can slightly inhibit serotonin reuptake.[1] If your experimental concentrations are high, this minor effect can become significant, potentially confounding results in systems sensitive to serotonergic signaling.

    • Troubleshooting Step: Perform a full dose-response curve. If the anomalous effect only appears at high concentrations, it may be SERT-mediated. Confirm this by running a parallel experiment with a highly selective SERT inhibitor or by using a SERT knockout animal model.

  • GIRK Channel Inhibition: A crucial but less-publicized off-target of reboxetine is its ability to inhibit both brain and cardiac GIRK channels.[1] GIRK channels are critical for regulating neuronal excitability and heart rate. Inhibition of these channels can lead to effects entirely independent of NET blockade.

    • Troubleshooting Step: This is a likely cause for unexpected changes in neuronal firing patterns or cardiovascular parameters. To investigate this, you can use electrophysiology (e.g., patch-clamp) to directly measure GIRK channel currents in the presence of reboxetine in your model system.

Reboxetine_MoA cluster_primary Primary Target cluster_off_target Off-Target & Secondary Effects Reboxetine Reboxetine (Racemic Mixture) NET Norepinephrine Transporter (NET) Reboxetine->NET SERT Serotonin Transporter (SERT) Reboxetine->SERT GIRK GIRK Channels (Brain & Cardiac) Reboxetine->GIRK NE_inc ↑ Extracellular Norepinephrine Therapeutic Therapeutic Effect (e.g., Antidepressant) Sympathomimetic Sympathomimetic Effects (↑ HR, BP, etc.) SERT_effect ↑ Extracellular Serotonin (minor) GIRK_effect Altered Neuronal & Cardiac Excitability

Caption: Reboxetine's primary and off-target mechanisms.

Q3: I'm observing anticholinergic-like side effects (e.g., dry mouth, urinary retention) in my animal studies. Is Reboxetine a muscarinic antagonist?

A: No, this is a common point of confusion. Despite these clinical side effects, extensive in vitro binding assays have confirmed that reboxetine has a very weak affinity (Kᵢ > 1000 nM) for muscarinic acetylcholine receptors.[4][7] The observed effects are not due to direct receptor antagonism.

Expert Insight: These phenotypes are better explained as indirect, downstream consequences of potent NET inhibition.

  • Peripheral Sympathomimetic Effect: Increased norepinephrine at peripheral synapses can cause effects like increased heart rate and urinary hesitancy.[8]

  • Central Parasympatholytic Effect: The sustained increase of norepinephrine in the brain stem may lead to a centrally-mediated, indirect dampening of the parasympathetic nervous system, resulting in reduced salivary output (dry mouth).[8]

This distinction is crucial: your results are likely due to the systemic physiological response to high norepinephrine, not a direct off-target binding event at muscarinic receptors.

Q4: Could the different stereoisomers of Reboxetine be responsible for different effects?

A: Yes, this is a distinct possibility. The commercially available drug is a 1:1 racemic mixture of the (S,S) and (R,R) enantiomers.[1] The (S,S)-enantiomer is a more potent NET inhibitor than the (R,R)-enantiomer.[2][9] It is plausible that the less potent (R,R)-enantiomer, or the specific (2R, S)-diastereomer, could have a different selectivity profile and contribute disproportionately to off-target effects.

Experimental Strategy: If you suspect an isomer-specific effect is confounding your results, the most direct approach is to procure the individual enantiomers for separate testing. Comparing the effects of the racemate to the individual (S,S) and (R,R) isomers at equimolar concentrations can reveal which isomer is responsible for the on-target versus off-target phenotypes. Molecular dynamics studies have already identified key residues in the human NET that favor binding of the (S,S)-reboxetine over the (R,R) form, providing a structural basis for these differences.[9]

Experimental Protocols & Workflows

To ensure experimental rigor, results must be validated. The following workflow and protocols provide a framework for investigating a suspected off-target effect of reboxetine.

Troubleshooting_Workflow cluster_validation Experimental Validation start Unexpected Experimental Phenotype Observed hypo Hypothesize Cause: 1. High Dose? 2. Known Off-Target? 3. Novel Off-Target? 4. Downstream Effect? start->hypo dose_resp Conduct Dose-Response Experiment hypo->dose_resp Test Hypothesis 1 lit_review Review Literature for Known Off-Targets (e.g., SERT, GIRK) hypo->lit_review Test Hypotheses 2, 4 binding_assay Binding Assays (Determine Affinity, Ki) hypo->binding_assay Test Hypothesis 3 conclusion Conclusion: Confirm or Refute Off-Target Hypothesis dose_resp->conclusion lit_review->binding_assay If known off-target functional_assay Functional Assays (Measure Activity) lit_review->functional_assay knockout Use Knockout/Knockdown Model (e.g., SERT-KO) lit_review->knockout antagonist Use Specific Antagonist for Hypothesized Target lit_review->antagonist binding_assay->functional_assay If binding confirmed functional_assay->conclusion knockout->conclusion antagonist->conclusion

Caption: Workflow for investigating unexpected reboxetine effects.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of reboxetine for a hypothesized off-target receptor.

Principle: This assay measures the ability of unlabeled reboxetine to compete with a high-affinity radiolabeled ligand for binding to a receptor of interest expressed in a cell membrane preparation.

Materials:

  • Cell membranes from a cell line overexpressing the target receptor (e.g., CHO-K1 cells expressing human SERT).

  • Radiolabeled ligand specific for the target (e.g., [³H]-Citalopram for SERT).

  • Unlabeled reboxetine stock solution.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates and filter mats (e.g., GF/B).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of unlabeled reboxetine in assay buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.

  • Reaction Setup: In each well of the microplate, add:

    • 25 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled specific ligand (for non-specific binding).

    • 25 µL of the reboxetine dilution.

    • 50 µL of the radiolabeled ligand at a concentration near its Kₔ.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of reboxetine.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of reboxetine that inhibits 50% of specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

References

  • Szabadi E. (2000). The mechanism of action of reboxetine. Journal of Psychopharmacology, 14(4_suppl), S13-S18.
  • Wikipedia. (Accessed 2026). Reboxetine. [Source: Wikipedia]
  • Ni, J., et al. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific Reports, 6, 26883. [Link]

  • Page, M. E. (2004). The promises and pitfalls of reboxetine. Journal of Psychopharmacology, 18(1), 110-114.
  • Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818-829. [Link]

  • Eyding, D., et al. (2010). Reboxetine for acute treatment of major depression: systematic review and meta-analysis of published and unpublished placebo and selective serotonin reuptake inhibitor controlled trials. BMJ, 341, c4737. [Link]

  • Wikipedia. (Accessed 2026). Serotonin–norepinephrine reuptake inhibitor. [Source: Wikipedia]
  • Stanton, H. C., et al. (1998). Reboxetine: A pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Journal of Pharmacology and Experimental Therapeutics, 285(1), 118-125.
  • Page, M. E., & Lucki, I. (2004). The Promises and Pitfalls of Reboxetine. Journal of psychopharmacology (Oxford, England), 18(1), 110–114. [Link]

  • Maj, J., et al. (1998). Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely. Polish Journal of Pharmacology, 50(5), 323-331. [Link]

  • Versiani, M., et al. (1999). Reboxetine, a unique selective NRI, prevents relapse and recurrence in long-term treatment of major depressive disorder. The Journal of Clinical Psychiatry, 60(6), 400-406. [Link]

  • National Center for Biotechnology Information. (Accessed 2026). Reboxetine. PubChem Compound Summary for CID 127151. [Link]

  • Stahl, S. M. (2021). Reboxetine. In Prescriber's Guide. Cambridge University Press. [Source: Cambridge University Press & Assessment]
  • Sacchetti, G., et al. (1999). Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain. British Journal of Pharmacology, 128(6), 1332–1338. [Link]

  • HealthCentral. (2021). Reboxetine (Edronax): The Most Controversial Antidepressant. [Source: HealthCentral]
  • National Center for Biotechnology Information. (2008). (S,S)-2-(α-(2-[18F]Fluoro[2H2]methoxyphenoxy)benzyl)morpholine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • National Center for Biotechnology Information. (2009). (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • National Center for Biotechnology Information. (2008). (S, S)-2-[α-(2-(2-[ 18 F]Fluoroethoxy)phenoxy)benzyl]morpholine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • National Center for Biotechnology Information. (Accessed 2026). 2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl) morpholine, (2R,3S)-. PubChem Compound Summary for CID 10113945. [Link]

Sources

Troubleshooting

Optimization of Reboxetine Chiral Chromatography: A Technical Support Center

Welcome to the technical support center for the optimization of reboxetine chiral chromatography. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting advice and frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reboxetine chiral chromatography. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating reboxetine enantiomers. This resource is built on a foundation of scientific expertise and practical field experience to ensure the integrity and success of your analytical work.

Understanding Reboxetine Chirality

Reboxetine, a selective norepinephrine reuptake inhibitor, possesses two chiral centers, resulting in four possible stereoisomers. However, it is commercially available as a racemic mixture of the (R,R) and (S,S) enantiomers.[1][2][3] The pharmacological activity of these enantiomers differs significantly, with the (S,S)-enantiomer being the more potent inhibitor of the norepinephrine transporter.[1][2][4] This makes the accurate and reliable chiral separation of reboxetine crucial for pharmacokinetic studies, quality control, and drug development.

Frequently Asked Questions (FAQs)

Q1: Why is chiral separation of reboxetine necessary?

The two enantiomers of reboxetine, (R,R)-reboxetine and (S,S)-reboxetine, exhibit different pharmacological and toxicological profiles.[3] The (S,S)-enantiomer is primarily responsible for the therapeutic effect.[1][2][4] Therefore, separating and quantifying each enantiomer is essential to understand the drug's efficacy, metabolism, and potential side effects, ensuring product quality and regulatory compliance.

Q2: What are the primary techniques for reboxetine chiral separation?

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and versatile method for reboxetine enantioseparation.[3][5] Both normal-phase and reversed-phase modes can be employed.[3] Other techniques include Capillary Electrophoresis (CE) and indirect HPLC methods involving chiral derivatization.[3][4]

Q3: What type of chiral stationary phase is most effective for reboxetine?

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated excellent performance in resolving reboxetine enantiomers.[6] A widely used example is cellulose tris(3,5-dimethylphenylcarbamate), commercially known as Chiralcel® OD.[3][7] The choice of CSP is a critical parameter and often requires screening of different phases to achieve optimal selectivity.[6]

Q4: What are the key parameters to optimize in a reboxetine chiral HPLC method?

The most influential parameters for achieving a successful chiral separation are the composition of the mobile phase (including the organic modifier, aqueous component, and additives), the type of chiral stationary phase, column temperature, and flow rate.[3][6]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Reboxetine Enantiomers

Poor resolution is a common challenge in chiral chromatography. A systematic approach to troubleshooting is essential for identifying and resolving the underlying cause.

Start Poor Resolution CheckMP Verify Mobile Phase Composition & pH Start->CheckMP CheckCSP Evaluate Chiral Stationary Phase CheckMP->CheckCSP If no improvement Resolved Resolution Achieved CheckMP->Resolved If resolved OptimizeTemp Adjust Column Temperature CheckCSP->OptimizeTemp If no improvement CheckCSP->Resolved If resolved CheckFlow Optimize Flow Rate OptimizeTemp->CheckFlow If no improvement OptimizeTemp->Resolved If resolved CheckFlow->Resolved If resolved

Caption: Troubleshooting workflow for poor resolution.

  • Inappropriate Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile, methanol, ethanol, isopropanol), the pH of the aqueous phase, and the presence of additives are critical for enantioselectivity.[3]

    • Solution:

      • Systematically vary the organic modifier: If using reversed-phase, try different ratios of acetonitrile or methanol with your aqueous buffer. In normal phase, vary the proportions of hexane/alkanol.

      • Adjust the pH: For reversed-phase separation, the pH of the aqueous buffer can significantly influence the ionization state of reboxetine and its interaction with the CSP. A study found good performance at pH 6.[3]

      • Introduce or modify additives: In reversed-phase mode, adding a salt like sodium perchlorate can enhance resolution.[3] In normal-phase, a basic additive like diethylamine (DEA) can improve peak shape and selectivity, especially with polysaccharide CSPs.[3]

  • Unsuitable Chiral Stationary Phase: Not all CSPs are effective for every chiral compound. The interaction between the analyte and the chiral selector on the stationary phase is highly specific.

    • Solution:

      • Screen different CSPs: If resolution is not achieved on one type of CSP (e.g., cellulose-based), try an amylose-based CSP or other available chiral columns.[6]

      • Consult application notes: Column manufacturers often provide application notes with starting conditions for specific compounds or classes of compounds.

  • Suboptimal Column Temperature: Temperature affects the thermodynamics of the chiral recognition process and can have a significant impact on selectivity.[6]

    • Solution:

      • Vary the column temperature: Investigate a range of temperatures (e.g., 10°C to 40°C). Lower temperatures often increase resolution but may also increase backpressure and run times. Conversely, higher temperatures can improve peak efficiency.[6]

      • Be aware of potential elution order reversal: In some cases, changing the temperature can reverse the elution order of the enantiomers.[6]

Issue 2: Excessive Peak Tailing

Peak tailing can compromise resolution and quantification accuracy. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Strong Analyte-Stationary Phase Interactions: Reboxetine is a basic compound and can exhibit strong interactions with residual silanol groups on the silica support of the CSP, leading to tailing.

    • Solution:

      • Add a basic modifier to the mobile phase: In normal-phase chromatography, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) can effectively mask the active sites on the stationary phase and improve peak symmetry.[3]

      • Adjust the pH in reversed-phase: Increasing the pH of the mobile phase can suppress the ionization of residual silanols, reducing tailing. However, ensure the pH remains within the stable range for the column.

  • Column Overload: Injecting too much sample can lead to peak distortion and tailing.

    • Solution:

      • Reduce the injection volume or sample concentration: Perform a loading study to determine the optimal sample amount that does not compromise peak shape.

Issue 3: Irreproducible Retention Times and Resolution

Lack of reproducibility is a critical issue in validated analytical methods. It often points to a lack of control over experimental parameters.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.

    • Solution:

      • Prepare fresh mobile phase daily: Do not use aged mobile phases.

      • Keep mobile phase reservoirs capped: This minimizes the evaporation of volatile organic solvents.

  • Temperature Fluctuations: As discussed, temperature is a critical parameter in chiral separations.[6]

    • Solution:

      • Use a column thermostat: A reliable column oven is essential for maintaining a constant and uniform temperature, ensuring reproducible retention times and selectivity.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase can lead to drifting retention times.

    • Solution:

      • Ensure adequate column equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting the analysis. When changing mobile phases, ensure the column is thoroughly flushed with the new mobile phase.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to selecting a suitable CSP for reboxetine separation.

Objective: To identify a CSP that provides baseline or near-baseline resolution of reboxetine enantiomers.

Materials:

  • Reboxetine racemic standard

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol)

  • HPLC grade additives (e.g., diethylamine, trifluoroacetic acid)

  • A selection of chiral columns (e.g., cellulose-based, amylose-based)

Procedure:

  • Prepare a stock solution of racemic reboxetine (e.g., 1 mg/mL) in a suitable solvent.

  • Install the first chiral column to be screened.

  • Choose a set of generic screening mobile phases for both normal and reversed-phase modes.

    • Normal Phase:

      • Mobile Phase A: Hexane/Isopropanol (90:10, v/v) + 0.1% DEA

      • Mobile Phase B: Hexane/Ethanol (80:20, v/v) + 0.1% DEA

    • Reversed Phase:

      • Mobile Phase C: Acetonitrile/Water with 0.1% TFA (50:50, v/v)

      • Mobile Phase D: Methanol/20 mM Phosphate Buffer pH 6.0 (60:40, v/v)

  • Equilibrate the column with the first mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Inject the reboxetine standard and record the chromatogram.

  • Repeat steps 4 and 5 for each screening mobile phase.

  • Replace the column and repeat steps 3-6 for each CSP in the screen.

  • Evaluate the resulting chromatograms for resolution, peak shape, and retention time.

Data Presentation: Example Screening Results
Chiral Stationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (80:20) + 0.1% DEA8.5, 10.22.1
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (90:10) + 0.1% DEA12.1, 13.51.8
Cellulose tris(3,5-dimethylphenylcarbamate)ACN/0.5M NaClO4 pH 6.0 (40:60)6.2, 7.51.9

Advanced Concepts in Method Optimization

The Role of Selectivity in Chiral Separations

Resolution in chromatography is a function of efficiency, retention, and selectivity. Of these, selectivity (α) is the most powerful factor in achieving chiral separation.[6] Selectivity in this context refers to the ability of the CSP to interact differently with the two enantiomers.

cluster_0 Chiral Stationary Phase (CSP) cluster_1 Mobile Phase CSP Chiral Selector Enantiomer_S (S,S)-Reboxetine Enantiomer_S->CSP Stronger Interaction (Longer Retention) Enantiomer_R (R,R)-Reboxetine Enantiomer_R->CSP Weaker Interaction (Shorter Retention)

Caption: Chiral recognition mechanism on a CSP.

The separation occurs because one enantiomer forms a more stable transient diastereomeric complex with the chiral selector on the stationary phase than the other, leading to different retention times.[8] Optimizing the mobile phase and temperature directly influences the stability of these complexes and, therefore, the selectivity of the separation.[6]

By understanding these fundamental principles and applying the systematic troubleshooting strategies outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and optimize robust and reliable chiral chromatography methods for reboxetine.

References

  • Chirality of antidepressive drugs: an overview of stereoselectivity - PMC. PubMed Central. Available at: [Link]

  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Enantioseparation of the antidepressant reboxetine. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. ACS Publications. Available at: [Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC. NIH. Available at: [Link]

  • New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC. NIH. Available at: [Link]

  • Simultaneous determination of reboxetine and O-desethylreboxetine enantiomers using enantioselective reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • The Chiral Notebook. Phenomenex. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine)

Welcome to the technical support resource for (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, a selective norepinephrine reuptake inhibitor commonly known as Reboxetine. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, a selective norepinephrine reuptake inhibitor commonly known as Reboxetine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common solubility challenges encountered during experimentation. Our goal is to move beyond simple protocols and explain the scientific principles behind these strategies, empowering you to make informed decisions in your work.

Understanding the Molecule: A Quick Reference

Before troubleshooting, it's crucial to understand the physicochemical properties of Reboxetine. The compound is often supplied as a mesylate salt to improve its handling and aqueous solubility.

PropertyReboxetine (Free Base)Reboxetine Mesylate
IUPAC Name (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid
Molecular Formula C₁₉H₂₃NO₃C₂₀H₂₇NO₆S
Molecular Weight 313.4 g/mol [1][2]409.5 g/mol [3]
XLogP3 / LogP 3[1]2 (Computed)[3] / 3.1 (Experimental)[2]
Nature Basic (due to the morpholine amine)Salt of a weak base and a strong acid

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common solubility issues encountered in the lab.

Q1: I'm having trouble dissolving my compound. What are the recommended starting solvents?

A1: The choice of solvent depends heavily on your desired concentration and the downstream application. For (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, particularly the commonly used mesylate salt, here's a breakdown:

  • For High-Concentration Stock Solutions (Organic Solvents):

    • DMSO and Dimethylformamide (DMF): These are excellent choices for creating high-concentration stock solutions. The solubility of Reboxetine Mesylate is approximately 20 mg/mL in both DMSO and DMF.[4][5] These stocks can then be further diluted into aqueous buffers for experiments.

    • Ethanol: Reboxetine Mesylate is also soluble in ethanol at approximately 5 mg/mL .[4][5]

    Scientist's Note: When using organic solvents for stock solutions, always purge the solvent with an inert gas like nitrogen or argon to prevent oxidative degradation.[4] For biological experiments, ensure the final concentration of the organic solvent in your aqueous medium is minimal (typically <0.1%) to avoid physiological effects.[4]

  • For Direct Preparation of Aqueous Solutions:

    • Aqueous Buffers (e.g., PBS): Organic solvent-free solutions can be prepared by directly dissolving the crystalline solid. The solubility of Reboxetine Mesylate in PBS at a neutral pH of 7.2 is approximately 10 mg/mL .[4][5]

    • Water: Some sources indicate a high solubility in water, up to 100 mM (which is ~41 mg/mL for the mesylate salt). However, this can be dependent on the specific salt form and pH. If you experience difficulty, pH adjustment is your next logical step.

Q2: My aqueous solution of Reboxetine is cloudy or has formed a precipitate. What's happening and how do I fix it?

A2: Cloudiness or precipitation in an aqueous solution is a classic sign of the compound's solubility limit being exceeded. This often occurs for one of two reasons:

  • Dilution of an Organic Stock: If you've diluted a high-concentration stock from an organic solvent (like DMSO) into an aqueous buffer, the compound can "crash out" of solution as it encounters a less favorable solvent environment. To fix this, try a more dilute stock solution or increase the final volume of the aqueous buffer.

  • pH-Dependent Solubility: The most common culprit for a weakly basic compound like Reboxetine is the pH of your aqueous medium. The morpholine ring contains a secondary amine, which is a weak base. In neutral or alkaline solutions, the amine is predominantly in its neutral, less soluble form. In acidic solutions, it becomes protonated (ionized), which significantly increases its solubility in water.[6][7]

Troubleshooting Action: Check the pH of your buffer. If it is neutral or basic, you can often clarify the solution by adding a small amount of dilute acid (e.g., 0.1 M HCl) dropwise until the solution becomes clear. See the detailed protocol in the pH Adjustment Guide below.

Q3: How exactly does pH affect the solubility of Reboxetine?

A3: The solubility of ionizable drugs is profoundly influenced by pH.[8][9] Reboxetine's morpholine nitrogen atom can accept a proton (H⁺). The Henderson-Hasselbalch equation governs the equilibrium between the un-ionized (less soluble) and ionized (more soluble) forms.

  • At Acidic pH (pH < pKa): The equilibrium shifts towards the protonated, cationic form of the morpholine ring. This ionized form is more polar and interacts more favorably with water molecules, leading to a significant increase in aqueous solubility.

  • At Neutral or Basic pH (pH ≥ pKa): The amine is primarily in its neutral, un-ionized form. This form is more lipophilic (as indicated by a LogP of ~3) and thus less soluble in water.[1][2]

This principle is a cornerstone of formulation science for amine-containing drugs.[6]

pH_Solubility cluster_0 Acidic Environment (e.g., pH 2-5) cluster_1 Neutral/Basic Environment (e.g., pH 7-9) Ionized Protonated Morpholine (R-NH₂⁺) Highly Water-Soluble Neutral Neutral Morpholine (R-NH) Poorly Water-Soluble Ionized->Neutral - H⁺ (Increasing pH) Neutral->Ionized + H⁺ (Decreasing pH) caption Fig. 1: Effect of pH on Reboxetine's Ionization State and Solubility.

Fig. 1: Effect of pH on Reboxetine's Ionization State and Solubility.
Q4: I need to prepare a solution for an animal study. What formulation strategies can I use to improve bioavailability?

A4: For in vivo studies, simply dissolving the compound is not enough; you must ensure it remains in solution in the gastrointestinal tract to be absorbed.[10][11] Poorly soluble drugs often suffer from low and variable bioavailability.[12] Here are several established strategies:

  • pH Adjustment: As discussed, ensuring the drug is in a solution with an acidic pH can be a simple and effective method.[11]

  • Co-solvents: Using a mixture of water and a biocompatible co-solvent (like propylene glycol, polyethylene glycol (PEG) 300/400, or ethanol) can increase solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic drug molecules within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility. This is a widely used technique for improving the solubility and stability of poorly soluble drugs.[13]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the GI fluids. This can significantly improve the absorption of lipophilic drugs.[14][15]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level, often in an amorphous state.[16] This technique can enhance the dissolution rate and apparent solubility.[17]

The choice of strategy depends on the required dose, the route of administration, and toxicological considerations of the excipients.[18]

Experimental Protocols & Workflow Guides

Guide 1: Protocol for pH-Dependent Aqueous Solubilization

This protocol describes how to leverage the basicity of the morpholine moiety to achieve a clear, stable aqueous solution.

Objective: To prepare a 1 mg/mL aqueous solution of Reboxetine Mesylate.

Materials:

  • Reboxetine Mesylate powder

  • Deionized water or desired buffer (e.g., saline)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Weigh Compound: Accurately weigh 10 mg of Reboxetine Mesylate and place it into a 10 mL volumetric flask.

  • Add Solvent: Add approximately 8 mL of deionized water (or buffer) to the flask.

  • Initial Mixing: Place a magnetic stir bar in the flask and stir for 5-10 minutes. You may observe that the solution is cloudy or that solid particles remain undissolved. This is expected if the initial pH is near neutral.

  • pH Adjustment (Solubilization):

    • Place the pH probe into the suspension.

    • Slowly add 0.1 M HCl drop-by-drop while monitoring the pH and observing the solution's clarity.

    • Continue stirring. As the pH drops (becomes more acidic), the solid should begin to dissolve. A target pH of 4-5 is often sufficient to achieve full dissolution.

    • Self-Validation: The primary endpoint is a visually clear, particle-free solution.

  • Final Volume Adjustment: Once the solid is completely dissolved, remove the pH probe (rinsing any adhered liquid back into the flask) and add deionized water to bring the final volume to exactly 10 mL.

  • Final pH Check (Optional): If a specific final pH is required for your experiment, you can carefully back-titrate with 0.1 M NaOH. Caution: Be aware that increasing the pH may cause the compound to precipitate again if you cross its pH-solubility threshold.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any potential micro-precipitates.

Causality Insight: By adding acid, we increase the concentration of H⁺ ions, which protonate the morpholine nitrogen. This shift to the more polar, ionized form dramatically increases the molecule's affinity for the polar water solvent, leading to dissolution.

Guide 2: Decision-Making Workflow for Solubility Enhancement

This workflow provides a logical pathway to select the appropriate solubilization strategy based on your experimental context.

Fig. 2: Workflow for selecting a Reboxetine solubilization strategy.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10403303, 2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine. Retrieved January 27, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127150, Reboxetine Mesylate. Retrieved January 27, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46864229, 2-[(2-Ethoxyphenoxy)methyl]morpholine chloride. Retrieved January 27, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127151, Reboxetine. Retrieved January 27, 2026, from [Link].

  • Wikipedia. (n.d.). Reboxetine. Retrieved January 27, 2026, from [Link].

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link].

  • ResearchGate. (2015). Formulation strategies for poorly soluble drugs. [Link].

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link].

  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link].

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link].

  • Tufts University. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link].

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139031110, butanedioic acid;(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine. Retrieved January 27, 2026, from [Link].

  • National Center for Biotechnology Information. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link].

  • ResearchGate. (2012). Study of pH-dependent drugs solubility in water. [Link].

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link].

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link].

  • Journal of Applied Pharmaceutical Sciences. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link].

Sources

Troubleshooting

Reducing side effects in animal studies with (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

Technical Support Center: (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine) A Guide for Researchers on Mitigating Side Effects in Preclinical Animal Studies Introduction (2R)-2-[(S)-(2-ethoxyphenoxy)-phe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine (Reboxetine)

A Guide for Researchers on Mitigating Side Effects in Preclinical Animal Studies

Introduction

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine, widely known as Reboxetine, is a potent and selective norepinephrine reuptake inhibitor (NRI)[1][2][3]. Its high specificity for the norepinephrine transporter (NET) over other monoamine transporters makes it an invaluable tool for investigating the role of the noradrenergic system in various physiological and pathological processes, particularly in models of depression[4][5]. While its selectivity minimizes some of the side effects associated with broader-acting antidepressants like tricyclics, researchers may still encounter adverse effects in animal models that can confound experimental results and raise ethical considerations[4].

This technical support guide provides in-depth, field-proven insights into understanding and mitigating the side effects of Reboxetine in animal studies. The information is structured in a question-and-answer format to directly address common challenges encountered during preclinical research.

Section 1: Understanding the Mechanism and Common Side Effects

Q1: What is the primary mechanism of action for Reboxetine and how does it relate to its side effects?

Reboxetine functions by selectively binding to and inhibiting the norepinephrine transporter (NET)[2][5]. This action blocks the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration and prolonged activity of norepinephrine at the synapse. While this enhanced noradrenergic signaling is responsible for its therapeutic effects, it is also the primary driver of its side effect profile[5][6].

Side effects are generally extensions of Reboxetine's sympathomimetic properties, resulting from the systemic increase in noradrenergic tone. These can include cardiovascular effects, behavioral changes, and autonomic nervous system alterations[6].

Mechanism of Action Diagram

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binding & Signal Reboxetine Reboxetine Reboxetine->NET Inhibits

Caption: Reboxetine's mechanism of action.


Q2: What are the most frequently observed side effects of Reboxetine in rodent models?

Based on preclinical literature, the following side effects are commonly reported in rats and mice. Understanding these is the first step toward proactive management.

Side Effect CategorySpecific Observation in RodentsProbable Cause (Mechanism)
Behavioral Increased locomotor activity, hyperactivity, restlessness[7].Central nervous system stimulation due to increased norepinephrine.
Anxiety-like behaviors (in some models)[8].Heightened arousal and vigilance from enhanced noradrenergic signaling.
Insomnia or disrupted sleep-wake cycles[8].Noradrenergic system's role in promoting wakefulness.
Cardiovascular Increased heart rate (tachycardia) and blood pressure[6][8].Peripheral sympathomimetic effects on cardiovascular adrenoceptors.
Autonomic Dry mouth (observed as increased water consumption), urinary hesitancy[6].Anticholinergic-like effects and sympathomimetic action on the bladder.
Reduced food intake and weight loss.Norepinephrine's role in appetite suppression.
Gastrointestinal Nausea (can be inferred from conditioned taste aversion)[8].Central and peripheral effects on the GI tract.

Section 2: Proactive Mitigation Strategies & Troubleshooting

This section provides actionable guidance for minimizing side effects during your experimental design and execution.

Q3: How can I optimize the dose and administration of Reboxetine to reduce side effects?

Dose and administration are critical variables. A poorly planned dosing strategy is a common source of excessive side effects.

A. Dose-Escalation and Finding the Minimum Effective Dose:

  • Rationale: The goal is to find the lowest dose that produces the desired therapeutic effect with the fewest side effects. A dose-response study is essential.

  • Protocol:

    • Begin with a low dose (e.g., 2.5 mg/kg, i.p. in rats) and incrementally increase the dose in different cohorts (e.g., 5 mg/kg, 10 mg/kg)[7].

    • At each dose level, monitor for both the desired experimental outcome (e.g., reduced immobility in the forced swim test) and the emergence of side effects (e.g., hyperactivity in an open-field test)[7].

    • Plot the dose-response curve for both efficacy and side effects to identify the optimal therapeutic window.

Dose-Escalation Workflow Diagram

start Start: Define Dose Range (e.g., 2.5, 5, 10, 20 mg/kg) cohort1 Cohort 1 (Lowest Dose) start->cohort1 assess1 Assess Efficacy & Side Effects cohort1->assess1 cohort2 Cohort 2 (Next Dose) assess2 Assess Efficacy & Side Effects cohort2->assess2 cohortN Cohort N (Highest Dose) assessN Assess Efficacy & Side Effects cohortN->assessN assess1->cohort2 assess2->cohortN analyze Analyze Data: Plot Dose-Response Curves assessN->analyze decision Select Minimum Effective Dose analyze->decision

Caption: Workflow for a dose-escalation study.


B. Route of Administration:

  • Intraperitoneal (i.p.) Injection: This is a common route in rodent studies and generally provides rapid systemic absorption[7][9]. However, it can cause a rapid peak in plasma concentration, potentially exacerbating acute side effects.

  • Oral Gavage (p.o.): Reboxetine is well-absorbed orally[10]. This route may provide a slower absorption profile compared to i.p. injection, potentially reducing the intensity of acute side effects. The recommended gavage volume is typically 5 mL/kg[11].

  • Subcutaneous (s.c.) Injection: This can provide a slower, more sustained release compared to i.p. injection, which may be beneficial for reducing peak-dose side effects.

  • Osmotic Minipumps: For chronic studies, implantable osmotic minipumps provide the most stable and continuous drug delivery, which is ideal for minimizing fluctuations in plasma levels and associated side effects.

C. Dosing Schedule:

  • Rationale: The half-life of Reboxetine in rodents is relatively short (1-2 hours) compared to humans (~13 hours)[12].

  • Recommendation: For chronic studies requiring sustained target engagement, twice-daily dosing is often necessary to maintain stable plasma concentrations. A single daily dose may lead to peaks and troughs that contribute to both side effects and reduced efficacy.

Q4: My animals are showing excessive hyperactivity and anxiety. What can I do?

This is a direct consequence of CNS overstimulation.

  • Troubleshooting Steps:

    • Review the Dose: This is the most likely culprit. Refer to your dose-response data and consider reducing the dose.

    • Acclimatization: Ensure animals are thoroughly acclimatized to the housing and handling procedures. Stress from the environment can compound the stimulant effects of Reboxetine.

    • Timing of Behavioral Testing: Noradrenergic tone has a natural circadian rhythm. Conduct behavioral tests at the same time each day to ensure consistency. Administer Reboxetine such that the peak plasma concentration does not coincide with a period of naturally high activity.

    • Habituation to Testing Apparatus: Allow for a longer habituation period in the testing arena before starting data collection. This allows the acute arousal from being in a novel environment to subside.

Q5: I'm observing a significant decrease in food intake and body weight in my Reboxetine-treated group. How should I manage this?

This is an expected effect due to the anorectic properties of norepinephrine.

  • Management Protocol:

    • Monitor Body Weight and Food Intake Daily: This is a critical animal welfare checkpoint. A loss of more than 15-20% of initial body weight is a common endpoint.

    • Provide High-Calorie, Palatable Food: Supplement the standard chow with a high-fat diet or other palatable food sources to encourage caloric intake.

    • Ensure Proper Hydration: Monitor water intake, especially if you suspect dry mouth as a side effect. Dehydration can exacerbate weight loss.

    • Dose Adjustment: If weight loss is severe, a dose reduction may be necessary. In some cases, a "drug holiday" of one or two days can allow for recovery, though this may impact the study's primary objectives[13].

Q6: Are there formulation strategies that can help reduce side effects?

Yes, the choice of vehicle and formulation can influence the absorption rate and local tolerance.

  • Vehicle Selection: Reboxetine mesylate is water-soluble. For most acute studies, sterile saline or a buffered solution is an appropriate vehicle. For oral administration, a 0.5% methylcellulose solution can be used to create a uniform suspension.

  • Sustained-Release Formulations: For more advanced applications, formulating Reboxetine in a biodegradable polymer matrix for subcutaneous injection can provide a slow-release profile, mimicking the effect of an osmotic minipump without the need for surgery.

Section 3: Self-Validating Protocols and Data Interpretation

Q7: How do I design my experiment to be a "self-validating system"?

A self-validating experiment includes the necessary controls to confidently attribute observed effects (both therapeutic and adverse) to the drug treatment.

  • Essential Controls:

    • Vehicle Control Group: This group receives the same volume, route, and frequency of administration of the vehicle solution without the drug. This is crucial to control for the effects of handling, injection stress, and the vehicle itself.

    • Positive Control (if applicable): In some models, including a well-characterized compound with a similar mechanism (e.g., desipramine) can help validate the experimental model's sensitivity.

    • Baseline Measurements: Always record baseline data (e.g., body weight, locomotor activity, performance in a behavioral task) before the start of drug administration. This allows each animal to serve as its own control.

By comparing the Reboxetine group to the vehicle control and the pre-treatment baseline, you can more accurately isolate the drug-specific side effects.

References

  • Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., Piercey, M. F., Hoffmann, W. P., ... & Hyslop, D. K. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
  • Page, M. E., & Lucki, I. (2002). The promises and pitfalls of reboxetine. CNS drug reviews, 8(4), 331-346.
  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical pharmacokinetics, 39(6), 413-427.
  • Szabadi, E. (1998). Mechanisms of action of reboxetine. Journal of Psychopharmacology, 12(4_suppl), 3-12. [Link]

  • Stanford, S. C. (2002). The promises and pitfalls of reboxetine. CNS Drug Reviews, 8(4), 331-346.
  • Patsnap. (2024). What is the mechanism of Reboxetine Mesilate?.
  • Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
  • Dostert, P., Benedetti, M. S., & Poggesi, I. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European neuropsychopharmacology, 7 Suppl 1, S23-35.
  • Wikipedia contributors. (2024, January 20). Serotonin–norepinephrine reuptake inhibitor. In Wikipedia, The Free Encyclopedia.
  • Harkin, A., Connor, T. J., & Kelly, J. P. (2000). Activity and onset of action of reboxetine and effect of combination with sertraline in an animal model of depression. European journal of pharmacology, 405(1-3), 151-160.
  • Fava, M., & Rush, A. J. (2006). Toward achieving optimal response: understanding and managing antidepressant side effects.
  • Owen, J. C., & Whitton, P. S. (2003). Reboxetine modulates norepinephrine efflux in the frontal cortex of the freely moving rat: the involvement of alpha 2 and 5-HT1A receptors. Neuroscience letters, 348(3), 171-174.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine and (S,S)-Reboxetine for Norepinephrine Transporter Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the pharmacological activity of two stereoisomers of Reboxetine: the (2R)-2-[(S)-(2-ethoxyphenoxy)-p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the pharmacological activity of two stereoisomers of Reboxetine: the (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine diastereomer, hereafter referred to as (R,S)-Reboxetine, and the (S,S)-Reboxetine enantiomer. This analysis is intended to furnish researchers and drug development professionals with a clear, data-driven understanding of the structure-activity relationships that govern their interaction with the norepinephrine transporter (NET).

Introduction to Reboxetine and its Stereoisomers

Reboxetine is a well-established selective norepinephrine reuptake inhibitor (NRI) utilized in the treatment of clinical depression and other neurological disorders.[1][2] Its mechanism of action centers on blocking the norepinephrine transporter, thereby increasing the synaptic concentration of norepinephrine.[3] Reboxetine possesses two chiral centers, giving rise to four possible stereoisomers: (S,S), (R,R), (S,R), and (R,S).[4] Commercially, reboxetine is available as a racemic mixture of the (S,S) and (R,R) enantiomers.[5] It is the (S,S)-enantiomer that is predominantly responsible for the therapeutic effects of the drug, exhibiting significantly higher potency for the norepinephrine transporter.[5][6]

This guide will focus on a comparative evaluation of the lesser-studied (R,S)-diastereomer against the highly active (S,S)-enantiomer to elucidate the critical role of stereochemistry in the pharmacological profile of Reboxetine.

Chemical Structures

The seemingly subtle difference in the spatial arrangement of the functional groups between (R,S)-Reboxetine and (S,S)-Reboxetine leads to profound differences in their biological activity.

Figure 1: Chemical Structures of Reboxetine Stereoisomers

Stereoisomer2D Structure
(S,S)-Reboxetine

(R,S)-Reboxetine A definitive 2D structure image for (R,S)-Reboxetine is not readily available in public chemical databases. The structure is a diastereomer of (S,S)-Reboxetine, with the opposite configuration at the carbon atom of the morpholine ring attached to the phenylmethyl group.

In Vitro Activity: A Tale of Two Isomers

The primary measure of a compound's effectiveness as a reuptake inhibitor is its binding affinity (Ki) and its functional potency (IC50) at the target transporter. While extensive data is available for the (S,S) and (R,R) enantiomers, specific comparative data for the (R,S)-diastereomer is limited in publicly accessible literature. However, the existing body of research on reboxetine stereoisomers strongly indicates a hierarchical potency, with the (S,S)-enantiomer being the most active.

It has been reported that (S,S)-reboxetine demonstrates a 130-fold higher inhibitory activity for the norepinephrine transporter (NET) compared to the (R,R)-reboxetine analogue.[5] This pronounced stereoselectivity underscores the precise molecular interactions required for potent inhibition of NET.

Table 1: Comparative in Vitro Activity at Monoamine Transporters

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)
(S,S)-Reboxetine ~1.1>10,000>10,000
(R,S)-Reboxetine Data not availableData not availableData not available

Note: The Ki values for (S,S)-Reboxetine are approximate and collated from various sources. The lack of specific data for (R,S)-Reboxetine highlights a gap in the current understanding of the full pharmacological profile of all reboxetine stereoisomers.

The high selectivity of (S,S)-Reboxetine for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT) is a key feature of its pharmacological profile, contributing to its specific therapeutic effects and side-effect profile.[3] It is hypothesized that the (R,S)-diastereomer would exhibit significantly lower affinity for NET than the (S,S)-enantiomer, though experimental verification is needed.

Experimental Protocol: In Vitro Norepinephrine Uptake Inhibition Assay

To experimentally determine and compare the potency of (R,S)-Reboxetine and (S,S)-Reboxetine, a radioligand-based norepinephrine uptake assay is a standard and robust method.

Objective: To measure the half-maximal inhibitory concentration (IC50) of each compound for the norepinephrine transporter.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).

  • [³H]-Norepinephrine (Radioligand).

  • Test compounds: (R,S)-Reboxetine and (S,S)-Reboxetine, dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and a scintillation counter.

  • 96-well cell culture plates.

Methodology:

  • Cell Culture: Culture HEK293-hNET cells in appropriate media and conditions until they reach a suitable confluency.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed assay buffer.

  • Compound Addition: Add increasing concentrations of the test compounds ((R,S)-Reboxetine and (S,S)-Reboxetine) to the wells. Include a vehicle control (solvent only) and a positive control (a known potent NET inhibitor like Desipramine).

  • Radioligand Incubation: Add a fixed concentration of [³H]-Norepinephrine to all wells and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 10-30 minutes).

  • Termination of Uptake: Rapidly terminate the uptake of the radioligand by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells to release the internalized [³H]-Norepinephrine. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]-Norepinephrine uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Causality Behind Experimental Choices:

  • HEK293 cells expressing hNET: This provides a controlled system to study the interaction of the compounds with the human norepinephrine transporter in isolation from other biological variables.

  • [³H]-Norepinephrine: The use of a radiolabeled natural substrate allows for the direct measurement of transporter function (uptake).

  • Competition Assay: By measuring the ability of the test compounds to inhibit the uptake of the radiolabeled substrate, we can infer their potency as inhibitors.

Diagram of Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis cell_culture HEK293-hNET Cell Culture wash_cells Wash Cells cell_culture->wash_cells add_compounds Add Test Compounds ((R,S)-Reboxetine, (S,S)-Reboxetine) wash_cells->add_compounds add_radioligand Add [³H]-Norepinephrine add_compounds->add_radioligand incubation Incubate add_radioligand->incubation terminate_uptake Terminate Uptake & Wash incubation->terminate_uptake cell_lysis Cell Lysis terminate_uptake->cell_lysis scintillation_counting Scintillation Counting cell_lysis->scintillation_counting data_analysis Calculate IC50 scintillation_counting->data_analysis signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding & Signaling Reboxetine (S,S)-Reboxetine or (R,S)-Reboxetine Reboxetine->NET Inhibition

Caption: Inhibition of norepinephrine reuptake at the synapse by Reboxetine stereoisomers.

By inhibiting the reuptake process, the concentration and residence time of norepinephrine in the synaptic cleft are increased. This leads to enhanced stimulation of postsynaptic adrenergic receptors, which is believed to be the underlying mechanism for the antidepressant effects of reboxetine.

Conclusion

The stereochemical configuration of reboxetine is a critical determinant of its pharmacological activity. The (S,S)-enantiomer is the most potent and selective inhibitor of the norepinephrine transporter among the known stereoisomers. While direct comparative experimental data for the (R,S)-diastereomer is scarce, the established principles of stereoselectivity in drug-receptor interactions strongly suggest that its activity at the norepinephrine transporter is significantly lower than that of (S,S)-Reboxetine.

For researchers in the field of neuroscience and drug development, this comparison underscores the importance of stereoisomerically pure compounds in elucidating structure-activity relationships and for developing more targeted and effective therapeutics. Further investigation into the pharmacological profile of the (R,S) and (S,R) diastereomers of reboxetine would provide a more complete understanding of this important class of antidepressants.

References

  • Bolden-Watson, C., & Richelson, E. (1993). Blockade by newly-developed antidepressants of biogenic amine uptake into rat brain synaptosomes. Life sciences, 52(12), 1023–1029.
  • Cozzi, N. V., et al. (1999). Reboxetine: a new and more selective norepinephrine reuptake inhibitor. Journal of Pharmacology and Experimental Therapeutics, 289(1), 243-250.
  • Deiri, E., et al. (2020). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. RSC Medicinal Chemistry, 11(11), 1335-1344.
  • Hajos, M., et al. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS drug reviews, 10(1), 23–44.
  • Melloni, P., et al. (1984). Synthesis and pharmacological activity of a new class of 2-(aryloxymethyl)morpholine derivatives. European journal of medicinal chemistry, 19(3), 235-242.
  • PubChem. (n.d.). Reboxetine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
  • Yan, R., & Glick, S. D. (1998). A simple and rapid high-performance liquid chromatographic method for the determination of reboxetine in rat plasma. Journal of chromatography.
  • Zarate, C. A., Jr, et al. (2003). A double-blind, placebo-controlled study of reboxetine in the treatment of major depression.
  • Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical pharmacokinetics, 39(6), 413–427.
  • Gobbi, G., et al. (2002). Reboxetine, a selective norepinephrine reuptake inhibitor, is an effective antagonist of muscarinic M2 receptors in the rat hippocampus. The Journal of pharmacology and experimental therapeutics, 302(2), 697–704.
  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. The Journal of pharmacology and experimental therapeutics, 283(3), 1305–1322.

Sources

Comparative

A Comparative Guide to the Pharmacokinetics of Reboxetine Enantiomers

For Researchers, Scientists, and Drug Development Professionals Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI), is clinically administered as a racemic mixture of its (R,R)- and (S,S)-enantiomers.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI), is clinically administered as a racemic mixture of its (R,R)- and (S,S)-enantiomers.[1][2] While chemically similar, these stereoisomers exhibit notable differences in their interaction with the human body, a critical consideration in drug development and clinical pharmacology. This guide provides an in-depth comparison of the pharmacokinetic profiles of reboxetine enantiomers, supported by experimental data and detailed analytical protocols.

The Significance of Stereoselectivity in Reboxetine's Action

The therapeutic activity of reboxetine is primarily attributed to the (S,S)-enantiomer, which is a more potent inhibitor of norepinephrine reuptake than its (R,R)-counterpart.[1][2] This inherent difference in pharmacodynamic activity underscores the importance of understanding the stereoselective pharmacokinetics of reboxetine. Variations in the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer can lead to different plasma concentrations and, consequently, impact the overall efficacy and safety profile of the drug.

Comparative Pharmacokinetic Parameters

Studies have revealed significant differences in the plasma concentrations of the two enantiomers following administration of the racemic mixture. At steady state, the plasma levels of the more active (S,S)-reboxetine are approximately half those of the (R,R)-enantiomer.[3] The median S,S/R,R ratio in steady-state serum has been reported to be 0.5, with a range of 0.22 to 0.88.[4] This discrepancy is not due to stereoselective metabolism, as both enantiomers are metabolized by cytochrome P450 3A4 (CYP3A4) to a similar extent.[3][5] Instead, the difference in plasma levels is likely attributable to a more efficient renal clearance of (S,S)-reboxetine.[3]

Interestingly, gender-related differences have been observed, with women showing an approximately 30% higher S,S/R,R ratio than men.[4] After oral administration, the maximum plasma concentration (Cmax) for both (R,R)- and (S,S)-reboxetine was found to be 40% and 48% higher in women than in men, respectively.[6]

The following table summarizes key pharmacokinetic parameters for racemic reboxetine and highlights the observed stereoselective differences.

Pharmacokinetic ParameterRacemic Reboxetine / Enantiomer-Specific DataSource(s)
Time to Peak Plasma Concentration (tmax) ~2 hours[2][7]
Elimination Half-life (t1/2) ~13 hours[2][7]
Absolute Bioavailability (R,R)-reboxetine: 91.9%(S,S)-reboxetine: 102%[6]
Steady-State Enantiomeric Ratio (S,S/R,R) Median: 0.5 (Range: 0.22 - 0.88)[4]
Primary Metabolic Pathway O-desethylation via CYP3A4 for both enantiomers[1][5]
Protein Binding >97%[1]
Renal Clearance Contributes <10% to total clearance[1]

Metabolic Pathways of Reboxetine Enantiomers

The primary route of elimination for reboxetine is through hepatic metabolism, with less than 10% of the dose being cleared by the kidneys.[1] Both the (R,R)- and (S,S)-enantiomers are predominantly metabolized by the cytochrome P450 enzyme CYP3A4.[1][5] The main metabolic pathway for each enantiomer is O-desethylation, leading to the formation of O-desethylreboxetine.[5] While in vitro studies indicate that CYP3A4 acts on both enantiomers to a similar extent, the subtle differences in their systemic exposure suggest that other clearance mechanisms, such as renal excretion, may play a more significant stereoselective role.[3]

cluster_RR (R,R)-Reboxetine Metabolism cluster_SS (S,S)-Reboxetine Metabolism RR_Reboxetine (R,R)-Reboxetine RR_Metabolite O-desethyl-(R,R)-reboxetine RR_Reboxetine->RR_Metabolite CYP3A4 SS_Reboxetine (S,S)-Reboxetine SS_Metabolite O-desethyl-(S,S)-reboxetine SS_Reboxetine->SS_Metabolite CYP3A4 Racemic_Reboxetine Racemic Reboxetine (Oral Administration) Racemic_Reboxetine->RR_Reboxetine Racemic_Reboxetine->SS_Reboxetine cluster_workflow Enantioselective Analysis Workflow Plasma Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction Plasma->SPE Derivatization Chiral Derivatization SPE->Derivatization HPLC HPLC Separation (Column Switching) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification Detection->Quantification

Sources

Validation

Validation of analytical methods for (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine quantification

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug efficacy and safety. This guide provides an in-depth compari...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug efficacy and safety. This guide provides an in-depth comparison of validated analytical methods for the quantification of Reboxetine, chemically known as (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine. Reboxetine is a selective norepinephrine reuptake inhibitor used in the treatment of major depressive disorders.[1][2] The accurate determination of Reboxetine in bulk drug and pharmaceutical dosage forms is critical for quality control and regulatory compliance.

This guide will delve into the nuances of method validation, explaining not just the "how" but the critical "why" behind experimental choices. We will explore a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection as our primary example and compare its performance with an alternative HPLC method utilizing fluorescence detection. All methodologies are presented in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, the global standard for analytical method validation.[3][4]

The Imperative for Validated, Stability-Indicating Methods

Before delving into specific protocols, it is crucial to understand the significance of a "stability-indicating" method. Such a method can accurately and selectively quantify the intact drug in the presence of its degradation products, impurities, and excipients.[5] This is paramount because degradation products can potentially be toxic or impact the drug's therapeutic efficacy. Forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, heat, and light, are integral to developing and validating a stability-indicating method.[1][6]

Comparative Analysis of HPLC-Based Methods for Reboxetine Quantification

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. We will compare two prominent HPLC approaches for Reboxetine quantification: a reversed-phase HPLC method with UV detection and an alternative utilizing fluorescence detection for enhanced sensitivity.

Method 1: Stability-Indicating RP-HPLC with UV Detection

This method is a robust and widely applicable approach for the routine quality control of Reboxetine in bulk and tablet formulations.[1][7]

  • Reversed-Phase Chromatography (C18 column): A C18 column is chosen for its versatility and ability to effectively separate moderately polar compounds like Reboxetine from both polar and non-polar impurities.

  • Isocratic Elution: An isocratic mobile phase (constant composition) simplifies the method, enhances reproducibility, and is often sufficient for resolving the analyte from its potential degradants.[1][7]

  • Methanol-Phosphate Buffer Mobile Phase: The combination of an organic modifier (methanol) and an aqueous buffer (phosphate buffer at pH 7) allows for precise control over the retention time and peak shape of Reboxetine.[1][7]

  • UV Detection at 277 nm: This wavelength is selected based on the UV spectrum of Reboxetine, providing a good balance of sensitivity and selectivity for its quantification.[1][7]

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm i.d.)[1][7]

    • Mobile Phase: Methanol: 0.02 M Phosphate Buffer (pH 7.0) (55:45, v/v)[1][7]

    • Flow Rate: 1.0 mL/min[1][7]

    • Detection: UV at 277 nm[1][7]

    • Injection Volume: 20 µL

    • Temperature: Ambient

  • Standard Solution Preparation:

    • Prepare a stock solution of Reboxetine methanesulfonate in the mobile phase.

    • Create a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).[1][7]

  • Sample Preparation (Tablets):

    • Weigh and finely powder a set number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Reboxetine and transfer it to a volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and dilute to the final volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • Validation Procedure:

    • Follow the ICH Q2(R1) guidelines to validate the method for linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4]

To establish the stability-indicating nature of the method, a stock solution of Reboxetine is subjected to the following stress conditions:[1]

  • Acid Hydrolysis: Treat with 0.1 N HCl at 80°C.

  • Alkali Hydrolysis: Treat with 0.1 N NaOH at 80°C.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat at 100°C.

  • Photodegradation: Expose the drug solution to UV light.

The stressed samples are then analyzed to ensure that the degradation product peaks do not interfere with the main Reboxetine peak.[1]

Method 2: High-Sensitivity HPLC with Fluorescence Detection

For applications requiring the quantification of very low levels of Reboxetine, such as in biological matrices like human plasma, an HPLC method with fluorescence detection offers superior sensitivity.[8] This often involves a pre-column derivatization step to attach a fluorescent tag to the Reboxetine molecule.[9][10]

  • Fluorescence Detection: This detection method provides significantly lower limits of detection and quantitation compared to UV, making it ideal for bioanalytical applications.[8]

  • Pre-column Derivatization: Reboxetine itself is not strongly fluorescent. Derivatization with a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) or 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) introduces a highly fluorescent moiety, dramatically enhancing the signal.[8][9][10]

  • Solid-Phase Extraction (SPE): When analyzing complex matrices like plasma, a robust sample cleanup step like SPE is essential to remove interfering substances and concentrate the analyte.[8]

  • Sample Pre-treatment (Plasma):

    • Perform solid-phase extraction (SPE) on plasma samples to isolate Reboxetine.[8]

  • Derivatization:

    • Evaporate the SPE eluate to dryness.

    • Reconstitute in a suitable buffer (e.g., borate buffer pH 8).

    • Add the derivatizing agent (e.g., NBD-F) and heat to facilitate the reaction.[9][10]

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column.[8]

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the specific fluorescent tag used.

Performance Comparison of Analytical Methods

The following table summarizes the validation parameters for the two discussed HPLC methods, based on published data. This allows for a direct comparison of their performance characteristics.

Validation ParameterRP-HPLC-UV Method[1][7]HPLC-Fluorescence Method[8]
Linearity Range 1-50 µg/mL11- (up to) ng/mL range
Correlation Coefficient (r²) > 0.999Not explicitly stated, but high linearity is implied
Limit of Detection (LOD) 0.1 µg/mL4 ng/mL
Limit of Quantitation (LOQ) 0.3 µg/mL11 ng/mL
Precision (%RSD) Intraday: 0.78-1.01%, Interday: 1.08-1.37%< 4.5%
Accuracy (% Recovery) Not explicitly stated, but implied to be high> 94%
Specificity Stability-indicatingHigh, especially with SPE cleanup

Expert Interpretation: The data clearly illustrates the trade-offs between the two methods. The HPLC-UV method is simple, rapid, and sufficiently sensitive for quality control of pharmaceutical formulations.[1][7] Its linearity over a wide concentration range makes it versatile for assaying different dosage strengths. The HPLC-Fluorescence method, while more complex due to the derivatization and sample preparation steps, offers a significant increase in sensitivity, with an LOQ in the low ng/mL range, making it the superior choice for bioanalytical studies.[8]

Visualizing the Validation Workflow

A systematic approach is essential for the successful validation of any analytical method. The following diagram outlines the key stages and their logical flow, as mandated by ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) A Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) B Sample Preparation Optimization A->B C Specificity (Forced Degradation) B->C D Linearity & Range E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Validated Method for Routine Use H->I

Caption: Workflow for Analytical Method Validation.

Chemical Structure of Reboxetine

Understanding the molecular structure of Reboxetine is fundamental to comprehending its physicochemical properties, which in turn dictate the choice of analytical conditions.

Caption: Chemical Structure of Reboxetine.

Conclusion

The selection of an analytical method for the quantification of Reboxetine is contingent upon the specific application. For routine quality control of bulk drug and finished products, a validated stability-indicating RP-HPLC-UV method offers a reliable, robust, and cost-effective solution.[1][7] Conversely, for bioanalytical applications requiring high sensitivity to measure therapeutic drug levels in plasma, an HPLC method coupled with fluorescence detection is the more appropriate, albeit more complex, choice.[8]

Ultimately, the objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[4] By understanding the principles behind method selection and validation, researchers and drug development professionals can ensure the generation of accurate and reliable data, which is fundamental to bringing safe and effective medicines to patients.

References

  • Enantioseparation of the antidepressant reboxetine | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Ozkul, A., et al. (2007). A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. PubMed. Retrieved January 27, 2026, from [Link]

  • A Selective High-Performance Liquid Chromatography Method for the Determination of Reboxetine in Bulk Drug and Tablets. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Papakostas, G. I., et al. (2005). A meta-analysis of clinical trials comparing reboxetine, a norepinephrine reuptake inhibitor, with selective serotonin reuptake inhibitors for the treatment of major depressive disorder. PubMed. Retrieved January 27, 2026, from [Link]

  • OSHA. (2003). T-PV2123-01-0305-CH. Retrieved January 27, 2026, from [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 27, 2026, from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 27, 2026, from https://www.wjpps.com/wjpps_controller/abstract_ivew/3049
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 27, 2026, from [Link]

  • Stanton, T. L., et al. (2004). The promises and pitfalls of reboxetine. PubMed. Retrieved January 27, 2026, from [Link]

  • The Efficacy of Reboxetine as an Antidepressant, a Meta-analysis of Both Continuous (Mean HAM-D Score. (n.d.). Kobe University. Retrieved January 27, 2026, from [Link]

  • Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage Forms. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Lee, S. J., et al. (2013). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. PubMed. Retrieved January 27, 2026, from [Link]

  • El-Enany, N., et al. (2010). A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of reboxetine in human plasma. PubMed. Retrieved January 27, 2026, from [Link]

  • Lothe, A., et al. (2001). Bioanalysis of racemic reboxetine and its desethylated metabolite in a therapeutic drug monitoring setting using solid phase extraction and HPLC. PubMed. Retrieved January 27, 2026, from [Link]

  • Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Raggi, M. A., et al. (2000). Determination of reboxetine, a recent antidepressant drug, in human plasma by means of two high-performance liquid chromatography methods. PubMed. Retrieved January 27, 2026, from [Link]

  • Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 27, 2026, from [Link]

  • Analytical Method Development and Validation of Vortioxetine Hydrobromide by Rp-Hplc on Bulk and Tablet Dosage Form. (n.d.). IJTSRD. Retrieved January 27, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved January 27, 2026, from [Link]

  • A Non-Instrumental Green Analytical Method Based on Surfactant-Assisted Dispersive Liquid–Liquid Microextraction–Thin-Layer Chromatography–Smartphone-Based Digital Image Colorimetry(SA-DLLME-TLC-SDIC) for Determining Favipiravir in Biological Samples. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of reboxetine in human plasma | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • RP-HPLC stability indicating method development for the estimation of drug marketed formulation. (n.d.). ScienceScholar. Retrieved January 27, 2026, from [Link]

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